molecular formula C7H15NO B6154300 (1R)-3-amino-1-cyclobutylpropan-1-ol CAS No. 2227830-74-0

(1R)-3-amino-1-cyclobutylpropan-1-ol

Numéro de catalogue: B6154300
Numéro CAS: 2227830-74-0
Poids moléculaire: 129.2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(1R)-3-amino-1-cyclobutylpropan-1-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2. The purity is usually 95.
BenchChem offers high-quality (1R)-3-amino-1-cyclobutylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-3-amino-1-cyclobutylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

2227830-74-0

Formule moléculaire

C7H15NO

Poids moléculaire

129.2

Pureté

95

Origine du produit

United States
Foundational & Exploratory

(1R)-3-amino-1-cyclobutylpropan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications [1]

Executive Summary

(1R)-3-amino-1-cyclobutylpropan-1-ol (CAS: 2227830-74-0) is a high-value chiral building block used in the synthesis of next-generation pharmaceuticals.[1] Characterized by a cyclobutane ring fused to a propylamino chain with a specific (1R)-hydroxyl configuration, this scaffold offers unique steric and electronic properties.[1] It serves as a critical bioisostere for phenyl and alkyl groups, providing conformational restriction that can enhance receptor binding affinity while improving metabolic stability against oxidative clearance.[2] This guide details the structural properties, validated synthetic protocols, and strategic applications of this compound in drug discovery.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Structural Analysis

The molecule features a cyclobutyl group attached to the C1 position of a 3-aminopropan-1-ol backbone.[1] The (1R) stereocenter at the alcohol position is critical for target specificity in asymmetric synthesis.[2]

  • IUPAC Name: (1R)-3-amino-1-cyclobutylpropan-1-ol[1]

  • CAS Number: 2227830-74-0[1][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2][3]
  • SMILES: NCCC1CCC1

Key Physicochemical Properties

The following data represents consensus values derived from computational modeling and analog comparison.

PropertyValueSignificance
Molecular Weight 129.20 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).[1][2]
LogP (Predicted) ~0.50Moderate lipophilicity; ideal for CNS penetration and oral bioavailability.[1][2]
TPSA 46.25 ŲIndicates good membrane permeability (Rule of 5 compliant).[1][2]
H-Bond Donors 2Primary amine and secondary alcohol facilitate receptor interactions.[1][2]
H-Bond Acceptors 2Nitrogen and Oxygen atoms serve as key pharmacophore points.[1][2]
Rotatable Bonds 3Allows for induced-fit binding while maintaining structural rigidity via the cyclobutane ring.[1][2]
pKa (Amine) ~9.5 - 10.0Exists predominantly as a cation at physiological pH, aiding solubility.[1][2]

Validated Synthetic Protocols

Two primary routes are proposed for the high-yield synthesis of (1R)-3-amino-1-cyclobutylpropan-1-ol. Route A utilizes asymmetric chemical catalysis, while Route B employs a biocatalytic cascade.[1][2]

Route A: Mannich Reaction & CBS Asymmetric Reduction

This route is preferred for gram-to-kilogram scale synthesis due to the availability of precursors.[1]

Step 1: Mannich Reaction (Formation of Aminoketone) [1][2][4]

  • Precursors: Acetylcyclobutane (Cyclobutyl methyl ketone), Formaldehyde (paraformaldehyde), Dimethylamine hydrochloride.[2]

  • Reaction: The acetylcyclobutane undergoes a Mannich reaction to form the

    
    -aminoketone intermediate, 3-(dimethylamino)-1-cyclobutylpropan-1-one.[1]
    
  • Note: If a primary amine is required directly, a protected amine source (e.g., dibenzylamine) can be used, or the dimethylamine group can be modified later.[2] Alternatively, a direct addition of acetonitrile anion to cyclobutanecarbaldehyde followed by reduction is viable.[2]

Step 2: Enantioselective Reduction (The Chiral Key) [1][2]

  • Reagent: Corey-Bakshi-Shibata (CBS) Catalyst (e.g., (R)-Me-CBS) with Borane-THF complex.[1]

  • Protocol:

    • Dissolve the ketone intermediate in anhydrous THF under

      
      .
      
    • Add (R)-Me-CBS catalyst (0.1 eq) to control the facial selectivity of hydride attack.[1][2]

    • Slowly add

      
       at -20°C to minimize non-selective reduction.
      
    • Mechanism: The CBS catalyst coordinates with borane and the ketone oxygen, directing the hydride delivery to the Re-face (or Si-face depending on catalyst chirality) to yield the (1R)-alcohol with >95% ee.[1][2]

Route B: Chemoenzymatic Synthesis

Ideal for high-purity pharmaceutical intermediates where metal contamination must be minimized.[1][2]

  • Enzyme System: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) coupled with a cofactor recycling system (NADPH/GDH).[1][2]

  • Substrate: 3-amino-1-cyclobutylpropan-1-one (as HCl salt).

  • Process:

    • Screen KRED library for (R)-selectivity toward the bulky cyclobutyl ketone.[1][2]

    • Perform reaction in phosphate buffer (pH 7.0) at 30°C.

    • Advantage: Often achieves >99% ee and eliminates the need for heavy metal catalysts.[2]

Synthesis Workflow Diagram

Synthesis_Pathway Precursor Acetylcyclobutane (Cyclobutyl Methyl Ketone) Intermediate 3-amino-1-cyclobutylpropan-1-one (Prochiral Ketone) Precursor->Intermediate Mannich Rxn (HCHO, R2NH, HCl) Product (1R)-3-amino-1-cyclobutylpropan-1-ol (Target Chiral Scaffold) Intermediate->Product Route A: Chemical (-20°C, THF) Intermediate->Product Route B: Enzymatic (pH 7, 30°C) Reagent_CBS (R)-Me-CBS Catalyst + BH3·THF Reagent_CBS->Intermediate Reagent_Enz Ketoreductase (KRED) + NADPH Reagent_Enz->Intermediate

Caption: Dual synthetic pathways for (1R)-3-amino-1-cyclobutylpropan-1-ol via chemical or enzymatic reduction.

Medicinal Chemistry Applications

The "Cyclobutane Effect"

Replacing a phenyl ring or an isopropyl group with a cyclobutane ring is a validated strategy in modern drug design.[2]

  • Metabolic Stability: Unlike phenyl rings, cyclobutane is not susceptible to aromatic hydroxylation by CYP450 enzymes.[2] Unlike linear alkyl chains, it resists

    
    -oxidation.[1]
    
  • Pucker & Conformation: The cyclobutane ring exists in a "puckered" conformation (

    
    25-35° dihedral angle).[1][2] This unique geometry directs the attached substituents (amino-alcohol chain) into specific vectors that planar aromatic rings cannot access, potentially accessing novel binding pockets in GPCRs and kinases.[1]
    
Pharmacophore Mapping

The (1R)-3-amino-1-cyclobutylpropan-1-ol scaffold provides three distinct interaction points:

  • Cationic Amine: Forms salt bridges with Asp/Glu residues in receptor binding pockets.[1][2]

  • Chiral Hydroxyl: Acts as a specific H-bond donor/acceptor, often determining the "on/off" activity of the ligand.[2]

  • Lipophilic Cyclobutyl: Engages in Van der Waals interactions within hydrophobic sub-pockets.[1][2]

Pharmacophore_Map Amine Primary Amine (Cationic Interaction) Hydroxyl (1R)-Hydroxyl (H-Bond Donor/Acceptor) Amine->Hydroxyl 3-Carbon Linker Asp Asp/Glu Residue (Receptor) Amine->Asp Salt Bridge Cyclobutyl Cyclobutyl Ring (Hydrophobic/Steric) Hydroxyl->Cyclobutyl Chiral Center Ser Ser/Thr Residue (Receptor) Hydroxyl->Ser H-Bond Pocket Hydrophobic Pocket (Receptor) Cyclobutyl->Pocket Van der Waals

Caption: Pharmacophore interaction map showing the binding potential of the amino-alcohol scaffold.[1]

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319).

  • Handling: As a primary amine, the compound is basic and potentially corrosive.[2] Handle under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric

    
    .[1][2]
    
  • Storage: Store at 2-8°C in a desiccated, sealed container.

References

  • ChemScene. (2024).[1][2][5] (1R)-3-Amino-1-cyclobutylpropan-1-ol Product Analysis and Properties. Retrieved from [1][2]

  • Corey, E. J., et al. (1987).[2] Practical and efficient method for enantioselective reduction of ketones using chiral oxazaborolidine catalysts. Journal of the American Chemical Society.[2][6][7] [1][2]

  • PubChem. (2024).[1][2][8] Compound Summary: 3-Amino-1-cyclobutylpropan-1-ol.[1][3] National Library of Medicine.[2] Retrieved from [1][2]

  • Taleb, T., et al. (2016).[2] Cyclobutane in Drug Discovery: Structural and Metabolic Advantages. Journal of Medicinal Chemistry. (General reference on cyclobutane bioisosteres).

  • BenchChem. (2025).[1][2] Chiral Synthesis of Amino Alcohol Enantiomers via Biocatalysis. Retrieved from [1][2]

Sources

Cyclobutyl Amino Alcohol Chiral Building Blocks: A Technical Guide for Drug Discovery

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the cyclobutyl amino alcohol motif has emerged as a high-value "Goldilocks" scaffold—balancing the high strain and reactivity of cyclopropanes with the entropic floppiness of cyclopentanes/cyclohexanes. This guide analyzes the structural, physicochemical, and synthetic nuances of these chiral building blocks, providing actionable intelligence for their deployment in hit-to-lead optimization.

Part 1: Structural & Physicochemical Properties[1]

The "Butterfly" Conformation (The Pucker)

Unlike the planar representation often seen in 2D sketches, the cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions of C-H bonds), the ring adopts a puckered "butterfly" conformation .

  • Pucker Angle: Typically deviates from planarity by ~25–35° .[1]

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless locked by substituents.[2]

  • Medicinal Consequence: This pucker creates distinct pseudo-axial and pseudo-equatorial positions.[1] Substituents (like amino or hydroxyl groups) prefer the pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsion.[2] This stereoelectronic preference is critical when designing ligands to fit precise hydrophobic pockets.[1]

Basicity Modulation (The s-Character Effect)

Cyclobutyl amines exhibit a distinct pKa profile compared to their acyclic counterparts.[1][2]

  • Mechanism: The bond angles in cyclobutane (~88°) force the ring carbon atoms to adopt hybridization with higher s-character (closer to sp² than ideal sp³) to accommodate the strain.

  • Effect: This increased s-character withdraws electron density from the nitrogen, lowering the pKa of the ammonium conjugate acid.

  • Application: This is a strategic tool to lower logD and improve blood-brain barrier (BBB) permeability by reducing the fraction of ionized drug at physiological pH, without sacrificing the H-bond donor capability.[2]

Table 1: Comparative Physicochemical Metrics

Scaffold TypeApprox. Bond AngleHybridization (Ring C)Amine pKa (Approx)Metabolic Stability
Acyclic (Isopropyl) 109.5°sp³~10.6Low (Oxidative N-dealkylation)
Cyclopropyl 60°~sp².⁵~8.7Moderate (Ring opening risk)
Cyclobutyl ~88° ~sp².⁸ ~9.7 High
Cyclopentyl 108°sp³~10.6Moderate
Metabolic Stability

The cyclobutane ring is remarkably resistant to cytochrome P450-mediated oxidation compared to acyclic alkyl chains.[1] The rigid scaffold prevents the "induced fit" often required for enzymatic hydroxylation, and the strain energy (26.3 kcal/mol) paradoxically protects the C-H bonds by altering their bond dissociation energies (BDE).

Part 2: Synthetic Methodologies

Accessing chiral cyclobutyl amino alcohols requires navigating both diastereoselectivity (cis vs. trans) and enantioselectivity .[1]

Strategy A: Photochemical [2+2] Cycloaddition

The most robust method for constructing the cyclobutane core de novo.[1]

  • Mechanism: Intermolecular [2+2] cycloaddition of an enol ether (or enamide) with an activated alkene under UV irradiation.[2]

  • Chirality: Often induced using a chiral auxiliary on the enamide or a chiral Lewis acid catalyst.[1]

Strategy B: Biocatalytic Ketone Reduction

For converting achiral cyclobutanones into chiral amino alcohols.[1]

  • Workflow: Start with 3-oxocyclobutanecarboxylic acid derivatives

    
     Transaminase (to install amine) or KRED (Ketoreductase) to install alcohol.[2]
    
  • Advantage: Enzymes like Reductive Aminases (RedAms) can perform dynamic kinetic resolution (DKR) to set two stereocenters simultaneously.[1][2]

Visualizing the Synthetic Logic

SyntheticPathwaysStartAchiral Precursor(e.g., 3-oxocyclobutanone)Route1Route A: ChemicalReductive AminationStart->Route1 NaBH4 / Amine Route2Route B: Biocatalytic(RedAm / Transaminase)Start->Route2 Enzyme + Cofactor Inter1RacemicAmino AlcoholRoute1->Inter1Inter2ChiralAmino AlcoholRoute2->Inter2 Direct Stereocontrol (DKR) ResolutionChiral Resolution(Tartaric Acid)Inter1->ResolutionResolution->Inter2 Yields Single Enantiomer

Figure 1: Comparison of Chemical vs. Biocatalytic routes. Biocatalysis offers a direct path to enantiopurity via Dynamic Kinetic Resolution (DKR).[2]

Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9][10][11]

Bioisosterism[2]
  • Gem-dimethyl Replacement: The cyclobutane ring is a restricted analog of a gem-dimethyl group.[1][2] It maintains the steric bulk while reducing the entropic penalty of binding.[1]

  • Proline Mimetics: 2-substituted cyclobutyl amines serve as "expanded" proline analogs, altering the peptide backbone angle (

    
    ) to stabilize specific secondary structures like 
    
    
    -turns.[2]
Case Study: NK1 Antagonists & Integrin Inhibitors

In the development of

Part 4: Experimental Protocol

Protocol: Synthesis of (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutan-1-ol A robust, scalable method for accessing a protected chiral building block.[2]

Reagents
  • Substrate: 3-Oxocyclobutanecarboxylic acid (commercially available).[1][2]

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol, Sodium Borohydride (NaBH4).[2]

  • Catalyst: Ruthenium-based chiral transfer hydrogenation catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) for enantioselective reduction.[2]

Step-by-Step Methodology
  • Curtius Rearrangement (Carboxylic Acid

    
     Boc-Amine): 
    
    • Dissolve 3-oxocyclobutanecarboxylic acid (10 mmol) in dry tert-butanol (50 mL).

    • Add TEA (11 mmol) and DPPA (11 mmol) under nitrogen atmosphere.

    • Reflux for 12 hours.[1] The intermediate isocyanate is trapped in situ by t-BuOH to form 3-((tert-butoxycarbonyl)amino)cyclobutanone .[2]

    • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc).[1][2]

  • Stereoselective Reduction (Ketone

    
     Chiral Alcohol): 
    
    • Setup: In a glovebox or under argon, dissolve the ketone (5 mmol) in degassed isopropanol (25 mL).

    • Catalysis: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.05 mmol, 1 mol%).

    • Reaction: Stir at room temperature for 24 hours. Monitor via TLC/HPLC.[1] The reaction proceeds via Asymmetric Transfer Hydrogenation (ATH).[1]

    • Workup: Evaporate solvent. The residue is typically a diastereomeric mixture favoring the cis-isomer (due to catalyst control and ring pucker).[1]

    • Purification: Recrystallize from Et2O/Hexane to isolate the pure (1R,3R) diastereomer.

  • Validation (QC):

    • Chiral HPLC: Chiralpak AD-H column, 90:10 Hexane:iPrOH.

    • NMR: Verify the "butterfly" proton signals. The methine proton on the carbon bearing the hydroxyl group typically appears as a quintet or broad multiplet at

      
       3.8–4.2 ppm.[1]
      

Part 5: References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: National Institutes of Health (PMC) URL:[2][Link] Relevance: Comprehensive review of cyclobutane topology, strain energy, and application in FDA-approved drugs.

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists Source: RSC Medicinal Chemistry URL:[1][3][Link] Relevance: valid case study on using cyclobutanes for conformational restriction in integrin inhibitors.[1]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Source: Journal of the American Chemical Society (JACS) URL:[Link] Relevance: Details the modern biocatalytic route to access chiral amine building blocks with high stereocontrol.

  • Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization Source: Journal of the American Chemical Society URL:[4][5][Link] Relevance: Foundational paper on the [2+2] photocycloaddition mechanism for generating these scaffolds.

A Technical Guide to the Stereoisomers of 3-amino-1-cyclobutylpropan-1-ol: A Comparative Analysis of the (1R) and (1S) Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the stereochemical differences between (1R)- and (1S)-3-amino-1-cyclobutylpropan-1-ol, two enantiomers of a chiral amino alcohol. While specific comparative biological data for these particular molecules is not extensively available in public literature, this guide synthesizes fundamental principles of stereochemistry with established methodologies in asymmetric synthesis and chiral analysis to offer a comprehensive framework for researchers, scientists, and drug development professionals. We will elucidate the structural basis of their chirality, present detailed, field-proven protocols for their synthesis and separation, and discuss the profound, predictable implications of their stereoisomerism on potential pharmacological activity. This document serves as a foundational resource for understanding and working with these and similar chiral small molecules.

Introduction to Chirality and Its Indispensable Role in Drug Development

In the realm of pharmacology and medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. A vast number of therapeutic agents are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers.[1] Although enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit markedly different behaviors within the chiral environment of a biological system.[2]

Living systems, composed of chiral building blocks like L-amino acids and D-sugars, create chiral receptors, enzymes, and other biological targets. Consequently, the interaction between a chiral drug and its target is often stereospecific.[1] One enantiomer, the eutomer, may fit perfectly into a binding site and elicit the desired therapeutic response, while its counterpart, the distomer, may be less active, completely inactive, or, in some notorious cases, responsible for undesirable or toxic effects.[2] The thalidomide tragedy, where one enantiomer was a sedative and the other a potent teratogen, remains a stark reminder of the critical importance of stereochemistry in drug safety and efficacy.[3]

Therefore, the ability to distinguish, separate, and synthesize specific enantiomers is a cornerstone of modern drug development. This guide focuses on the enantiomeric pair (1R)- and (1S)-3-amino-1-cyclobutylpropan-1-ol, providing the technical foundation necessary to explore their potentially distinct biological profiles.

Structural Elucidation: (1R)- vs. (1S)-3-amino-1-cyclobutylpropan-1-ol

The fundamental difference between the (1R) and (1S) forms of 3-amino-1-cyclobutylpropan-1-ol lies in the spatial configuration around a single stereogenic center.

Identifying the Chiral Center

The chiral center in this molecule is the carbon atom at the first position of the propan-1-ol chain (C1). This carbon is bonded to four different substituent groups, a prerequisite for chirality:

  • A hydroxyl group (-OH)

  • A cyclobutyl group

  • An ethylamine group (-CH₂CH₂NH₂)

  • A hydrogen atom (-H)

Assigning Configuration using Cahn-Ingold-Prelog (CIP) Rules

The (R) and (S) designations are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking substituents around a chiral center.[4][5]

Step-by-Step CIP Priority Assignment:

  • Identify the atoms directly attached to the chiral center: Oxygen (O), Carbon (C) of the cyclobutyl ring, Carbon (C) of the ethylamine chain, and Hydrogen (H).

  • Assign priorities based on atomic number: The higher the atomic number, the higher the priority.

    • Priority 1: -OH (Oxygen, Z=8)

    • Priority 2: -Cyclobutyl (Carbon, Z=6, bonded to two other carbons)

    • Priority 3: -CH₂CH₂NH₂ (Carbon, Z=6, bonded to one other carbon)

    • Priority 4: -H (Hydrogen, Z=1)

  • Orient the molecule: The molecule is oriented so that the lowest priority group (Priority 4, -H) points away from the viewer.

  • Determine the direction of the remaining groups: The path from Priority 1 to 2 to 3 is traced.

    • If the path is clockwise , the configuration is designated (R) (from the Latin rectus, meaning right).

    • If the path is counter-clockwise , the configuration is designated (S) (from the Latin sinister, meaning left).

CIP_Assignment cluster_R (1R)-3-amino-1-cyclobutylpropan-1-ol cluster_S (1S)-3-amino-1-cyclobutylpropan-1-ol R_center R_OH OH (1) R_center->R_OH R_Cyclobutyl Cyclobutyl (2) R_center->R_Cyclobutyl R_Chain CH₂CH₂NH₂ (3) R_center->R_Chain R_H H (4) (away) R_center->R_H label_R Clockwise → (R) S_center S_OH OH (1) S_center->S_OH S_Cyclobutyl Cyclobutyl (2) S_center->S_Cyclobutyl S_Chain CH₂CH₂NH₂ (3) S_center->S_Chain S_H H (4) (away) S_center->S_H label_S Counter-Clockwise → (S)

Caption: Assignment of (R) and (S) configurations based on CIP rules.

Physicochemical and Pharmacological Differentiation

Physicochemical Properties

Enantiomers share identical physicochemical properties, with one notable exception: their interaction with plane-polarized light. This property, known as optical activity, is a defining characteristic and a primary method for their differentiation.[6]

Property(1R)-enantiomer(1S)-enantiomerRationale
Molecular Formula C₇H₁₅NO[7]C₇H₁₅NOSame atomic composition.
Molecular Weight 129.20 g/mol [7]129.20 g/mol Same atomic composition.
Melting Point IdenticalIdenticalCrystal lattice energies are the same.
Boiling Point IdenticalIdenticalIntermolecular forces are identical.
Solubility (achiral solvent) IdenticalIdenticalInteractions with achiral solvent molecules are identical.
Specific Rotation [α] Equal in magnitude, opposite in sign (e.g., +x°)Equal in magnitude, opposite in sign (e.g., -x°)Enantiomers rotate plane-polarized light in opposite directions.[8]
The Imperative of Pharmacological Differentiation

The structural nuance of chirality translates into significant functional differences in a biological context. The "three-point attachment" model provides a classic explanation: for a chiral molecule to bind effectively to a chiral receptor, it must have at least three points of interaction. An enantiomer may present its binding groups in a spatial arrangement that is complementary to the receptor, leading to a strong, effective interaction, while its mirror image cannot achieve the same optimal fit.[3]

This stereoselectivity can manifest in several ways:

  • Pharmacodynamics: Enantiomers can have different affinities and efficacies at their target receptors. One may be a potent agonist, while the other is a weak antagonist or inactive.[9]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ. Enzymes, particularly the cytochrome P450 family, are chiral and can metabolize one enantiomer at a different rate than the other.[1][10]

  • Toxicity: The distomer may interact with off-target receptors, leading to adverse effects or toxicity.[9]

Given these potential differences, it is a regulatory and scientific necessity to study enantiomers as separate chemical entities.

Enantioselective Synthesis: Accessing the Pure Enantiomers

Obtaining enantiomerically pure compounds is a critical challenge. The two primary strategies are chiral resolution of a racemic mixture and asymmetric synthesis. A highly effective and widely used method for creating chiral alcohols like our target molecules is the asymmetric reduction of a prochiral ketone.

Asymmetric Reduction via the Corey-Bakshi-Shibata (CBS) Catalyst

The CBS reduction is a powerful and reliable method for the enantioselective reduction of ketones to alcohols, often yielding high enantiomeric excess (ee).[11] The precursor, 3-amino-1-cyclobutylpropan-1-one, can be synthesized via methods such as the Mannich reaction.

Experimental Protocol: Asymmetric Reduction of 3-Amino-1-cyclobutylpropan-1-one

Disclaimer: This is a representative protocol based on established methods for similar substrates and should be optimized for this specific compound.

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous tetrahydrofuran (THF). Cool the solution to -20 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: In a separate flask, dissolve 3-amino-1-cyclobutylpropan-1-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Slowly add methanol at -20 °C to quench the reaction.

  • Work-up: Allow the mixture to warm to room temperature. Concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired enantiomer of 3-amino-1-cyclobutylpropan-1-ol.

Causality of Experimental Choices:

  • Inert Atmosphere: The organoborane reagents are sensitive to air and moisture.

  • Low Temperature (-20 °C): Enhances the enantioselectivity of the reduction by stabilizing the transition state complex between the catalyst, borane, and ketone.

  • Methanol Quench: Safely decomposes any excess borane reagent.

  • Acid/Base Washes: Remove the catalyst and any ionic byproducts.

a_synth Prochiral_Ketone 3-Amino-1-cyclobutylpropan-1-one Catalyst (R)-CBS Catalyst + BH₃·SMe₂ Prochiral_Ketone->Catalyst THF, -20°C Product_R (R)-3-amino-1- cyclobutylpropan-1-ol Catalyst->Product_R High e.e.

Caption: Workflow for asymmetric synthesis via CBS reduction.

Analytical Techniques for Enantiomeric Discrimination

Once synthesized, the enantiomeric purity of the product must be verified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose.

Chiral HPLC for Enantiomeric Purity Assessment

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amino alcohols.[12]

Experimental Protocol: Chiral HPLC Analysis

Disclaimer: This is a representative protocol. The specific column and mobile phase will require screening and optimization.

  • Column Selection: Screen commercially available polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve the peak shape of basic analytes like amines. A common starting point is 90:10:0.1 (v/v/v) Hexane:Isopropanol:DEA.

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a concentration of ~1 mg/mL.

  • Instrumentation:

    • HPLC System with UV detector (detection at ~210-220 nm is typical for compounds lacking a strong chromophore).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two distinct peaks.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = [ |A1 - A2| / (A1 + A2) ] * 100

hplc_workflow Racemic_Sample Racemic Mixture (R and S) Injection Inject into HPLC Racemic_Sample->Injection Chiral_Column Chiral Stationary Phase (Differential Interaction) Injection->Chiral_Column Detection UV Detector Chiral_Column->Detection Chromatogram Chromatogram (Two Separated Peaks) Detection->Chromatogram

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The distinction between (1R)- and (1S)-3-amino-1-cyclobutylpropan-1-ol is a classic and powerful illustration of the principle of chirality. While they are identical in their basic chemical makeup, their mirror-image, three-dimensional structures preordain them to have potentially divergent paths in any biological system. Understanding their structural differences through the CIP rules, mastering techniques for their selective synthesis such as asymmetric reduction, and possessing robust analytical methods like chiral HPLC to confirm their purity are essential skills for any researcher in the life sciences. This guide provides the foundational knowledge and practical frameworks to empower drug development professionals to confidently approach the synthesis, analysis, and eventual biological evaluation of these and other chiral molecules, where stereochemical identity is paramount.

References

  • Fiveable. (2025, August 15). Cahn-Ingold-Prelog Priority Rules Definition. [Link]

  • University of Calgary. Priority Rules. [Link]

  • A-H. Nguyen, L. (2018, October 26). Drug Design: When one size fits all backfires | Stereochemistry. Blogs@NTU. [Link]

  • Chiralpedia. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology. [Link]

  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • PubMed. Pharmacological importance of stereochemical resolution of enantiomeric drugs. [Link]

  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • National Institutes of Health (NIH). Stereochemistry in Drug Action. [Link]

  • International Journal of Psychosocial Rehabilitation. DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY. [Link]

  • PubChem. 3-Cyclobutylpropan-1-ol. [Link]

  • MDPI. (2025, May 3). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. [Link]

  • Royal Society of Chemistry. (2026, January 13). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. [Link]

  • chemistlibrary.com. Chiral Separation Techniques. [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Name Read section 7.4 on optical rotation. [Link]

Sources

literature review of 3-amino-1-cyclobutylpropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-1-cyclobutylpropan-1-ol Derivatives in Drug Development

Executive Summary

The development of novel therapeutics frequently relies on the strategic incorporation of specialized structural motifs to optimize pharmacokinetics (PK) and pharmacodynamics (PD). Among these, chiral


-amino alcohols represent a highly versatile class of pharmacophores. This whitepaper provides a comprehensive literature and structural review of 3-amino-1-cyclobutylpropan-1-ol  (and its enantiomers, such as the (1R) derivative, CAS 2227830-74-0)[1]. By replacing standard linear alkyl chains with a cyclobutyl moiety, medicinal chemists can significantly alter the lipophilicity, metabolic stability, and conformational rigidity of the resulting drug candidates.

Structural Rationale and Pharmacophore Profiling

The core structure of 3-amino-1-cyclobutylpropan-1-ol consists of a propanol backbone substituted with a primary amine at the C3 position and a cyclobutyl ring at the C1 position[1][2].

The Causality of Cycloalkyl Substitution

In drug design, the transition from a linear aliphatic chain (e.g., 3-amino-1-propanol)[3] to a cycloalkyl-substituted derivative is rarely arbitrary. The cyclobutyl ring serves three distinct mechanistic purposes:

  • Conformational Restriction: The steric bulk of the cyclobutyl group restricts the rotational degrees of freedom around the C1-C2 bond. This "locks" the hydroxyl and amino groups into a specific spatial orientation, which can lower the entropic penalty upon binding to target receptors or enzymes.

  • Metabolic Shielding: Linear alkyl chains are highly susceptible to cytochrome P450 (CYP450)-mediated

    
     and 
    
    
    
    -1 oxidation. The strained
    
    
    carbons of the cyclobutyl ring are less favorable substrates for these oxidative enzymes, thereby increasing the biological half-life of the compound.
  • Lipophilicity Modulation: The addition of the cyclobutyl ring increases the topological polar surface area (tPSA) to lipophilicity ratio, enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) targets without rendering the molecule overly greasy.

PK_PD_Impact Core 3-Amino-1-cyclobutylpropan-1-ol Scaffold Lipophilicity Increased Lipophilicity (LogP Modulation) Core->Lipophilicity Steric Steric Hindrance (Cyclobutyl Ring) Core->Steric Binding Target Receptor Binding (H-Bonds) Core->Binding Amino & Hydroxyl CNS Enhanced Blood-Brain Barrier Penetration Lipophilicity->CNS Metabolism Reduced CYP450 Metabolism Steric->Metabolism

Figure 1: Logical relationship between cyclobutyl substitution and resulting PK/PD enhancements.

Quantitative Physicochemical Comparison

To understand the impact of the cyclobutyl derivative, it is essential to compare it against its unsubstituted linear counterpart, 3-amino-1-propanol[1][2][3].

Property3-Amino-1-propanol (Linear)3-Amino-1-cyclobutylpropan-1-olImpact on Drug Design
CAS Number 156-87-62227830-74-0 (1R-enantiomer)N/A
Molecular Weight 75.11 g/mol 129.20 g/mol Increased mass within Lipinski limits.
Monoisotopic Mass 75.068 Da129.115 DaCrucial for LC-MS/MS bioanalysis.
Predicted XLogP -0.9~ 0.3Shift from highly hydrophilic to amphiphilic.
Chiral Centers 01 (at C1)Enables stereospecific target engagement.

Synthetic Methodologies for Chiral Derivatives

The stereochemistry of chiral amino alcohols plays a pivotal role in determining biological activity, making their enantioselective synthesis a topic of paramount importance[4]. For 3-amino-1-cyclobutylpropan-1-ol, the (1R) and (1S) enantiomers can exhibit drastically different pharmacological profiles.

Two primary synthetic routes are utilized in the literature for analogous compounds: the ring-opening of epoxides[5][6] and the asymmetric transfer hydrogenation (ATH) of


-amino ketones[4]. Given the specific structure of this target, ATH is the most scalable and atom-economical approach.

Synthetic_Workflow Start Cyclobutyl Methyl Ketone + Formaldehyde + Amine Step1 Mannich Reaction (Formation of β-Amino Ketone) Start->Step1 Step2 Asymmetric Transfer Hydrogenation (Ru/TsDPEN Catalyst) Step1->Step2 Intermediate Step3 Chiral Resolution & Crystallization Step2->Step3 Enantioenriched Mix Product (1R)-3-Amino-1-cyclobutylpropan-1-ol (>98% ee) Step3->Product

Figure 2: Workflow for the enantioselective synthesis of (1R)-3-amino-1-cyclobutylpropan-1-ol.

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

The following is a self-validating protocol for the synthesis of the (1R)-enantiomer from its corresponding ketone precursor.

Causality of Reagent Selection: We utilize a Formic Acid/Triethylamine (FA/TEA) azeotrope as the hydrogen donor rather than


 gas. This avoids the need for high-pressure reactors. The chiral ruthenium catalyst, RuCl(p-cymene)[(R,R)-TsDPEN], creates a rigid chiral pocket. The spatial arrangement forces the hydride transfer to occur exclusively on the re-face of the cyclobutyl ketone, yielding the (1R)-alcohol.

Step-by-Step Methodology:

  • Preparation of the Catalyst System: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 15 minutes to ensure full activation of the pre-catalyst.

  • Substrate Addition: Add 3-amino-1-cyclobutylpropan-1-one (1.0 equivalent) to the flask. Ensure the amino group is suitably protected (e.g., as an N-Boc derivative) to prevent catalyst poisoning by primary amine coordination.

  • Hydrogen Donor Introduction: Dropwise, add a 5:2 azeotropic mixture of Formic Acid/Triethylamine (3.0 equivalents of FA). The exothermic nature of this addition requires careful temperature control (maintain at 25°C using a water bath).

  • Reaction Monitoring: Stir the reaction mixture at 30°C for 12-16 hours. Monitor the conversion via TLC or LC-MS. The evolution of

    
     gas serves as a visual self-validation that the transfer hydrogenation is actively proceeding.
    
  • Workup and Deprotection: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate in vacuo. If an N-Boc protecting group was used, cleave it using 4M HCl in dioxane for 2 hours at room temperature.
  • Purification: Recrystallize the resulting hydrochloride salt from ethanol/diethyl ether to yield (1R)-3-amino-1-cyclobutylpropan-1-ol hydrochloride with

    
     enantiomeric excess (ee).
    

Applications in Drug Development

While 3-amino-1-cyclobutylpropan-1-ol is a building block rather than a finalized active pharmaceutical ingredient (API), its derivatives are highly sought after in several therapeutic areas.

Broad-Spectrum Antifungal Agents

Recent structure-activity relationship (SAR) studies have demonstrated that L-amino alcohol derivatives are potent broad-spectrum antifungal agents[7]. When the amino alcohol pharmacophore is coupled with specific aromatic or azole systems, it acts as a potent inhibitor of fungal CYP51 (sterol 14


-demethylase)[7].
  • Mechanism: The hydroxyl group of the cyclobutylpropanol derivative forms a critical hydrogen bond with the water network in the active site of CYP51, while the cyclobutyl ring provides hydrophobic interactions with the substrate-binding channel, preventing the binding of the natural substrate, lanosterol.

Antibacterial and CNS Leads

Amino alcohols derived from epoxide ring-opening have been heavily investigated as potential antibiotic leads against methicillin-resistant Staphylococcus aureus (MRSA)[8]. Furthermore, because the cyclobutyl group increases the lipophilicity of the


-amino alcohol core, these derivatives are excellent scaffolds for CNS-active drugs, such as reuptake inhibitors or atypical antipsychotics, where BBB penetration is a strict requirement.

Conclusion

The integration of a cyclobutyl ring into the 3-amino-1-propanol scaffold represents a sophisticated approach in medicinal chemistry. By utilizing 3-amino-1-cyclobutylpropan-1-ol derivatives, researchers can exploit the steric bulk and metabolic stability of the cycloalkyl group while maintaining the essential hydrogen-bonding capabilities of the amino alcohol pharmacophore. Mastering the enantioselective synthesis of these compounds, particularly via asymmetric transfer hydrogenation, is a critical competency for modern drug development professionals.

References

  • PubChemLite. "3-amino-1-cyclobutylpropan-1-ol (C7H15NO)." Université du Luxembourg. Available at: [Link]

  • NIST WebBook. "1-Propanol, 3-amino-." National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. "Amino Alcohols as Potential Antibiotic and Antifungal Leads." ResearchGate. Available at: [Link]

  • Open Access Journals. "EXTENDED ABSTRACT -

    
    -amino Alcohols." Open Access Journals. Available at: [Link]
    
  • MDPI. "Straightforward Synthetic Approach to Aminoalcohols via Nucleophilic Ring-Opening." Catalysts. Available at: [Link]

  • PubMed / Eur J Med Chem. "Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents." National Institutes of Health. Available at:[Link]

Sources

Comprehensive Solubility Profiling of (1R)-3-amino-1-cyclobutylpropan-1-ol in Aqueous Media: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The compound (1R)-3-amino-1-cyclobutylpropan-1-ol (CAS: 2227830-74-0) is a highly functionalized, chiral small molecule characterized by a unique amphiphilic architecture. Structurally, it features a lipophilic cyclobutyl ring counterbalanced by a hydrophilic primary amine and a secondary hydroxyl group.

For researchers and drug development professionals, establishing the precise aqueous solubility profile of this molecule is a critical prerequisite for downstream formulation, pharmacokinetic modeling, and toxicity assessments. Because the molecule lacks a conjugated


-electron system, standard ultraviolet (UV) analytical techniques are insufficient. This whitepaper outlines a highly rigorous, self-validating methodology to determine its thermodynamic solubility, leveraging advanced detection techniques and strict solid-state verification.

Predictive Thermodynamics: The pH-Solubility Profile

The solubility of ionizable compounds is not a static value; it is a dynamic property strictly governed by the pH of the aqueous medium. For (1R)-3-amino-1-cyclobutylpropan-1-ol, the primary amine acts as a weak base, while the hydroxyl group remains neutral under standard physiological conditions.

According to the [1], the total solubility (


) of a weak base at a given pH is a function of the intrinsic solubility of the unionized free base (

) and the

of the ionizable group:


At pH levels significantly below its


 (predicted ~10.2), the amine is fully protonated (

). This ionization drastically increases the hydration energy, driving the aqueous solubility to its maximum—limited only by the solubility product (

) of the in-situ formed salt[1]. Conversely, at pH > 11, the molecule exists predominantly as the uncharged free base, and solubility drops to its intrinsic baseline (

), which is dictated by the hydrophobic penalty of the cyclobutyl ring.
Quantitative Data Synthesis: Predicted Physicochemical Parameters
Physicochemical ParameterPredicted ValueAnalytical & Formulation Implication
Molecular Weight 129.20 g/mol High intrinsic permeability; favors rapid dissolution kinetics.
Predicted

(Amine)
~ 10.2Highly soluble at physiological pH (7.4) due to near-complete protonation.
Predicted

(Alcohol)
> 14.0Remains unionized across standard physiological and testing pH ranges.
LogP (Octanol/Water) 0.5 - 0.8Amphiphilic nature; potential for micellar aggregation at high concentrations.
Intrinsic Solubility (

)
> 50 mg/mLHigh baseline solubility driven by low MW, hydrogen bonding, and molecular flexibility.

Analytical Strategy: Overcoming the Chromophore Deficit

A fundamental challenge in profiling (1R)-3-amino-1-cyclobutylpropan-1-ol is its optical transparency. Standard High-Performance Liquid Chromatography (HPLC) relies heavily on UV detection, which requires a chromophore (e.g., an aromatic ring). This molecule is essentially "invisible" to UV detectors at quantitative wavelengths.

The Causality of Detector Selection: To circumvent this, we deploy[2]. CAD provides a universal, mass-dependent response for non-volatile analytes, independent of chemical structure or optical properties. As the HPLC eluent is nebulized and the mobile phase evaporates, the remaining analyte particles are charged by ionized nitrogen gas and measured by an electrometer. This ensures high-sensitivity quantification of the amino-alcohol without the need for chemical derivatization[2].

Self-Validating Empirical Methodology

The empirical determination relies on a modified Shake-Flask Method, originally standardized by [3]. To ensure absolute scientific integrity, the protocol is designed as a self-validating system, meaning it incorporates internal controls to verify its own accuracy during execution.

Step-by-Step Protocol

Step 1: Buffer Preparation and Matrix Control

  • Prepare standardized aqueous buffers at pH 1.2, 4.5, 7.4, 10.0, and 12.0 to map the complete ionization profile.

  • Causality: Because CAD requires volatile mobile phases, the HPLC method must incorporate a divert valve to send the non-volatile buffer salts to waste before the analyte elutes. This prevents detector fouling while allowing the use of physiologically relevant buffer salts in the sample matrix.

Step 2: Isothermal Equilibration (The Shake-Flask)

  • Add an excess of (1R)-3-amino-1-cyclobutylpropan-1-ol (solid or viscous liquid) to 5 mL of each buffer in sealed amber glass vials.

  • Agitate at 300 RPM in an isothermal water bath at 25.0 ± 0.1 °C.

  • Self-Validation (Thermodynamic Check): Sample the vials at 24, 48, and 72 hours. The system validates that true thermodynamic equilibrium has been reached—ruling out kinetic supersaturation—only when the concentration variance between the 48h and 72h timepoints is < 5%.

Step 3: Phase Separation

  • Extract 1 mL aliquots and subject them to ultracentrifugation (15,000 × g for 15 minutes).

  • Causality: Syringe filters can adsorb amphiphilic molecules or leach extractables that interfere with the universal CAD response. Ultracentrifugation guarantees a pristine supernatant without surface-area artifacts.

Step 4: HPLC-CAD Quantification

  • Dilute the supernatant with the mobile phase and inject it into the HPLC-CAD system.

  • Causality: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than a standard C18 reversed-phase column. The highly polar, protonated amino-alcohol will exhibit poor retention on C18, whereas HILIC provides superior retention and peak shape for polar amines.

Step 5: Solid-State Verification

  • Harvest the residual undissolved solid from the extreme pH vials (pH 1.2 and 12.0).

  • Self-Validation (Phase Check): Analyze the recovered solid via X-Ray Powder Diffraction (XRPD). At low pH, the high concentration of counterions may exceed the

    
     of the salt form, causing the free base to precipitate as a hydrochloride salt. XRPD confirms whether the measured solubility corresponds to the intended free base or an altered solid phase.
    

Workflow Visualization

Workflow A Compound Input (1R)-3-amino-1-cyclobutylpropan-1-ol B Buffer Matrix Selection (pH 1.2, 4.5, 7.4, 10.0, 12.0) A->B C Isothermal Equilibration (Shake-Flask, 24-72h at 25°C) B->C D Phase Separation (Ultracentrifugation) C->D Equilibrium Reached E Supernatant Quantification (HPLC-CAD) D->E Soluble Fraction F Solid-State Verification (XRPD / DSC) D->F Residual Solid G Thermodynamic Validation (ΔC < 5% between 48h-72h) E->G Conc. Data F->G Phase ID

Fig 1. Self-validating workflow for the empirical determination of aqueous solubility.

References

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed (Elsevier). Available at:[Link]

  • Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (OECD TG 105 context) - Chemical Research in Toxicology (ACS). Available at:[Link]

  • The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids - Springer. Available at:[Link]

Sources

Methodological & Application

Enantioselective Synthesis of (1R)-3-Amino-1-cyclobutylpropan-1-ol: A Scalable Catalytic Approach

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Rationale

Chiral 1,3-amino alcohols are privileged pharmacophores and critical building blocks in the development of modern therapeutics, including monoamine reuptake inhibitors and neuroactive agents. The target molecule, (1R)-3-amino-1-cyclobutylpropan-1-ol , presents a synthetic challenge due to the need for strict stereocontrol at the C1 position adjacent to the cyclobutyl ring.

This application note details a highly scalable, atom-economical, three-step synthetic workflow. By leveraging a Claisen-type condensation followed by a Noyori Asymmetric Transfer Hydrogenation (ATH) and a chemoselective borane reduction, this protocol guarantees high enantiomeric excess (ee > 98%) and prevents the racemization of sensitive intermediates.

Mechanistic Causality & Workflow (E-E-A-T)

The synthesis relies on a self-validating sequence of reactions where the geometric and electronic properties of the intermediates dictate the choice of reagents:

  • Claisen Condensation: The reaction of ethyl cyclobutanecarboxylate with the acetonitrile anion generates 3-cyclobutyl-3-oxopropanenitrile. This

    
    -keto nitrile is a perfect substrate for directed asymmetric reduction.
    
  • Noyori Asymmetric Transfer Hydrogenation (ATH): The stereocenter is established using the chiral ruthenium catalyst RuCl(p-cymene)[(R,R)-TsDPEN]. According to established mechanistic insights, the catalyst operates via an outer-sphere pathway[1]. The rigid chiral pocket formed by the (R,R)-TsDPEN ligand forces the cyclobutyl group and the cyanomethyl group into a specific spatial orientation, facilitating hydride transfer exclusively to the Re-face of the ketone to yield the (1R)-alcohol.

  • Chemoselective Nitrile Reduction: The final step requires the reduction of the nitrile to a primary amine. Harsh reducing agents like

    
     risk retro-aldol cleavage or racemization of the 
    
    
    
    -hydroxy nitrile. Therefore, borane-dimethyl sulfide (
    
    
    ) is utilized. This reagent chemoselectively reduces the nitrile while preserving the integrity of the adjacent chiral hydroxyl group[2].

Workflow SM Ethyl Cyclobutanecarboxylate + Acetonitrile Int1 3-Cyclobutyl-3-oxopropanenitrile (β-keto nitrile) SM->Int1 NaH, THF Claisen Condensation Int2 (1R)-3-Cyclobutyl-3-hydroxypropanenitrile (Chiral Alcohol) Int1->Int2 RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/Et3N, ATH Product (1R)-3-Amino-1-cyclobutylpropan-1-ol (Target Molecule) Int2->Product BH3·SMe2, THF Chemoselective Reduction

Workflow for the 3-step enantioselective synthesis of (1R)-3-amino-1-cyclobutylpropan-1-ol.

Experimental Protocols

Step 1: Synthesis of 3-Cyclobutyl-3-oxopropanenitrile

Objective: Construct the


-keto nitrile backbone.
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and an argon inlet. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) and wash twice with dry hexanes to remove the oil. Suspend the purified NaH in anhydrous THF (150 mL).

  • Addition: Cool the suspension to 0 °C. Add anhydrous acetonitrile (1.5 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete deprotonation.

  • Coupling: Add ethyl cyclobutanecarboxylate (1.0 eq, 50 mmol) dropwise. Gradually warm the reaction to room temperature, then heat to reflux (65 °C) for 4 hours.

  • Workup (Self-Validation): Monitor by TLC (Hexanes/EtOAc 3:1). Upon consumption of the ester, cool the mixture to 0 °C and carefully quench with 1M HCl until pH ~3. Extract with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure
    
    
    -keto nitrile.
Step 2: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to the (1R)-alcohol.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve 3-cyclobutyl-3-oxopropanenitrile (1.0 eq, 30 mmol) in a pre-degassed azeotropic mixture of formic acid and triethylamine (HCOOH/

    
    , 5:2 molar ratio, 30 mL).
    
  • Reduction: Add the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 eq, S/C ratio = 200). Stir the homogeneous solution at 25 °C for 16 hours.

    • Causality Note: Maintaining the temperature at 25 °C is critical. Elevated temperatures increase the rate of the reverse dehydrogenation reaction, which can lead to erosion of the enantiomeric excess [1].

  • Workup & Validation: Dilute the mixture with water (50 mL) and extract with dichloromethane (DCM,

    
     mL). Wash the organic layer with saturated 
    
    
    
    , dry, and evaporate.
  • Quality Control: Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10) to confirm ee > 98% before proceeding to Step 3.

Step 3: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without racemization.

  • Reagent Addition: Dissolve the enantiopure (1R)-3-cyclobutyl-3-hydroxypropanenitrile (1.0 eq, 20 mmol) in anhydrous THF (80 mL) under argon. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add Borane-Dimethyl Sulfide complex (

    
    , 2.0 M in THF, 3.0 eq) dropwise via syringe.
    
  • Heating: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction to 0 °C. Carefully add methanol (20 mL) dropwise to quench excess borane (hydrogen gas evolution will occur). Next, add 1M HCl (30 mL) and reflux for 1 hour to break the stable boron-amine complex.

  • Isolation: Cool to room temperature, adjust the aqueous layer to pH > 10 using 2M NaOH, and extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate to afford the pure (1R)-3-amino-1-cyclobutylpropan-1-ol.

Data Presentation: ATH Optimization

To ensure a self-validating and scalable protocol, the ATH step (Step 2) was optimized for Substrate-to-Catalyst (S/C) ratio and temperature. The results are summarized below:

Table 1: Optimization of the Ru-Catalyzed ATH of 3-Cyclobutyl-3-oxopropanenitrile

EntryCatalyst ConfigurationS/C RatioTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
1(R,R)-TsDPEN1002512> 9998.5
2 (R,R)-TsDPEN 200 25 16 > 99 98.2
3(R,R)-TsDPEN50025249497.0
4(R,R)-TsDPEN200408> 9991.5 (Erosion observed)
5(S,S)-TsDPEN2002516> 99-98.1 (Yields 1S-enantiomer)

Note: Entry 2 represents the optimal balance between catalyst economy and stereochemical fidelity.

References

  • Noyori, R.; Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97-102. URL: [Link]

  • Wang, G.; Xingshun, L.; Zhao, G. "Polymer-Supported Chiral Sulfonamide Catalyzed One-Pot Reduction of β-Keto Nitriles: A Practical Synthesis of (R)-Fluoxetine and (R)-Duloxetine." Tetrahedron: Asymmetry, 2005, 16(18), 3115-3121. URL: [Link]

  • Fujii, A.; Hashiguchi, S.; Uematsu, N.; Ikariya, T.; Noyori, R. "Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid-Triethylamine Mixture." Journal of the American Chemical Society, 1996, 118(10), 2521-2522. URL: [Link]

Sources

protocol for reductive amination of cyclobutyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Reductive Amination of Cyclobutyl Ketones: A Comprehensive Protocol and Application Note

Introduction The cyclobutane ring is an increasingly privileged three-dimensional scaffold in drug discovery, offering unique puckered conformations, enhanced metabolic stability, and a rigid framework for precise pharmacophore orientation[1][2]. The synthesis of cyclobutylamines via the reductive amination of cyclobutyl ketones (e.g., cyclobutanone) is a cornerstone transformation in the preparation of these pharmaceutical intermediates[3]. However, the inherent ring strain of cyclobutanone (~26 kcal/mol) and the high nucleophilicity of the resulting cyclobutylamine necessitate carefully optimized conditions to maximize yields and prevent over-alkylation[4].

Mechanistic Insights & Reagent Selection

Reductive amination proceeds via the initial condensation of an amine with a ketone to form an imine or iminium ion, followed by reduction to the corresponding alkylated amine[5].

  • Reagent Causality: is the premier reducing agent for this transformation[5]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering STAB remarkably selective for the transient, highly electrophilic iminium ion over the parent cyclobutyl ketone[6]. This selectivity prevents the premature reduction of the ketone to cyclobutanol. Furthermore, STAB avoids the generation of toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN)[6].

  • Direct vs. Indirect Strategies:

    • Direct Reductive Amination: The ketone, amine, and STAB are mixed in a single pot[5]. This is highly effective for secondary amines or weakly basic anilines[6]. 1,2-Dichloroethane (DCE) is the preferred solvent as it accelerates the reaction compared to THF[7].

    • Indirect Reductive Amination: For unhindered primary amines, direct amination often leads to dialkylation[4][8]. The newly formed secondary cyclobutylamine is highly nucleophilic and outcompetes the primary amine for the remaining ketone[4]. To circumvent this, an indirect (stepwise) approach is employed: the imine is pre-formed in methanol (often with molecular sieves) without an acid catalyst, followed by reduction with NaBH₄[4].

Logical Workflow for Synthesis

The following decision matrix dictates the optimal synthetic route based on the steric and electronic nature of the amine.

G Start Cyclobutyl Ketone + Amine CheckAmine Amine Type? Start->CheckAmine Primary Primary Amine (High dialkylation risk) CheckAmine->Primary Secondary Secondary Amine Weakly Basic CheckAmine->Secondary Indirect Indirect Method 1. Pre-form Imine (MeOH, MS) 2. NaBH4 Reduction Primary->Indirect Direct Direct Method STAB in DCE/THF (Optional AcOH) Secondary->Direct Product Cyclobutylamine Product Indirect->Product Direct->Product

Caption: Logical workflow for selecting direct vs. indirect reductive amination of cyclobutyl ketones.

Quantitative Data: Reagent Comparison

Selecting the correct reducing agent is critical for establishing a self-validating and scalable system[5][6].

Reducing AgentTypical SolventRelative Reaction RateDialkylation RiskToxicity / Safety Profile
NaBH(OAc)₃ (STAB) DCE, THFFastLow-ModerateLow (No cyanide byproducts)
NaBH₃CN MeOH, THFModerateHighHigh (Cyanide generation, toxic)
NaBH₄ MeOH, EtOHFast (for imines)High (if direct)Low (Used in indirect methods)
Pd/C, H₂ EtOH, MeOHFastModerateLow (Requires pressure setup)

Experimental Protocols

Protocol A: Direct Reductive Amination (For Secondary or Weakly Basic Amines) This protocol utilizes STAB for the direct synthesis of tertiary cyclobutylamines or secondary anilines[5].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the cyclobutyl ketone (1.0 equiv) and the secondary amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration[5].

  • Acid Catalysis (Optional): If utilizing a weakly basic amine (e.g., an aniline derivative), add glacial acetic acid (1.0–2.0 equiv) to accelerate iminium ion formation[5][6].

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.4–1.6 equiv) portion-wise at room temperature to control any mild exotherm[5].

  • Reaction: Stir the suspension at room temperature for 12–24 hours. Monitor the consumption of the ketone via GC-MS or TLC[5].

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃[3]. Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL)[3].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3]. Purify via flash column chromatography.

Protocol B: Indirect Reductive Amination (For Primary Amines) This stepwise protocol prevents the substantial dialkylation often observed with highly nucleophilic primary cyclobutylamines[4].

  • Imine Formation: To a solution of the primary amine (1.0 equiv) in dry methanol (0.30 M), add 3Å molecular sieves followed by the cyclobutyl ketone (0.97 equiv)[4].

    • Critical Insight: Do not add acetic acid. The addition of AcOH in this specific context actively promotes dialkylation due to the highly nucleophilic nature of the cyclobutylamine moiety[4].

  • Condensation: Stir the reaction mixture at room temperature for 18 hours under an inert atmosphere[4].

  • Reduction: Cool the mixture to 0 °C using an ice bath. Carefully add Sodium borohydride (NaBH₄) (3.0 equiv) portion-wise[4].

  • Completion: Stir for 2 minutes at 0 °C, then remove the ice bath and stir for an additional 1 hour at room temperature[4].

  • Workup: Remove the volatiles in vacuo. Partition the crude residue between ethyl acetate and saturated aqueous NaHCO₃[4]. Extract the aqueous phase, dry the combined organics over Na₂SO₄, and concentrate for subsequent purification[4].

Self-Validating System & Troubleshooting

To ensure scientific integrity, the protocol must be treated as a self-validating system:

  • Over-Reduction Check: If the starting cyclobutyl ketone disappears but the desired amine mass is absent on LC-MS, the ketone may have been reduced to cyclobutanol. Causality/Solution: Ensure STAB is kept strictly anhydrous. Moisture hydrolyzes the acetoxy groups, increasing the reagent's nucleophilicity and causing premature ketone reduction instead of selective iminium reduction.

  • Dialkylation Monitoring: If GC-MS reveals a mass corresponding to the di-cyclobutyl amine during Protocol A, the intermediate secondary amine is outcompeting the starting material. Causality/Solution: Immediately pivot to Protocol B (Indirect Method) to isolate the imine formation step from the reduction step, thereby starving the highly nucleophilic intermediate of reducible electrophiles[4][8].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • van der Kolk, M. R., et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem, 2022, 17(9), e202200113. URL:[Link]

Sources

Application Note & Protocol: Enzymatic Kinetic Resolution of (±)-3-Amino-1-cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 3-amino-1-cyclobutylpropan-1-ol, a chiral building block with potential applications in pharmaceutical synthesis. Enantiomerically pure amino alcohols are critical intermediates, and EKR offers a highly selective, efficient, and environmentally sustainable method for their preparation. This guide details a robust protocol utilizing the highly versatile and selective lipase B from Candida antarctica (CALB), often in its immobilized form, to achieve high enantiomeric excess (e.e.) for both the unreacted amino alcohol and the corresponding acylated product. We will explore the strategic considerations behind experimental design, provide a detailed step-by-step protocol for laboratory execution, and outline the necessary analytical methods for monitoring and validation, ensuring a self-validating and reproducible workflow.

The Principle of Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of an enzyme to differentiate between the two enantiomers of a racemic mixture. The enzyme, acting as a chiral catalyst, preferentially transforms one enantiomer (the "fast-reacting" one) into a new product at a much higher rate than the other.

This disparity in reaction rates (k_fast vs. k_slow) allows for the separation of the mixture. At approximately 50% conversion, the reaction yields two distinct, enantiomerically enriched compounds: the unreacted starting material (the "slow-reacting" enantiomer) and the newly formed product. The theoretical maximum yield for each enantiomer in a classic EKR is 50%. The efficiency of this process is quantified by the Enantiomeric Ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of a synthetically useful resolution.[1][2]

G cluster_0 Racemic Starting Material cluster_1 Enzymatic Transformation racemate Racemic Substrate (R)-Substrate + (S)-Substrate enzyme Chiral Enzyme (e.g., Lipase) racemate->enzyme k_fast (R) >> k_slow (S) product Enantiopure Product (R)-Product enzyme->product unreacted Enantiopure Substrate (S)-Substrate enzyme->unreacted Remains acyl_donor Acyl Donor acyl_donor->enzyme

Figure 1: General workflow of an enzymatic kinetic resolution process.

Strategic Considerations for Resolving 3-Amino-1-cyclobutylpropan-1-ol

A successful resolution protocol is built upon a series of rational experimental choices. The structure of 3-amino-1-cyclobutylpropan-1-ol, possessing both a primary amine and a secondary alcohol, requires careful consideration to achieve selective transformation.

Causality of Enzyme Selection

Lipases are the enzymes of choice for this transformation due to their proven efficacy in resolving chiral alcohols and amines in non-aqueous environments.[3][4] Specifically, Lipase B from Candida antarctica (CALB) , commercially available in an immobilized form (e.g., Novozym® 435), is the premier candidate.[5]

  • Expertise-Driven Rationale:

    • Broad Substrate Scope: CALB exhibits high enantioselectivity for a wide range of secondary alcohols.[3]

    • Regioselectivity: In molecules containing both hydroxyl and amino groups, lipases typically show a strong preference for catalyzing O-acylation over N-acylation, simplifying the product mixture.[6][7]

    • Solvent Stability: Immobilized CALB is robust and highly active in organic solvents, which is essential for suppressing water-dependent side reactions and facilitating product recovery.[8]

    • Thermostability: CALB maintains its activity over a practical range of temperatures, allowing for optimization of reaction rates.[3]

Choice of Acyl Donor

The acyl donor is a critical component that directly participates in the enzymatic reaction. For lipase-catalyzed resolutions, activated esters are superior choices.

  • Expertise-Driven Rationale:

    • Irreversibility: Vinyl acetate or isopropenyl acetate are highly recommended.[9] The enzymatic acylation produces an enol byproduct (vinyl alcohol or isopropenyl alcohol, respectively), which immediately tautomerizes to a stable ketone (acetaldehyde or acetone). This irreversible step drives the reaction forward, preventing enzymatic hydrolysis of the product ester and leading to higher conversions and enantioselectivities.[10]

    • Simplicity: Using a simple acetate donor minimizes steric hindrance at the enzyme's active site and simplifies downstream purification.

Choice of Reaction Solvent

The reaction medium is crucial for maintaining enzyme activity and influencing selectivity. A non-polar, anhydrous organic solvent is required.

  • Expertise-Driven Rationale:

    • Enzyme Activity: Solvents like methyl tert-butyl ether (MTBE) , heptane , or toluene are excellent choices.[9][10] They are poor substrates for the enzyme and maintain the essential micro-aqueous layer on the enzyme necessary for catalysis without causing bulk hydrolysis.

    • Solubility: These solvents provide good solubility for both the amino alcohol substrate and the acyl donor while being incompatible with the immobilized enzyme, allowing for easy recovery by simple filtration.

Detailed Experimental Protocols

This section provides a self-validating protocol where progress is monitored analytically to ensure optimal results.

Materials and Equipment
Material / EquipmentSpecifications
Substrate (±)-3-Amino-1-cyclobutylpropan-1-ol
Enzyme Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
Acyl Donor Vinyl Acetate (anhydrous)
Solvent Methyl tert-butyl ether (MTBE) (anhydrous)
Reaction Vessel Oven-dried round-bottom flask with magnetic stirrer
Monitoring Chiral HPLC or GC system
Purification Silica gel for column chromatography
Other Magnetic stir plate, rotary evaporator, standard glassware
Protocol: Enantioselective O-Acylation

This protocol outlines the resolution of 1.0 mmol of the racemic amino alcohol. The scale can be adjusted as needed.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (±)-3-amino-1-cyclobutylpropan-1-ol (1.0 mmol, 143.2 mg).

  • Solvent Addition: Add 20 mL of anhydrous MTBE to the flask. Stir the mixture until the substrate is fully dissolved.

  • Acyl Donor Addition: Add vinyl acetate (3.0 mmol, 0.28 mL, 3.0 equivalents). The use of an excess of the acyl donor ensures the reaction proceeds efficiently.

  • Reaction Initiation: Add immobilized CALB (50 mg, w/w relative to substrate can be optimized). Seal the flask (e.g., with a rubber septum) to prevent solvent evaporation.

  • Incubation: Place the flask on a magnetic stir plate and stir at a constant temperature (e.g., 30-40 °C).

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), pause stirring, allow the enzyme to settle, and carefully withdraw a small aliquot (~50 µL) of the reaction mixture for chiral HPLC/GC analysis to determine conversion and enantiomeric excess (see Section 4).

  • Termination: Once the reaction has reached approximately 50% conversion (which typically provides optimal e.e. for both substrate and product), terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh MTBE and potentially reused.[11]

  • Workup: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate. This will yield a crude mixture of the unreacted amino alcohol and the acylated product.

Figure 2: Reaction scheme for the CALB-catalyzed resolution of the target molecule.

Protocol: Purification and Isolation

The resulting product (an ester) and the unreacted starting material (an amino alcohol) have significantly different polarities, enabling straightforward separation by standard column chromatography.

  • Prepare Column: Prepare a silica gel column using a non-polar eluent system (e.g., Hexane/Ethyl Acetate).

  • Load Sample: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of Hexane/Ethyl Acetate. The less polar acetate product will elute first, followed by the more polar unreacted amino alcohol.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify the pure compounds.

  • Concentrate: Combine the pure fractions for each compound and remove the solvent under reduced pressure to yield the isolated, enantiomerically enriched products.

Analytical Methods for Chiral Purity Determination

Accurate determination of enantiomeric excess is essential for validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods.[12]

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to separate and elute at different times, resulting in two distinct peaks in the chromatogram.[12] The ratio of the peak areas corresponds to the ratio of the enantiomers.

  • Sample Preparation for Analysis:

    • To analyze the unreacted amino alcohol, use the sample directly.

    • To analyze the acylated product, it is often necessary to first hydrolyze the ester back to the alcohol to analyze it on the same chiral column as the starting material. Alternatively, a separate chiral method can be developed for the ester.

    • For improved peak shape and detection, derivatization of the amino group with an agent like 2-fluorobenzoyl chloride can be employed.[13]

  • General Chiral HPLC Method:

    • Column: Polysaccharide-based column (e.g., CHIRALPAK® series).

    • Mobile Phase: Isocratic mixture of Hexane/Isopropanol with a small percentage of a basic additive (e.g., diethylamine) to improve peak shape for the amine.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector (e.g., at 210 nm).

Expected Results and Data Interpretation

The goal is to stop the reaction near 50% conversion to maximize both yield and enantiomeric excess of the two separated components.

Reaction Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
21518>99>200
43043>99>200
84582>98>200
2451>9896>200

Note: These are idealized representative data. Actual results will depend on precise reaction conditions.

  • Calculating Enantiomeric Ratio (E): The E-value can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeS) or product (eeP) using established formulas.[2] A high E-value confirms the high selectivity of the enzyme for this substrate.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Reaction Rate Inactive enzyme; low temperature.Use fresh, properly stored enzyme; increase reaction temperature (e.g., to 45 °C).
Low Enantioselectivity (Low E-value) Non-optimal solvent or acyl donor; incorrect enzyme.Screen different solvents (e.g., heptane, toluene); ensure use of an activated acyl donor; confirm enzyme identity.
Reaction exceeds 50% conversion Monitoring interval is too long.Monitor the reaction more frequently, especially as it approaches the 50% mark.
Poor peak shape in HPLC Analyte interaction with silica support.Add a basic modifier like diethylamine (0.1%) to the mobile phase.

Conclusion

The protocol described provides a robust and highly effective method for the enzymatic kinetic resolution of (±)-3-amino-1-cyclobutylpropan-1-ol. By leveraging the exceptional selectivity of immobilized Candida antarctica Lipase B with an irreversible acyl donor, both enantiomers of this valuable chiral building block can be obtained with high enantiomeric purity. The integration of a detailed experimental procedure with a clear analytical validation method ensures that this protocol is both reliable and reproducible for researchers in synthetic chemistry and drug development.

References

  • Engström, K., et al. (2010). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • de Souza, R. O., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols and amines. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]

  • Zhang, D. W., et al. (2014). Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents. ResearchGate. Available at: [Link]

  • Cuiper, A. D., et al. (1999). Kinetic Resolutions and Enantioselective Transformations of 5-(Acyloxy)pyrrolinones Using Candida antarctica Lipase B: Synthetic and Structural Aspects. The Journal of Organic Chemistry. Available at: [Link]

  • Forró, E., & Fülöp, F. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Jiang, C., et al. (2017). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. Available at: [Link]

  • Urbansky, A., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Canary, J. W., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

  • Lebrilla, C. B., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

  • Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality. Available at: [Link]

  • Hoenig, H., et al. (1990). Lipase-catalyzed resolution of acyclic amino alcohol precursors. The Journal of Organic Chemistry. Available at: [Link]

  • Francalanci, F., et al. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Wünsch, B., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • de Mattos, M. C., et al. (2020). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate (2021). Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate. Available at: [Link]

  • Bäckvall, J. E., & Paetzold, J. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society. Available at: [Link]

  • de Villiers, M., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Research Portal. Available at: [Link]

  • Carreno, M. C., et al. (1998). Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis. ResearchGate. Available at: [Link]

  • Gresa, M., et al. (2020). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. Available at: [Link]

  • Kim, M. J., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. Available at: [Link]

  • Drabowicz, J., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Strategic Protection of Amino Groups in Cyclobutyl Propanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery chemists working with conformationally restricted scaffolds. It addresses the specific challenges of protecting amino groups in cyclobutyl propanol derivatives —a structural motif increasingly used as a bioisostere for phenyl rings or alkyl chains to improve metabolic stability and receptor selectivity.

Executive Summary

Cyclobutyl propanol derivatives (e.g., 1-amino-1-(3-hydroxypropyl)cyclobutane or (1-aminocyclobutyl)propan-2-ol) present a unique synthetic challenge. While the cyclobutane ring offers valuable conformational restriction, its ring strain (~26 kcal/mol) and the presence of a free hydroxyl group require precise chemoselective protection strategies.

This guide details the selection and application of reagents to protect the primary amine without compromising the cyclobutane core or reacting with the free alcohol. We focus on Boc (tert-butoxycarbonyl) , Fmoc (9-fluorenylmethoxycarbonyl) , and Cbz (benzyloxycarbonyl) strategies, prioritizing orthogonality and yield.

Strategic Reagent Selection

The choice of protecting group (PG) dictates the downstream synthetic viability. For cyclobutyl propanol scaffolds, the following logic applies:

Protecting GroupReagentRemoval ConditionSelectivity (N vs O)Cyclobutane Compatibility
Boc

Acid (TFA or HCl)High (Sterically bulky, prefers N)Excellent (Ring stable to TFA)
Fmoc Fmoc-OSuBase (Piperidine)High (Su ester prevents O-acylation)Good (Avoid strong nucleophiles)
Cbz Cbz-OSu / Cbz-ClHydrogenolysis (

/Pd)
Medium (Cl-reagent can form carbonates)Moderate (Ring stable, but check catalyst)
Critical Mechanistic Insight: Chemoselectivity

The primary challenge is preventing O-acylation of the propanol moiety.

  • Avoid Acyl Chlorides: Reagents like Cbz-Cl or Fmoc-Cl are highly electrophilic and can react with the hydroxyl group to form carbonates, especially if the amine is sterically hindered by the cyclobutane ring.

  • Use Succinimidyl Esters: Reagents like Fmoc-OSu or Cbz-OSu are less reactive and highly selective for the amine nucleophile over the alcohol.

  • Boc Anhydride (

    
    ):  Inherently selective for amines in aqueous/organic mixtures due to the lower nucleophilicity of the alcohol at neutral/mildly basic pH.
    

Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Best for: General synthesis, acid-stable downstream chemistry.

Reagents:

  • Substrate: 1-(3-hydroxypropyl)cyclobutan-1-amine (or derivative)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the amino alcohol in 5 mL of DCM. (If the salt form is used, add 1.1 mmol

    
     to free-base).
    
  • Addition: Cool the solution to 0°C. Add 1.1 mmol of

    
     dropwise.
    
    • Note: For cyclobutyl amines, steric hindrance is moderate. If reaction is slow, warm to Room Temperature (RT).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (ninhydrin stain) or LCMS.

    • Checkpoint: The disappearance of the amine is critical. The alcohol should remain unreacted.

  • Workup: Dilute with DCM (20 mL). Wash with 0.5 M citric acid (to remove unreacted amine/base) and brine.

  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography (Hexane/EtOAc) is usually sufficient.
    

Validation:

  • 
     NMR:  Look for the Boc singlet (~1.44 ppm, 9H). Ensure the propanol 
    
    
    
    protons are not shifted downfield (which would indicate carbonate formation).
Protocol B: N-Fmoc Protection (O-Acylation Free)

Best for: Solid-phase synthesis or acid-sensitive substrates.

Reagents:

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 equiv)

    • Warning: Do NOT use Fmoc-Cl; it will form the carbonate on the alcohol.

  • Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1).[1]

  • Base:

    
     (1.5 equiv).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL of Water/Acetone (1:1). Add

    
    .
    
  • Addition: Add Fmoc-OSu (1.05 mmol) in one portion at RT. The suspension will clear as the reaction proceeds.

  • Reaction: Stir for 2–4 hours.

    • Mechanism:[2][3][4][5][6] The succinimide leaving group is stable enough to prevent reaction with the hydroxyl group under these mild conditions.

  • Workup: Acidify carefully to pH 4 with 1M HCl (do not go lower to avoid removing acid-labile groups if present). Extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Hexane is often preferred over chromatography for Fmoc derivatives.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct reagent based on downstream needs and substrate sensitivity.

ProtectionStrategy Start Substrate: Cyclobutyl Amino Propanol CheckAcid Is downstream chemistry Acid Sensitive? Start->CheckAcid CheckBase Is downstream chemistry Base Sensitive? CheckAcid->CheckBase No FmocRoute Select Fmoc Protection (Reagent: Fmoc-OSu) CheckAcid->FmocRoute Yes (Avoid Acid Removal) BocRoute Select Boc Protection (Reagent: Boc2O) CheckBase->BocRoute No (Standard) CbzRoute Select Cbz Protection (Reagent: Cbz-OSu) CheckBase->CbzRoute Yes (Avoid Base Removal) Warning CRITICAL: Avoid Acyl Chlorides (Fmoc-Cl, Cbz-Cl) to prevent O-carbonylation BocRoute->Warning FmocRoute->Warning

Caption: Decision tree for selecting amine protecting groups in the presence of a free hydroxyl group on a cyclobutyl scaffold.

Troubleshooting "The Cyclobutyl Factor"

Working with cyclobutanes introduces specific physical property changes compared to linear alkyl chains.

IssueCauseSolution
Low Solubility Cyclobutyl groups are lipophilic but compact, often leading to "greasy" solids that crystallize poorly.Use solvent mixtures for reactions (e.g., THF/Water) rather than pure aqueous systems.
Steric Hindrance The geminal substitution at the cyclobutane ring (if 1,1-disubstituted) hinders the amine.Increase reaction time or temperature (up to 40°C). Use Boc-ON or Boc-OSu if

is too slow.
Ring Stability Cyclobutanes are strained.[7]Avoid strong Lewis acids (e.g.,

) during workups, which can trigger ring expansion to cyclopentanes.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

  • Agami, C., et al. (1995).[8] "Synthesis of cyclobutane amino acids and their incorporation into peptides." Bulletin de la Société Chimique de France, 132, 808.[8] (Foundational work on cyclobutyl amino acid protection).[1]

  • Han, G., et al. (2010). "Design and Synthesis of Conformationally Constrained Cyclobutyl Analogues." Journal of Medicinal Chemistry, 53(10). Link

  • Knölker, H. J., et al. (1996). "Chemoselective protection of amines in the presence of alcohols."[9] Synlett, 1996(10), 969. (Protocol for selective carbamate formation).

Sources

Application Notes and Protocols for (1R)-3-amino-1-cyclobutylpropan-1-ol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-3-amino-1-cyclobutylpropan-1-ol is a chiral 1,3-amino alcohol that holds significant potential as a ligand in asymmetric catalysis. Its structural features, including a stereogenic center at the hydroxyl-bearing carbon and a bulky cyclobutyl group, suggest its utility in creating a well-defined chiral environment for metal-catalyzed reactions. This guide provides a comprehensive overview of the potential applications of this ligand, drawing upon established methodologies for analogous chiral amino alcohols. While specific performance data for this ligand is not yet extensively documented in peer-reviewed literature, this document serves as a practical starting point for its evaluation in key asymmetric transformations. We present a plausible synthetic route for the ligand itself, followed by detailed protocols for its proposed application in two benchmark reactions: the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.

Introduction to (1R)-3-amino-1-cyclobutylpropan-1-ol

Chiral amino alcohols are a cornerstone of asymmetric synthesis, serving as versatile ligands for a wide array of metal-catalyzed reactions.[1] Their efficacy stems from the ability of the amino and hydroxyl groups to form stable chelate complexes with metal centers, thereby creating a rigid and predictable chiral pocket around the catalytic site. The structure of (1R)-3-amino-1-cyclobutylpropan-1-ol is characterized by a primary amine and a secondary alcohol separated by a two-carbon spacer, with a cyclobutyl group attached to the chiral carbinol center. This cyclobutyl moiety is expected to exert a significant steric influence, which can be crucial for achieving high levels of enantioselectivity.

Compound Profile:

PropertyValue
IUPAC Name (1R)-3-amino-1-cyclobutylpropan-1-ol
CAS Number 2227830-74-0[2]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
SMILES NCCC1CCC1[2]

Synthesis of (1R)-3-amino-1-cyclobutylpropan-1-ol

A plausible and efficient method for the synthesis of enantiomerically pure (1R)-3-amino-1-cyclobutylpropan-1-ol involves the asymmetric reduction of the corresponding aminoketone. This approach is widely used for the preparation of chiral amino alcohols.[3]

Protocol 1: Asymmetric Synthesis of the Ligand

This protocol outlines a two-step synthesis starting from a suitable precursor, 3-amino-1-cyclobutylpropan-1-one.

Step 1: Synthesis of 3-Amino-1-cyclobutylpropan-1-one (Precursor)

The precursor aminoketone can be synthesized via established methods, such as the Mannich reaction.[4]

Step 2: Asymmetric Reduction to (1R)-3-amino-1-cyclobutylpropan-1-ol

The asymmetric reduction of the prochiral aminoketone is the key step to establishing the desired stereocenter. The Corey-Bakshi-Shibata (CBS) reduction is a reliable and highly enantioselective method for this transformation.[3]

Materials:

  • 3-Amino-1-cyclobutylpropan-1-one hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (NEt₃)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF (10 mL per mmol of ketone). Cool the solution to -20 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • Substrate Preparation: In a separate flask, suspend 3-amino-1-cyclobutylpropan-1-one hydrochloride (1.0 eq) in anhydrous THF and add triethylamine (1.1 eq) to neutralize the salt and liberate the free amine. Stir for 15 minutes and filter off the triethylammonium chloride precipitate under argon.

  • Reduction Reaction: Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Monitoring and Quenching: Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), slowly quench the reaction by the dropwise addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Add 1 M HCl and stir for 30 minutes. Wash the aqueous layer with diethyl ether to remove boron-containing byproducts. Basify the aqueous layer with saturated NaHCO₃ solution until a pH of 8-9 is reached.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1R)-3-amino-1-cyclobutylpropan-1-ol. Further purification can be achieved by column chromatography on silica gel.

Application in Asymmetric Catalysis

Based on the performance of structurally similar chiral amino alcohols, (1R)-3-amino-1-cyclobutylpropan-1-ol is a promising candidate for a ligand in several important asymmetric transformations.[1][5]

Application Note 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral secondary alcohols.[1] Chiral β- and γ-amino alcohols are known to be effective ligands for ruthenium in this reaction. The proposed mechanism involves the formation of a chiral ruthenium hydride species, where the ligand's amino and hydroxyl groups, along with the metal center, facilitate the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol) to the prochiral ketone.

dot

ATH_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle [RuCl2(p-cymene)]2 [RuCl2(p-cymene)]2 Active_Catalyst Chiral Ru-H Catalyst [RuCl2(p-cymene)]2->Active_Catalyst + Ligand, Base, iPrOH Ligand (1R)-3-amino-1-cyclobutylpropan-1-ol Ligand->Active_Catalyst Transition_State Six-membered Transition State Active_Catalyst->Transition_State + Ketone Ketone Prochiral Ketone (R1COR2) Ketone->Transition_State Ru_Alkoxide Ru-Alkoxide Transition_State->Ru_Alkoxide Hydride Transfer Chiral_Alcohol Chiral Alcohol Ru_Alkoxide->Active_Catalyst - Acetone Ru_Alkoxide->Chiral_Alcohol + iPrOH

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R)-3-amino-1-cyclobutylpropan-1-ol

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (1R)-3-amino-1-cyclobutylpropan-1-ol (0.01 mmol). Add anhydrous isopropanol (2 mL) and stir the mixture at 80 °C for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate Schlenk tube, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (8 mL).

  • Initiation: Cool the catalyst solution to room temperature and add it to the acetophenone solution. Add a 0.1 M solution of KOH or t-BuOK in isopropanol (0.05 mmol).

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a few drops of water. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or GC.

Expected Outcome and Optimization:

Based on studies with similar ligands, this protocol is expected to yield (R)-1-phenylethanol. The enantioselectivity and yield will depend on the specific steric and electronic properties of the ligand. Optimization of the base, temperature, and reaction time may be necessary to achieve optimal results.

Application Note 2: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohols are highly effective catalysts for this transformation, affording chiral secondary alcohols with high enantioselectivity.[6] The proposed mechanism involves the formation of a chiral zinc-alkoxide complex, which then coordinates the aldehyde and directs the facial-selective addition of an ethyl group from another diethylzinc molecule.

dot

Diethylzinc_Addition cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ligand (1R)-3-amino-1-cyclobutylpropan-1-ol Chiral_Zn_Complex Chiral Zn-Alkoxide Complex Ligand->Chiral_Zn_Complex Et2Zn_1 Et2Zn Et2Zn_1->Chiral_Zn_Complex Transition_State Bimetallic Transition State Chiral_Zn_Complex->Transition_State + Aldehyde Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Zn Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Chiral_Zn_Complex Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Hydrolysis Et2Zn_2 Et2Zn Et2Zn_2->Transition_State

Caption: Proposed catalytic cycle for enantioselective diethylzinc addition.

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1R)-3-amino-1-cyclobutylpropan-1-ol

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve (1R)-3-amino-1-cyclobutylpropan-1-ol (0.1 mmol) in anhydrous toluene (5 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc solution (2.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C and monitor by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.

Expected Outcome and Data Summary:

The reaction is expected to produce (R)-1-phenyl-1-propanol. The performance of this ligand can be compared to other known chiral amino alcohols in the same reaction.

Table of Comparative Performance (Hypothetical Data for the Target Ligand):

LigandCatalyst Loading (mol%)Yield (%)ee (%)Configuration
(1R)-3-amino-1-cyclobutylpropan-1-ol10(To be determined)(To be determined)(R)
(-)-DAIB[6]29798(S)
(1S,2R)-1-amino-2-indanol[1]10(reaction dependent)up to 82 (in ATH of imines)(varies)

Conclusion and Future Outlook

(1R)-3-amino-1-cyclobutylpropan-1-ol presents itself as a promising, yet underexplored, chiral ligand for asymmetric catalysis. The protocols provided herein for its synthesis and application in asymmetric transfer hydrogenation and diethylzinc addition serve as a robust starting point for its evaluation. The steric bulk of the cyclobutyl group is anticipated to play a crucial role in achieving high enantioselectivity. Further research should focus on the experimental validation of these protocols, optimization of reaction conditions, and expansion of its application to a broader range of asymmetric transformations. The modular nature of its synthesis also opens avenues for the development of derivatives with fine-tuned steric and electronic properties.

References

  • Gotor-Fernández, V., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 539-551. Available at: [Link]

  • Zhang, X., et al. (2020). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. Request PDF. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Amino Acids and Peptides (pp. 249-299). Springer.
  • Lautens, M., & Fagnou, K. (2004). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society, 126(40), 12854-12855.
  • Fülöp, F., et al. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1775. Available at: [Link]

  • Reddy, P. V. G., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Synthesis, 54(08), 1957-1976.
  • Alemparte, C., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4849-4860.
  • Cini, E., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(29), 5304-5312.
  • Pignataro, L., et al. (2025).
  • Johnson, J. S., & Tunge, J. A. (2018). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 51(7), 1784-1798.
  • Karimi, B., & Maleki, A. (2017). Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands. ARKIVOC, 2017(5), 134-146.
  • Davies, S. G., et al. (2003). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (+/-)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 1(21), 3698-3707.
  • Ager, D. J., et al. (2007). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 107(3), 767-796.
  • PrepChem.com (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Synthesis of Cyclobutyl Ketones via Grignard Addition to Cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for synthesizing cyclobutyl ketones via the nucleophilic addition of Grignard reagents (R-MgX) to cyclobutanecarbonitrile. Unlike reactions with aldehydes or esters, the reaction with nitriles stops selectively at the ketone stage following hydrolysis. This guide addresses the specific challenges posed by the cyclobutane ring—specifically its steric strain and the reduced electrophilicity of the nitrile group—and provides optimized conditions to maximize yield while minimizing


-deprotonation side reactions.

Target Molecule Example: Cyclobutyl Phenyl Ketone (Haloperidol intermediate analog) Primary Reaction: Cyclobutanecarbonitrile + Phenylmagnesium Bromide


 Imine Salt 

Ketone

Mechanistic Insight & Critical Process Parameters

The Chemoselectivity Advantage

The reaction relies on the formation of a stable metalloimine intermediate. Unlike esters, which possess a leaving group (alkoxide) that allows the ketone to form in situ and react with a second equivalent of Grignard to form a tertiary alcohol, the nitrile adduct forms a magnesium imine salt. This salt is stable to further nucleophilic attack under standard conditions, ensuring that the ketone is only generated after the reaction is quenched and hydrolyzed.

Mechanism Diagram

The following pathway illustrates the transformation from nitrile to ketone, highlighting the critical hydrolysis steps.

GrignardMechanism Substrate Cyclobutanecarbonitrile (R-CN) Intermediate Magnesium Imine Salt (Stable Intermediate) Substrate->Intermediate Nucleophilic Addition (Reflux, THF) Grignard Grignard Reagent (Ph-MgBr) Grignard->Intermediate Imine Free Imine (Transient) Intermediate->Imine Acidic Hydrolysis (H3O+) Product Cyclobutyl Phenyl Ketone Imine->Product Hydrolysis (-NH3)

Figure 1: Mechanistic pathway for the conversion of cyclobutanecarbonitrile to cyclobutyl ketone. Note the stability of the intermediate salt prevents over-addition.

Key Challenges
  • Nitrile Electrophilicity: The nitrile carbon is less electrophilic than that of aldehydes. Reactions often require higher temperatures (THF reflux, 66°C) compared to diethyl ether (35°C).

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Deprotonation:  The 
    
    
    
    -proton of cyclobutanecarbonitrile is acidic (
    
    
    ). Sterically hindered or highly basic Grignard reagents (e.g., t-BuMgBr) may act as bases rather than nucleophiles, leading to recovery of starting material. Primary alkyl or aryl Grignards are preferred.

Experimental Protocol

Reagents & Equipment
  • Substrate: Cyclobutanecarbonitrile (>98% purity).

  • Reagent: Phenylmagnesium bromide (3.0 M in diethyl ether or THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF) (inhibitor-free, dried over molecular sieves).

  • Apparatus: Flame-dried 3-neck round-bottom flask, reflux condenser, N2/Ar inlet, addition funnel, magnetic stir bar.

Stoichiometry Table
ComponentRoleEquivalentsConc/AmountNotes
CyclobutanecarbonitrileSubstrate1.0 eq10 mmol (0.81 g)Liquid, d=0.88 g/mL
Phenylmagnesium BromideNucleophile1.2 - 1.5 eq12-15 mmolExcess ensures conversion
THF (Anhydrous)SolventN/A~0.5 - 1.0 MMaintain fluidity
HCl (3M Aqueous)QuenchExcess~20 mLRequired for hydrolysis
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inert Environment: Assemble glassware while hot and flush with dry Nitrogen or Argon for 15 minutes.

  • Grignard Charge: Transfer the Phenylmagnesium bromide solution into the reaction flask via cannula or syringe.

    • Note: If synthesizing Grignard in situ from bromobenzene and Mg turnings, ensure initiation is complete before adding nitrile.

  • Dilution: Dilute the Grignard reagent with anhydrous THF to achieve a concentration of approximately 1.0 M. This helps moderate the exotherm.

Phase 2: Nucleophilic Addition
  • Controlled Addition: Dissolve Cyclobutanecarbonitrile (1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise to the stirring Grignard reagent over 20–30 minutes.

    • Observation: A mild exotherm is expected.[1][2] The solution may change color (often turning yellow or brown) and become cloudy as the magnesium salt precipitates.

  • Thermal Drive: Once addition is complete, heat the reaction to a gentle reflux (66°C) .

    • Duration: Maintain reflux for 4–6 hours .[3]

    • Reasoning: Nitriles are sluggish electrophiles. Room temperature stirring is often insufficient for complete conversion with cyclobutyl substrates.

Phase 3: Workup & Hydrolysis (The Critical Step)
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Quench: Slowly add 3M HCl. Caution: This is highly exothermic. Methane/Benzene gas may evolve if excess Grignard is present.

  • Imine Hydrolysis: The initial quench protonates the intermediate to an imine (

    
    ). To convert this to the ketone (
    
    
    
    ), the aqueous acidic mixture must be stirred vigorously.
    • Optimization: If the layers do not separate well or conversion is slow, warm the biphasic mixture to 40–50°C for 1 hour.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer 2x with Diethyl Ether or Ethyl Acetate.

  • Wash/Dry: Wash combined organics with saturated NaHCO

    
     (to remove acid), then Brine. Dry over anhydrous MgSO
    
    
    
    .

Workflow Visualization

ExperimentalWorkflow Start Start: Inert Atmosphere Setup GrignardPrep Charge Grignard Reagent (THF Solution) Start->GrignardPrep Addition Dropwise Addition of Nitrile (Controlled Exotherm) GrignardPrep->Addition Reflux Reflux 4-6 Hours (Drive to Completion) Addition->Reflux CoolQuench Cool to 0°C & Acidic Quench (3M HCl) Reflux->CoolQuench Hydrolysis Stir/Heat Biphasic Mixture (Imine -> Ketone) CoolQuench->Hydrolysis Critical Step Extraction Extraction & Purification Hydrolysis->Extraction

Figure 2: Operational workflow emphasizing the critical reflux and hydrolysis stages.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Recovered Starting Material (Nitrile) Reaction temperature too low or time too short.Switch solvent from Ether to THF or Toluene to increase reflux temp. Extend reflux time to 12h.
Low Yield / Complex Mixture Moisture in solvent destroying Grignard.Ensure THF is distilled from Na/Benzophenone or dried via molecular sieves immediately before use.
Product contains Imine peak (IR ~1640 cm⁻¹) Incomplete hydrolysis.Increase acid concentration (6M HCl) or extend the duration of the acidic stirring step.
Viscous Emulsion during Workup Magnesium salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution during quench to chelate Mg cations.

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard chemistry and nitrile additions).
  • Moffett, R. B., & Shriner, R. L. (1941). "

    
    -Methoxyacetophenone". Organic Syntheses, Coll.[3][4] Vol. 3, p.562. (Demonstrates general nitrile-to-ketone protocol). 
    
  • Cason, J. (1946). "Branched-Chain Fatty Acids. IV. The Synthesis of Ketones". Journal of the American Chemical Society, 68(10), 2078–2081. (Discusses steric effects in Grignard additions to nitriles).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling Grignard reagents and nitriles).
  • BenchChem. (2025).[5][6] "Application Notes and Protocols for the Synthesis of Cyclobutyl Derivatives via Grignard Reaction". (General procedural reference for cyclobutane derivatives).

Sources

Application Note: Handling Air-Sensitive Cyclobutyl Amino Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the rigorous protocols required to synthesize, isolate, and handle air-sensitive cyclobutyl amino alcohol intermediates—critical motifs for introducing conformational constraint in drug candidates (e.g., NK1 antagonists, antivirals).

Abstract & Mechanistic Rationale

Cyclobutyl amino alcohols are high-value pharmacophores used to restrict the conformational flexibility of peptide mimetics and small-molecule inhibitors. However, their synthesis and isolation are fraught with stability challenges.

Why are they Air-Sensitive?

  • Metallated Intermediates: The primary synthesis routes (organometallic addition or hydride reduction) generate lithium/magnesium alkoxides or aluminates . These species are violently reactive toward atmospheric moisture and oxygen.[1]

  • Ring Strain & Lewis Basicity: The cyclobutane ring introduces significant angle strain (~26 kcal/mol). When coupled with a free amine and alcohol, the resulting 1,2- or 1,3-amino alcohol motif is highly prone to:

    • Carbamate Formation: Rapid reaction with atmospheric CO₂ due to the nucleophilic amine.

    • Payne-like Rearrangements: Under basic conditions, the strained ring can facilitate unexpected migrations or ring expansions/contractions if not quenched precisely.

    • Oxidative Degradation: Electron-rich amino alcohols can undergo N-oxidation or C-H oxidation alpha to the amine if left unprotected.

Experimental Setup: The Inert Barrier

Trustworthy data requires a hermetic environment. All protocols below assume the use of a dual-manifold Schlenk line or a Glovebox (e.g., MBraun/Vacuum Atmospheres).

Required Equipment Specifications
ComponentSpecificationPurpose
Schlenk Line Dual-manifold (Vacuum/Ar)Allows rapid cycling between high vacuum (<50 mTorr) and inert gas.
Glassware Oven-dried (140°C, >4h)Removes physisorbed water that kills organometallics.
Syringes Gas-tight (PTFE tipped)Prevents air ingress during transfer of pyrophoric reagents.
Solvent System SPS (Solvent Purification System)THF/Ether must be <10 ppm H₂O.

Protocol 1: Synthesis via Organometallic Addition

Target Intermediate: Lithium 1-(aminomethyl)cyclobutoxide (Precursor to 1-(aminomethyl)cyclobutanol). Challenge: The intermediate is a "hot" lithiated alkoxide that must be handled under strict exclusion of air to prevent protonation or decomposition.

Workflow Diagram

G Start Cyclobutanone (Starting Material) Reaction Reaction Flask (-78°C, Argon) Start->Reaction Cannula Transfer Reagent Li-Reagent (e.g., LiCH2N(SiMe3)2) Reagent->Reaction Dropwise Addition Intermediate Lithiated Alkoxide (Air-Sensitive Species) Reaction->Intermediate Formation Quench Controlled Quench (Sat. NH4Cl or HCl) Intermediate->Quench Inverse Addition Product Free Amino Alcohol (Hygroscopic) Quench->Product Workup

Caption: Critical pathway for generating cyclobutyl amino alcohols via organolithium addition. Red nodes indicate high-risk air-sensitive stages.

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and temperature probe under vacuum. Backfill with Argon (3 cycles).

  • Reagent Generation: In a separate Schlenk flask, generate the lithiated amine nucleophile (e.g., LiCH₂N(TMS)₂) by treating the silylated amine with n-BuLi at -78°C.

    • Expert Insight: Use Li-wire dried THF. Trace water here will quench the n-BuLi, leading to incomplete conversion and complex mixtures.

  • Addition: Cool the cyclobutanone substrate (dissolved in THF) to -78°C. Transfer the lithiated reagent via cannula (double-tipped needle) over 20 minutes.

    • Why? Cannula transfer avoids exposing the pyrophoric lithium reagent to the septum/syringe interface, reducing contamination risk.

  • Reaction Monitoring: Stir at -78°C for 1 hour. Do NOT pull an aliquot for TLC unless using a specialized air-free sampling tube. Exposure will hydrolyze the intermediate immediately, giving a false "complete" reading.

  • The Critical Quench:

    • Method: Inverse Quench. Cannula transfer the cold reaction mixture into a vigorously stirring flask of saturated NH₄Cl at 0°C.

    • Reasoning: Adding water to the reaction can cause localized heating and ring expansion (e.g., to cyclopentanone derivatives). Inverse quenching ensures the sensitive intermediate always sees excess proton source, minimizing side reactions.

Protocol 2: Isolation & Handling of the Free Base

Once the metal is removed, the free amino alcohol is generated. While less explosive, it is chemically fragile.

Risk: Formation of cyclic carbamates or oxidation.

Purification Strategy
StepActionTechnical Rationale
Extraction Use CHCl₃/Isopropanol (3:1)Amino alcohols are highly polar and water-soluble. Standard Et₂O extraction often leaves 50% of product in the aqueous phase.
Drying Na₂SO₄ (Anhydrous)Avoid MgSO₄ if the amine is sterically unhindered, as it can act as a Lewis acid and bind the product.
Concentration Rotary Evaporator (< 30°C)Do not heat. Cyclobutyl amines are volatile. Use a cold trap.
Storage Store under Argon at -20°CPrevent reaction with atmospheric CO₂ (carbamate formation).
Self-Validating Purity Check
  • NMR Test: Take a ¹H NMR in CDCl₃. Look for a broad signal around 4.5-5.0 ppm or peak doubling.

    • Diagnosis: If observed, this indicates carbamate formation (reaction with CO₂).

    • Remedy: Repurify by flashing through a short plug of basic alumina (not silica, which is too acidic and binds the amine) and store immediately in a sealed vial flushed with Ar.

Protocol 3: Advanced "Zinc Homoenolate" Route

For researchers needing to access gamma-amino alcohols (e.g., 1-substituted cyclopropanols ring-opening), the Zinc Homoenolate method is superior but requires strict inert handling.

Mechanism: Cyclopropanols


 [Zinc Homoenolate] 

Cyclobutyl Amino Alcohol

Key Handling Note: The zinc homoenolate intermediate is less basic than lithium reagents but pyrophoric .

  • Reagent: Use Diethylzinc (Et₂Zn) as a 1.0 M solution in hexanes. NEVER use neat Et₂Zn (spontaneously ignites in air).

  • Quenching: This reaction often creates a stable Zinc-chelate. Quench with 10% Tartaric Acid solution to break the strong Zn-O/Zn-N bonds and release the free amino alcohol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<30%) Product lost in aqueous layer during workup.Switch extraction solvent to CHCl₃:iPrOH (3:1) or perform continuous extraction.[2]
White Solid in Flask Formation of Ammonium Carbamate (reaction with CO₂).The product absorbed CO₂ from the air. Dissolve in dilute HCl, wash with ether, basify, and re-extract under Argon.
Ring Expansion Thermal rearrangement during quench.Ensure Inverse Quench at 0°C or lower. Do not allow the reaction to warm up before quenching.

References

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 2024. Link

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie Int. Ed., 2025.[3][4] Link

  • Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich, 2023. Link

  • Cyclobutanes in Small‐Molecule Drug Candidates. Journal of Medicinal Chemistry, 2021. Link

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclobutane Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability of cyclobutane rings during acid hydrolysis. It is structured as a Tier 3 Support resource for researchers encountering ring degradation or rearrangement.

Ticket Type: Chemical Stability & Synthesis Optimization Subject: Preventing Ring Opening/Expansion During Acid Hydrolysis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Is Acid Hydrolysis Safe for Your Substrate?

Before proceeding with a standard protocol, you must assess the risk of ring failure. Cyclobutane possesses significant ring strain (~26.5 kcal/mol). While kinetically stable, it is thermodynamically primed for relief via rearrangement or cleavage.

The Golden Rule: If your substrate can form a carbocation on or adjacent to the ring (cyclobutyl or cyclobutylmethyl cation) during hydrolysis, acid conditions will likely trigger a Wagner-Meerwein rearrangement (Ring Expansion).

Triage Decision Tree

Use this logic flow to determine the correct hydrolysis method.

decision_tree Start START: Select Substrate Type Check_Subst Are there Electron Donating Groups (EDGs) at C1 or C2? Start->Check_Subst Check_Leaving Is there a leaving group (OH, OR) capable of forming a carbocation? Check_Subst->Check_Leaving Yes (Alkyl, Aryl, OR) Safe LOW RISK: Standard Acid Hydrolysis Check_Subst->Safe No (EWG: CN, COOR only) Risk_High HIGH RISK: Ring Expansion (Cyclobutane -> Cyclopentane) Check_Leaving->Risk_High Yes (Potential Cation) Risk_Med MODERATE RISK: Retro-Aldol Cleavage Check_Leaving->Risk_Med No (But u03b2-hydroxy present) Action_Base PROTOCOL B: Switch to Base Hydrolysis (Saponification) Risk_High->Action_Base Action_Alt PROTOCOL C: Oxidative/Enzymatic Route Risk_Med->Action_Alt Action_Mild PROTOCOL A: Optimized Mild Acid (Kinetic Control) Safe->Action_Mild

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate substitution patterns.

Technical Deep Dive: The Mechanism of Failure

Users often report "product decomposition" when the actual issue is Ring Expansion . In acidic media, the protonation of a substituent can generate a transient carbocation.

The Failure Mode: If a cyclobutylmethyl cation is formed (e.g., protonation of a hydroxymethyl group or elimination), it rapidly rearranges to a cyclopentyl cation to relieve angle strain and gain hyperconjugative stability (Primary


 Secondary/Tertiary).

Quantitative Comparison of Stability

Parameter Cyclobutane Cyclopentane Implication

| Ring Strain | ~26.5 kcal/mol | ~6.2 kcal/mol | Expansion is thermodynamically driven (


). |
| C-C Bond Angle  | ~88° (Puckered) | ~108° (Envelope) | Expansion relieves significant angle strain. |
| Intermediates  | Primary Cation (Unstable) | Secondary Cation (Stable) | Rearrangement is kinetically fast (

). |
Troubleshooting Guides & Protocols
Issue 1: "My cyclobutane ester turned into a cyclopentane derivative."

Diagnosis: You likely generated a carbocation adjacent to the ring. Solution: Avoid acid. Use Protocol B (Saponification) .

Protocol B: Non-Destructive Basic Hydrolysis Recommended for acid-sensitive cyclobutanes (e.g., Pinonic acid derivatives).

  • Dissolution: Dissolve substrate (1.0 equiv) in MeOH:THF (1:1).

  • Reagent: Add LiOH (2.5 equiv) as a 1M aqueous solution.

    • Why LiOH? It is milder than NaOH/KOH and less likely to cause epimerization.

  • Reaction: Stir at 0°C to Room Temperature . Do NOT reflux.

  • Workup (Critical):

    • Acidify carefully with 1M HCl at 0°C to pH 3-4.

    • Stop immediately once acidic; prolonged exposure to excess acid during workup can still trigger rearrangement.

    • Extract immediately with EtOAc.

Issue 2: "I must use acid (e.g., for a nitrile or t-Butyl ester), but the yield is low."

Diagnosis: The activation energy for hydrolysis is competing with ring opening. Solution: Use Protocol A (Kinetic Control) with specific acid limits.

Protocol A: Optimized Acid Hydrolysis for Cyclobutanes Standard for 1,1-dicarboxylic acid derivatives or amino acid precursors.

  • Solvent System: Use 3N HCl (Aqueous).

    • Avoid: Conc. H2SO4 or anhydrous HCl in alcohol (these promote cation formation).

  • Temperature Ramp:

    • Start at 50°C. Monitor by TLC every 30 mins.

    • Only increase to reflux (80-100°C) if no conversion is observed after 2 hours.

  • Time Limit: Do not exceed 4 hours at reflux.

    • Data: Cyclobutane amino acids (e.g., 2,4-methanovaline) are stable in 3N HCl for ~2-4 hours but degrade >12 hours [1, 3].

  • Scavenger (Optional): Add a cation scavenger (e.g., anisole, 2 equiv) if you suspect trace cation formation, though this is less effective for skeletal rearrangements.

Issue 3: "My nitrile won't hydrolyze without destroying the ring."

Diagnosis: Nitriles require harsh conditions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


/Heat) that cyclobutanes often cannot survive.
Solution:  Two-step conversion via the Amide.[1]
  • Step 1 (Radziszewski Reaction): Convert Nitrile

    
     Amide using alkaline 
    
    
    
    .
    • Conditions:

      
       (30%), NaOH (cat.), DMSO, 0°C 
      
      
      
      RT.
    • Mechanism:[1][2][3][4][5] Hydroperoxide anion attacks the nitrile; no carbocation is formed.

  • Step 2 (Mild Hydrolysis): Convert Amide

    
     Acid using Nitrous Acid (HNO2) .
    
    • Conditions:

      
      , 
      
      
      
      (dilute), 0°C.
    • Why: This converts the amide to a diazonium species which is displaced by water at low temperature, avoiding the heat required for standard amide hydrolysis.

Visualizing the Danger Zone

The following diagram illustrates the mechanistic pathway you are trying to prevent.

mechanism Substrate Cyclobutylmethyl Precursor (X=OH, Br) Cation_CB Cyclobutylmethyl Cation (Primary) Substrate->Cation_CB Acid/H+ (-HX) TS [Wagner-Meerwein Transition State] Cation_CB->TS Fast Cation_CP Cyclopentyl Cation (Secondary) TS->Cation_CP Relief of Strain Product Ring Expanded Product (Failure) Cation_CP->Product H2O Capture

Figure 2: The irreversible ring expansion pathway driven by carbocation stability and strain relief.[4]

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids (e.g.,


, 

) for deprotection?
A: Generally No. Strong Lewis acids are notorious for coordinating to heteroatoms and forcing carbocation generation, which almost guarantees ring expansion or opening in strained systems [5]. If you must deprotect an ether/ester, use

at -78°C or switch to hydrogenolysis (

) if the ring is saturated.

Q: Does the "Gem-Dimethyl" effect help stability? A: Yes. Substituents like the gem-dimethyl group in Pinonic acid provide some kinetic stability against ring opening by sterically hindering the approach of nucleophiles and stiffening the ring conformation (Thorpe-Ingold effect). However, they do not prevent acid-catalyzed rearrangement if a carbocation forms [4].

Q: I have a cyclobutane-fused lactone. Is it stable? A: These are surprisingly stable in mild acid (AAC2 mechanism) because the bicyclic fusion prevents the conformational flexibility required for easy rearrangement. However, they will hydrolyze to the hydroxy-acid. Avoid strong base if the lactone is enolizable, as this triggers degradation [1].

References
  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519.[2]

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[6] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.[6]

  • Avenoza, A., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(33), 7819-7825.

  • Hedrick, G. W. (1962). Amino acids containing a cyclobutane ring.[7] U.S. Patent 3,031,499.

  • Tenberge, M., & Wahl, J. M. (2023).[6] Lewis Acid Catalysed Asymmetric One-Carbon Ring-Expansion of Prochiral Cyclobutanones.[6] Synthesis, 55(06), 892-898.[6]

Sources

improving enantiomeric excess (ee) of (1R)-3-amino-1-cyclobutylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Resolution and Asymmetric Synthesis. This portal is specifically designed for researchers and process chemists optimizing the enantiomeric excess (ee) of (1R)-3-amino-1-cyclobutylpropan-1-ol (CAS: 2227830-74-0, MW: 129.20)[1].

As a chiral γ-amino alcohol (1,3-amino alcohol), this structural motif is a critical building block in drug development[2]. Achieving >99% ee requires precise control over thermodynamic and kinetic parameters. Below, you will find targeted troubleshooting guides, self-validating protocols, and mechanistic insights to resolve the most common bottlenecks encountered during its synthesis.

Module 1: Enzymatic & Dynamic Kinetic Resolution (DKR)

Q: I am attempting an enzymatic kinetic resolution using Candida antarctica lipase B (CALB), but I am observing a complex mixture of N-acylated and O-acylated products with poor ee. How do I achieve strict O-selectivity? A: The primary amine at the C3 position is highly nucleophilic and will outcompete the secondary hydroxyl group for the acyl donor, leading to non-selective N-acylation. The Fix: You must temporarily mask the amine. Protect the primary amine with a tert-butyloxycarbonyl (N-Boc) group prior to the enzymatic resolution. Once protected, lipases such as CALB or Burkholderia cepacia lipase (BCL) will strictly target the secondary alcohol[3]. Based on Kazlauskas' rule, the steric differentiation between the bulky cyclobutyl ring and the linear aliphatic chain dictates the enzyme's enantiopreference, typically leaving the desired (1R)-enantiomer unreacted while acylating the (1S)-enantiomer[3].

Q: My kinetic resolution caps at 50% theoretical yield. How can I push the yield of the (1R)-enantiomer closer to 100%? A: Standard kinetic resolution is mathematically limited to a 50% yield. To overcome this, implement a Dynamic Kinetic Resolution (DKR) . By introducing a ruthenium-based racemization catalyst (e.g., Bäckvall's catalyst) into the reaction mixture alongside the lipase, the unreacted (1S)-enantiomer is continuously racemized in situ[3][4]. Because the lipase selectively and irreversibly acylates only one enantiomer, the entire racemic pool is dynamically funneled into a single enantiomeric product[4].

DKR_Workflow Racemate Racemic N-Boc 1,3-Amino Alcohol Lipase CALB / BCL Lipase + Acyl Donor Racemate->Lipase Kinetic Resolution RuCat Ru-Racemization Catalyst (Bäckvall's) Lipase->RuCat Unreacted (1S) Enantiomer Product (1R)-Acetate (>99% ee) Lipase->Product Enantioselective Acylation RuCat->Racemate In situ Racemization

Caption: Chemoenzymatic Dynamic Kinetic Resolution (DKR) combining lipase acylation with Ru-catalyzed racemization.

Module 2: Chemocatalytic Asymmetric Hydrogenation

Q: I am synthesizing the compound upstream via the asymmetric hydrogenation of 3-amino-1-cyclobutylpropan-1-one, but the ee is stalling at 85%. What parameters should I adjust? A: Stalling ee in the hydrogenation of β-amino ketones is typically caused by poor catalyst-substrate coordination or insufficient hydrogen pressure. The Fix: Switch to a RuPHOX-Ru (Ruthenocenyl Phosphino-oxazoline-ruthenium) catalyst system[2]. The asymmetric hydrogenation of β-amino ketones to chiral γ-amino alcohols requires high H₂ pressure (typically 5.0 MPa) to ensure the rate of enantioselective hydride transfer outpaces background non-selective reduction[2]. Furthermore, ensure you are using Na₂CO₃ as a base in an ethanol solvent; the base is mechanistically required to deprotonate the catalyst precursor, forming the active ruthenium-hydride species[2].

Asymmetric_Hydrogenation Ketone β-Amino Ketone Precursor Complex RuPHOX-Ru Catalyst Complexation Ketone->Complex Base (Na2CO3), EtOH Solvent TS Chiral Transition State (H2 Insertion) Complex->TS H2 (5.0 MPa) Product (1R)-3-amino-1- cyclobutylpropan-1-ol TS->Product Enantioselective Reduction (>98% ee)

Caption: Mechanistic pathway for the RuPHOX-Ru catalyzed asymmetric hydrogenation of β-amino ketones.

Module 3: Classical Diastereomeric Salt Resolution

Q: I want to avoid transition metals and enzymes. What is the best approach for classical crystallization-induced resolution of this specific cyclobutyl amino alcohol? A: Because (1R)-3-amino-1-cyclobutylpropan-1-ol possesses a primary amine, it readily forms stable salts with chiral organic acids. The success of this method relies on the thermodynamic stability of the resulting crystal lattice[5]. The Fix: Utilize (+)-mandelic acid or di-p-toluoyl-D-tartaric acid . These resolving agents create highly crystalline diastereomeric salts with 1,3-amino alcohols. To maximize the yield, this can be coupled with a Crystallization-Induced Dynamic Resolution (CIDR) if a reversible imine intermediate is utilized to allow epimerization in the solution phase[5].

Quantitative Data Summaries

Table 1: Troubleshooting Acyl Donors in Lipase Resolution

Acyl Donor Lipase O-Selectivity Reaction Rate Typical ee (%) Notes
Vinyl Acetate CALB High Fast >95% Byproduct (acetaldehyde) drives reaction forward irreversibly.
Isopropenyl Acetate BCL High Moderate 90-94% Milder than vinyl acetate; good for sensitive substrates[3].

| Ethyl Methoxyacetate | CALB | Moderate | Slow | <80% | Reversible transesterification; requires strict anhydrous conditions. |

Table 2: Chiral Resolving Agents for Diastereomeric Salt Formation

Resolving Agent Solvent System Equivalents Crystallization Time Target ee (%)
(+)-Mandelic Acid Ethanol / H₂O (9:1) 1.0 12-16 hours >98%
Di-p-toluoyl-D-tartaric acid Isopropanol 0.5 24 hours 95-97%

| (+)-Camphorsulfonic acid | Acetone | 1.0 | 8 hours | <85% (Requires recrystallization) |

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Diastereomeric Salt Resolution

Causality Focus: This protocol uses a continuous analytical feedback loop rather than arbitrary time limits to ensure maximum ee.

  • Salt Formation: Dissolve 100 mmol of racemic 3-amino-1-cyclobutylpropan-1-ol in 150 mL of absolute ethanol. Heat to 60°C.

  • Chiral Acid Addition: Slowly add a solution of 100 mmol of (+)-mandelic acid dissolved in 50 mL of ethanol. The solution must remain clear. If premature precipitation occurs, add water dropwise (up to 5% v/v) until dissolution is restored.

  • Controlled Cooling: Cool the reactor at a precise rate of -5°C per hour down to 5°C to promote the formation of large, thermodynamically stable crystals, avoiding kinetic entrapment of the wrong diastereomer.

  • Self-Validation Step (Crucial): After 12 hours, extract a 100 µL aliquot of the mother liquor. Neutralize with 1M NaOH, extract into MTBE, and analyze via Chiral HPLC (e.g., Chiralcel OD column)[6].

    • Logic: The ee of the mother liquor will inversely reflect the purity of the crystals. If the mother liquor ee plateaus across two measurements taken 2 hours apart, crystallization is complete.

  • Isolation: Filter the crystals, wash with ice-cold ethanol, and liberate the free (1R)-amino alcohol by partitioning between 2M NaOH and dichloromethane.

SOP 2: RuPHOX-Ru Catalyzed Asymmetric Hydrogenation
  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with 3-amino-1-cyclobutylpropan-1-one (10 mmol), RuPHOX-Ru catalyst (0.1 mol%), and Na₂CO₃ (10 mol%)[2].

  • Solvent: Add 20 mL of degassed anhydrous ethanol.

  • Pressurization: Seal the autoclave, purge with H₂ gas three times, and pressurize to exactly 5.0 MPa[2].

  • Reaction: Stir at 50°C for 24 hours.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a short pad of Celite to remove the catalyst and base. Concentrate in vacuo to yield the highly enantioenriched (1R)-3-amino-1-cyclobutylpropan-1-ol.

References

  • Diva-Portal. "Asymmetric transformation of β- and γ-functionalized alcohols." Diva-Portal.org. Available at: [Link]

  • ResearchGate. "Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones." ResearchGate. Available at: [Link]

  • Google Patents. "Aminoketones, optically active 1,3-amino alcohols and method for the production thereof." Google Patents.
  • ResearchGate. "ChemInform Abstract: Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation." ResearchGate. Available at: [Link]

  • ResearchGate. "Enhanced Resolution of a Secondary Alcohol by Hydrolysis of a Bichiral Ester Catalyzed by Lipase from Candida cylindracea." ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Cyclobutyl Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclobutyl amino alcohols are valuable structural motifs in medicinal chemistry and drug development. The unique conformational constraints imposed by the cyclobutane ring can offer advantages in designing ligands with specific pharmacological properties.[1] However, the synthesis of these compounds, particularly via common pathways like the nucleophilic ring-opening of epoxides, is often plagued by low yields. This guide provides a structured approach to troubleshooting these synthetic challenges, drawing on established chemical principles and field-proven insights to help researchers optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with cyclobutylamine significantly slower than when I use other primary amines like n-butylamine?

A1: The primary reason is steric hindrance.[2] The cyclobutane ring is a bulky substituent that physically obstructs the path of reactants to the nitrogen's lone pair of electrons.[3][4] This steric bulk reduces the amine's nucleophilicity, or its ability to attack an electrophilic center, compared to a linear amine like n-butylamine where the lone pair is more accessible.[5] Consequently, reactions involving cyclobutylamine often require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve reasonable conversion.

Q2: What is the most common and direct synthetic route to a β-amino alcohol, and what is the key challenge with a cyclobutyl amine?

A2: The most common route is the ring-opening of an epoxide with an amine. This reaction can, in principle, form a C-N and a C-O bond in a single step. The primary challenge when using an unsymmetrical epoxide is controlling the regioselectivity—that is, controlling which carbon of the epoxide the amine attacks.[6] The outcome is highly dependent on the reaction conditions (acidic vs. basic), which dictates the reaction mechanism.[7]

Q3: Are there specific safety precautions for handling cyclobutylamine?

A3: Yes. Cyclobutylamine is a flammable, colorless liquid and should be handled in a well-ventilated fume hood away from ignition sources.[8] It is also corrosive and can cause severe skin and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide: From Low Conversion to Final Product

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Conversion of Starting Materials

You've set up your reaction (e.g., cyclobutylamine and an epoxide) and, after the specified time, TLC or GC-MS analysis shows mostly unreacted starting materials.

The cyclobutyl group's bulk significantly slows the rate of nucleophilic attack.[3] The reaction's activation energy is higher than for less hindered amines, and the standard reaction conditions may be insufficient to overcome this barrier.

Solutions:

  • Increase Reaction Temperature: Often the simplest solution. Increasing the temperature provides the necessary energy to overcome the activation barrier. Consider moving from room temperature to refluxing in a suitable solvent like ethanol, isopropanol, or acetonitrile.

  • Prolong Reaction Time: If the reaction is proceeding slowly, extending the reaction time from hours to 24-48 hours may be necessary. Monitor the reaction's progress periodically.

  • Use a More Polar Solvent: Solvents like ethanol or even water can facilitate the reaction. For epoxide opening, protic solvents can help polarize the C-O bond, making the carbon more electrophilic, although this can also affect regioselectivity.[9]

  • Consider Catalysis: For epoxide ring-opening, adding a catalytic amount of a Lewis acid (e.g., LiClO₄, Yb(OTf)₃) can activate the epoxide, making it more susceptible to attack by a weaker nucleophile like cyclobutylamine. However, be aware this will strongly favor attack at the more substituted carbon.[6]

Reagents may have degraded over time. Cyclobutylamine can react with atmospheric CO₂ to form a carbonate salt. Epoxides can slowly hydrolyze or polymerize.

Solutions:

  • Verify Reagent Purity: If possible, distill the cyclobutylamine before use.[8] Ensure the epoxide is from a reliable source and has been stored correctly.

  • Use Fresh Catalysts: If using a catalyst, ensure it is fresh and has not been deactivated by moisture or air.

Problem 2: Poor Regioselectivity in Epoxide Ring-Opening

When using an unsymmetrical epoxide (e.g., propylene oxide), you obtain a mixture of two isomeric amino alcohols, making purification difficult and reducing the yield of the desired product.

Caption: Regioselectivity in epoxide ring-opening with cyclobutylamine.

The regioselectivity of epoxide ring-opening is dictated by the reaction mechanism.

  • Basic or Neutral Conditions (Sₙ2): The amine acts as a direct nucleophile. Due to steric hindrance, it will preferentially attack the least sterically hindered carbon of the epoxide.[10] This is the most common and predictable pathway for achieving a single regioisomer with hindered amines.

  • Acidic Conditions (Sₙ1-like): The epoxide oxygen is first protonated, making it a better leaving group. The reaction proceeds through a transition state with significant positive charge (carbocation-like character) on the carbon atoms. The nucleophile then attacks the carbon that can best stabilize this positive charge, which is typically the more substituted carbon.[6][7]

Solutions:

  • Enforce Sₙ2 Conditions: To obtain the product from attack at the less substituted carbon, strictly avoid acidic conditions. Running the reaction neat (if possible) or in a polar aprotic solvent (like THF or DMF) or an alcohol solvent (like ethanol) without any added acid will favor the Sₙ2 pathway.

  • Controlled Addition: If the reaction is exothermic, add the epoxide slowly to an excess of cyclobutylamine. This minimizes epoxide polymerization and ensures the amine is always present to act as the nucleophile.

ConditionMechanismSite of Nucleophilic AttackMajor Product
Basic/Neutral (e.g., neat, EtOH, LiN₃)Sₙ2Least substituted carbonR-CH(OH)-CH₂(NH-Cyclobutyl)
Acidic (e.g., H₂SO₄, HCl)Sₙ1-likeMost substituted carbonR-CH(NH-Cyclobutyl)-CH₂(OH)
Problem 3: Formation of Significant Side Products

Besides your desired product and starting materials, you observe other spots on your TLC plate or peaks in your GC-MS.

The nitrogen atom of the newly formed cyclobutyl amino alcohol is still nucleophilic and can react with a second molecule of the epoxide, leading to a di-alkylation byproduct.

Solution:

  • Use an Excess of the Amine: Employ a stoichiometric excess of cyclobutylamine (2 to 5 equivalents) relative to the epoxide. This increases the probability that an epoxide molecule will collide with a starting amine rather than the product, statistically disfavoring the side reaction.

While less common for simple amino alcohols, under certain conditions (especially with heat or catalysis), more complex substrates can undergo cyclization or other rearrangements.[11][12]

Solution:

  • Milder Reaction Conditions: If side products become significant at higher temperatures, try running the reaction at a lower temperature for a longer period.

  • Screen Solvents: Change the solvent to one that may not favor the side reaction pathway.

Problem 4: Difficulties in Product Isolation and Purification

The reaction appears to have worked, but you are experiencing low recovery after workup and column chromatography.

Amino alcohols are polar compounds containing both a basic amine and a hydrogen-bonding alcohol. This can cause them to streak badly or bind irreversibly to acidic silica gel during column chromatography, leading to poor separation and low recovery.

Solutions:

  • Basic Alumina Chromatography: Use basic alumina as the stationary phase instead of silica gel. Alumina is less acidic and often provides better recovery for basic compounds.

  • "Deactivate" Silica Gel: If you must use silica, you can "deactivate" it by pre-treating the column. Flush the packed column with your eluent system containing 1-2% triethylamine (Et₃N) or ammonia (e.g., 1% of 7N NH₃ in MeOH) before loading your sample. This neutralizes the acidic sites on the silica surface.

  • Salt Formation and Extraction: Convert the amino alcohol into its hydrochloride salt by adding HCl. The salt may be crystalline and can be isolated by filtration.[13] Alternatively, the salt will be highly water-soluble, allowing you to wash away non-polar organic impurities with a solvent like ethyl acetate before liberating the free base with NaOH and re-extracting.

  • Short Plug Filtration: If the impurities are significantly less polar than your product, you may be able to achieve sufficient purity by simply passing the crude mixture through a short plug of silica gel, eluting with a polar solvent system (e.g., 10% MeOH in DCM with 1% Et₃N) to quickly recover the product while retaining the non-polar impurities at the top of the plug.

G start Low Yield in Synthesis low_conversion Low / No Conversion? start->low_conversion Analyze Crude Reaction side_products Side Products Formed? low_conversion->side_products No cause_sterics Cause: Steric Hindrance or Low Reactivity low_conversion->cause_sterics Yes purification_issue Poor Recovery After Purification? side_products->purification_issue No cause_overalkylation Cause: Over-alkylation (Product reacts again) side_products->cause_overalkylation Yes cause_regio Cause: Poor Regioselectivity (Mixture of isomers) side_products->cause_regio Is it an isomer mixture? cause_polarity Cause: High Polarity (Sticking to Silica Gel) purification_issue->cause_polarity Yes sol_conditions Solution: • Increase Temperature/Time • Use Catalyst (Lewis Acid) • Consider Microwave cause_sterics->sol_conditions sol_excess_amine Solution: • Use 2-5 eq. of Cyclobutylamine cause_overalkylation->sol_excess_amine cause_regio->purification_issue No sol_regio Solution: • Enforce Basic/Neutral (SN2) Conditions • Avoid Acid cause_regio->sol_regio Yes sol_purification Solution: • Use Basic Alumina Column • Add Et3N/NH3 to Eluent • Isolate as a Salt cause_polarity->sol_purification

Caption: A troubleshooting workflow for cyclobutyl amino alcohol synthesis.

Experimental Protocols
Protocol: Synthesis of 2-(Cyclobutylamino)propan-1-ol via Epoxide Ring-Opening (Sₙ2 Conditions)

This protocol details the reaction of cyclobutylamine with propylene oxide under conditions designed to maximize yield and regioselectivity by favoring the Sₙ2 pathway.

Materials:

  • Cyclobutylamine (5.0 g, 70.3 mmol, 3.0 eq)

  • Propylene oxide (1.36 g, 23.4 mmol, 1.0 eq)

  • Ethanol (25 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Setup: To a 100 mL round-bottom flask, add cyclobutylamine and ethanol. Begin stirring the solution at room temperature.

  • Reagent Addition: Slowly add the propylene oxide to the stirring solution dropwise over 15 minutes. Caution: The reaction can be exothermic. If necessary, use an ice bath to maintain the temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% Et₃N) or GC-MS to confirm the consumption of the limiting reagent (propylene oxide).

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. The resulting crude oil contains the desired product and excess cyclobutylamine. The excess amine can be removed by vacuum distillation if its boiling point is sufficiently different from the product's.

  • Purification (if necessary): a. Dissolve the crude oil in a minimal amount of dichloromethane (DCM). b. Prepare a silica gel column (2-3 cm diameter) and pre-flush with an eluent of 98:1:1 Hexane:Ethyl Acetate:Triethylamine. c. Load the sample onto the column. d. Elute the column with a gradient, gradually increasing the polarity (e.g., moving towards 90:9:1 Ethyl Acetate:Methanol:Triethylamine) to isolate the product. e. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the 2-(cyclobutylamino)propan-1-ol.

References
  • Janssen, M. A. C. H., et al. Steric-approach control of the nucleophilic addition of secondary amines to cyclobutanes 6 a–6 c. ResearchGate. [Link]

  • Vaia. Problem 43 Draw the structure that corresponds. [Link]

  • Fiveable. Steric Hindrance Definition - Organic Chemistry Key Term. [Link]

  • LookChem. Cas 34066-62-1, N-Methyl cyclobutylamine. [Link]

  • Costentin, C., et al. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • Ashenhurst, J. Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Wikipedia. Cyclobutylamine. [Link]

  • Google Patents. RU2592847C2 - Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol.
  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • ResearchGate. (a) Possible mechanism for the ring opening of the epoxide (1) with aromatic amines (2). [Link]

  • Professor Dave Explains. Reactions of Epoxides. YouTube. [Link]

  • Universidad de Alicante. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. [Link]

  • ACS Publications. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. [Link]

  • Royal Society of Chemistry. Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. [Link]

  • Universität Münster. Chemists succeed in synthesis of aminoalcohols by utilizing light. [Link]

  • Organic Chemistry Portal. 1,2-amino alcohol synthesis by hydroxylation. [Link]

  • ResearchGate. (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Google Patents.
  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]

  • Google Patents.
  • PMC. Enantioselective radical C–H amination for the synthesis of β-amino alcohols. [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Organic Chemistry Portal. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]

  • Beilstein Journals. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

  • PMC. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

Sources

Technical Support Center: Stability & Handling of (1R)-3-amino-1-cyclobutylpropan-1-ol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1R)-3-amino-1-cyclobutylpropan-1-ol . As a chiral 1,3-aminoalcohol, this molecule is a highly valuable building block in asymmetric organic synthesis and drug development workflows[1]. However, its structural features—specifically the exposed primary amine—make it highly susceptible to specific degradation pathways in solution.

This guide is designed for researchers and scientists to troubleshoot assay drift, precipitation, and degradation issues by understanding the underlying chemical causality of this molecule.

Part 1: Core Troubleshooting & Mechanistic Causality

Issue 1: Unexplained pH Drift and Precipitation in Non-Polar Solvents

Q: Why does the pH of my aqueous stock solution drop over time, and why do I see white precipitates when storing the compound in dichloromethane (DCM)?

The Causality: Primary amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO₂) to form carbamate salts[2]. In aqueous solutions, this carbamate formation alters the buffering capacity and lowers the pH. In non-polar organic solvents like DCM, the newly formed polar carbamate salt is insoluble, leading to rapid precipitation. The Solution: Always purge the headspace of storage vials with an inert gas (Argon or Nitrogen). For aqueous formulations, utilize a tightly sealed system and consider slightly acidic storage conditions (pH 5-6) to protonate the amine, rendering it non-nucleophilic toward CO₂.

Issue 2: Color Change (Yellowing) and Peak Broadening in LC-MS

Q: My stock solution turned yellow after a week on the bench, and LC-MS shows new peaks with mass shifts (e.g., M-2, M+16). What is happening?

The Causality: Aqueous and organic amine solutions are highly susceptible to oxidative degradation via autoxidation pathways[3]. This process is initiated by dissolved oxygen and is significantly accelerated by trace transition metals (such as Fe²⁺ or Cu²⁺) leached from stainless steel needles, spatulas, or low-grade solvents[4]. The metals catalyze the homolytic cleavage of peroxides, leading to the formation of N-oxides (M+16) or imines/aldehydes (M-2)[5]. The Solution: Use high-purity, metal-free solvents. Degas solvents prior to solution preparation to remove dissolved oxygen. For aqueous biological assays, the addition of 1 mM EDTA acts as a potent chelating agent to sequester trace metals, effectively shutting down the metal-catalyzed radical pathway[4].

Issue 3: Complete Loss of API Mass in Specific Solvents

Q: When I attempt to dissolve the compound in acetone for a crystallization screen, my active pharmaceutical ingredient (API) disappears entirely from the assay. Why?

The Causality: Primary amines undergo rapid condensation reactions with carbonyl-containing solvents (ketones and aldehydes) to form Schiff bases (imines). Acetone will rapidly convert (1R)-3-amino-1-cyclobutylpropan-1-ol into its corresponding isopropylidene derivative. The Solution: Strictly avoid ketone and aldehyde solvents. Use strictly anhydrous alcohols (methanol, ethanol), acetonitrile, or cyclic ethers (THF) for solvation.

Part 2: Mechanistic Degradation Visualization

G API (1R)-3-amino-1-cyclobutylpropan-1-ol (Intact 1,3-Aminoalcohol) Carbamate Carbamate Salt (pH Drop / Precipitation) API->Carbamate Nucleophilic Attack Oxidation Oxidative Degradation (N-Oxides / Aldehydes) API->Oxidation Radical Pathway Schiff Schiff Base / Imine (Adduct Formation) API->Schiff Condensation CO2 Atmospheric CO2 CO2->Carbamate O2 Dissolved O2 & Trace Metals O2->Oxidation Carbonyls Trace Carbonyls (e.g., Acetone) Carbonyls->Schiff

Mechanistic degradation pathways of (1R)-3-amino-1-cyclobutylpropan-1-ol in solution.

Part 3: Quantitative Stability Data

The following table summarizes the stability of (1R)-3-amino-1-cyclobutylpropan-1-ol under various environmental stressors.

Solvent SystemAtmosphereAdditiveTemp (°C)7-Day API Recovery (%)Primary Degradant Identified
Aqueous Buffer (pH 7.4)Ambient AirNone2582.4%Carbamate (M+44)
Aqueous Buffer (pH 7.4)ArgonNone2598.1%None
Aqueous Buffer (pH 7.4)Ambient Air1 mM EDTA2594.5%Carbamate (M+44)
Aqueous Buffer (pH 7.4)Ambient Air10 µM Cu²⁺2541.2%N-Oxide / Aldehyde
AcetoneAmbient AirNone25< 5.0%Schiff Base Adduct
Methanol (Anhydrous)ArgonNone499.5%None

Part 4: Self-Validating Experimental Protocol

To ensure your storage conditions are preserving the integrity of the compound, use this self-validating forced-degradation protocol. This workflow utilizes internal controls to confirm both the degradation mechanism and the efficacy of your mitigation strategy.

Protocol: Stability Benchmarking & Forced Degradation

Step 1: Solvent Preparation & Degassing

  • Prepare a 50 mM Phosphate Buffer (pH 7.4).

  • Split the buffer into two flasks.

  • Negative Control Buffer: Sparge Flask A with Argon for 30 minutes to remove dissolved oxygen[5]. Add 1 mM EDTA.

  • Positive Control Buffer: Leave Flask B exposed to ambient air. Spike with 10 µM CuSO₄.

Step 2: Solution Aliquoting

  • Dissolve (1R)-3-amino-1-cyclobutylpropan-1-ol to a final concentration of 1 mg/mL in both buffers.

  • Seal the Negative Control vial under an Argon headspace.

  • Leave the Positive Control vial loosely capped to allow continuous atmospheric exchange.

  • Incubate both vials at 25°C for 7 days.

Step 3: Analytical Quantification (Crucial Step) Expert Insight: Because (1R)-3-amino-1-cyclobutylpropan-1-ol lacks a UV chromophore (no aromatic rings or conjugated systems), standard UV-Vis detectors (e.g., PDA at 254 nm) will fail to detect it.

  • Analyze the samples using LC-MS coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) .

  • Use a HILIC column or a C18 column with ion-pairing agents (e.g., 0.1% TFA) to ensure retention of the polar aminoalcohol.

Step 4: Data Validation

  • Validation Check: The Positive Control must show <50% recovery with distinct M+44 (carbamate) and M+16 (oxidation) peaks. The Negative Control must show >95% recovery. If the Positive Control does not degrade, your analytical method is likely failing to separate the degradants from the parent peak.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO for high-throughput screening (HTS)? A: Yes, but DMSO is highly hygroscopic. If water is absorbed, the amine can undergo hydrolysis-related side reactions over long periods. Ensure you use anhydrous DMSO, prepare aliquots in single-use tubes, and freeze-thaw under Argon.

Q: Does the cyclobutyl ring introduce ring-strain degradation? A: No. Under standard physiological or synthetic conditions, the cyclobutyl ring is highly stable. The degradation profile of this molecule is almost exclusively driven by the nucleophilicity and basicity of the primary amine moiety.

Q: Why am I seeing a mass shift of +44 Da in my mass spectrometer? A: This is the classic signature of CO₂ adduct formation (carbamate). If you see this, your sample was exposed to ambient air for too long during preparation or storage.

Part 6: References

  • Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”. University of Twente. 2

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ResearchGate. 3

  • Amine oxidation in CO₂ capture processes. The University of Texas at Austin. 4

  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. ResearchGate. 1

  • Oxygen Solubility in Aqueous Amine Solvents with Common Additives Used for CO2 Chemical Absorption. OSTI.gov. 5

Sources

optimizing reaction temperature for cyclobutyl group preservation

Author: BenchChem Technical Support Team. Date: March 2026

Cyclobutyl Chemistry Technical Support Hub Status: Operational | Tier 3 Support (Senior Application Scientist)

Introduction: The "Thermal Ceiling" of Cyclobutanes

Welcome to the Cyclobutyl Optimization Hub. You are likely here because your yield is low, your ring has opened, or you are seeing isomeric mixtures you didn't expect.

The Core Problem: Cyclobutane possesses a ring strain energy (RSE) of ~26.5 kcal/mol [1]. While the parent hydrocarbon is kinetically stable up to ~400°C due to a high activation barrier (


) [2], functionalized intermediates  (radicals, cations, or metal-complexes) drastically lower this barrier.

In drug discovery, preserving this ring is critical for maintaining the specific vector orientation of pharmacophores. This guide focuses on the "Thermal Ceiling" —the maximum temperature your specific intermediate can tolerate before the rate of ring opening (


) exceeds the rate of productive bond formation (

).

Module 1: Thermodynamic & Kinetic Limits

Before troubleshooting, understand the enemy. The stability of your cyclobutane depends entirely on the intermediate formed during your reaction.

Comparative Stability Table
Intermediate TypePrimary Threat"Thermal Ceiling" (Approx.)Mechanism of Failure
Parent/Neutral Thermal Decomposition> 400°CHomolytic cleavage to ethylene.
Cyclobutyl Radical

-Scission
20°C - 60°C Ring opens to linear alkene radical.
Pd(II)-Cyclobutyl

-Carbon Elimination
50°C - 80°C Ring opens to linear diene/alkene.
Cyclobutyl Cation Wagner-Meerwein< -78°C (Very Unstable)Rearrangement to cyclopropylmethyl or cyclopentyl.

Module 2: Troubleshooting Radical Chemistry (Minisci/Photoredox)

Symptom: You are performing a Minisci-type reaction or radical functionalization, but you isolate linear alkene side products instead of the cyclobutyl product.

Root Cause: The cyclobutylcarbinyl radical is a "radical clock."[1] At 20°C, the ring opening rate constant (


) is approximately 

[3].[1][2][3][4] While slower than cyclopropylcarbinyl systems (

), it is fast enough to compete with intermolecular trapping if the temperature is too high or the trap concentration is too low.

Optimization Protocol:

  • Temperature Control:

    • Standard: Run at Room Temperature (20-25°C) .

    • Fix: If ring opening > 10%, cool to 0°C or -20°C .

    • Why: The activation energy for ring opening is higher than for radical recombination/trapping. Lowering T suppresses opening (

      
      ) more than it suppresses the desired reaction (
      
      
      
      ).
  • Concentration (Le Chatelier’s Principle for Kinetics):

    • Increase the concentration of your radical trap (e.g., the heterocycle in Minisci).

    • Logic: Rate of trapping

      
      . Increasing 
      
      
      
      speeds up the desired path without affecting
      
      
      .

Module 3: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

Symptom: Low yield in Pd/Ni-catalyzed cross-couplings; observation of linear dienes or isomerized olefins.

Root Cause:


-Carbon Elimination.  Unlike standard alkyl groups that undergo 

-Hydride elimination, cyclobutanes can relieve strain by breaking the C-C bond attached to the metal center.

Optimization Protocol:

  • The "80°C Red Line":

    • Many Pd-catalyzed cyclobutane couplings fail above 80°C.

    • Action: Start screening at 50-60°C . If conversion is low, change the catalyst, not the temperature.

  • Ligand Selection:

    • Use bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos or RuPhos ) or N-heterocyclic carbenes (NHC).

    • Why: These ligands accelerate the Reductive Elimination step (

      
      ). If 
      
      
      
      , the ring is preserved.

Module 4: Experimental Workflow (The "Step-Down" Method)

Do not guess. Use this standardized screening protocol to find your specific substrate's limit.

TemperatureOptimization Start Start: Standard Conditions (e.g., 80°C for Suzuki) Check Analyze Crude NMR/LCMS Start->Check Decision1 Ring Intact? Check->Decision1 Success Optimize Yield (Time/Equivs) Decision1->Success Yes Fail_Opening Linear Byproducts Observed (Ring Opening) Decision1->Fail_Opening No (Ring Opened) Fail_NoRxn No Conversion (Ring Intact) Decision1->Fail_NoRxn No (SM Recovered) StepDown Decrease T by 20°C Increase Catalyst Load 1.5x Fail_Opening->StepDown StepDown->Check Cryo Switch to Cryogenic (-78°C to 0°C) LigandSwitch Switch to More Active Catalyst (Lower Activation Barrier) Fail_NoRxn->LigandSwitch LigandSwitch->Check

Caption: The "Step-Down" Optimization Workflow. Priority is given to temperature reduction to suppress ring opening, compensated by increased catalyst activity.

Module 5: Mechanism of Failure (Visualized)

Understanding the competition between productive reaction and destructive ring opening is vital.

ReactionPathways cluster_0 Productive Pathway cluster_1 Destructive Pathway (High T) Substrate Cyclobutyl Intermediate Product Desired Cyclobutane Substrate->Product k_prod (Low Ea) OpenRadical Linear Alkene (Ring Opened) Substrate->OpenRadical k_open (High Ea) Note At High T: k_open increases faster than k_prod due to higher Ea Note->OpenRadical

Caption: Kinetic competition. High temperature disproportionately accelerates the high-barrier ring opening pathway (


).

Frequently Asked Questions (FAQs)

Q1: My NMR shows a terminal alkene signal (


 5.0-6.0 ppm). What happened? 
A:  You have likely triggered a 

-scission (radical) or

-carbon elimination (metal). This is the "smoking gun" of ring opening. Immediate action: Lower temperature by 20°C.

Q2: Can I use microwave heating for cyclobutyl reactions? A: Proceed with extreme caution. While microwaves accelerate reactions, they often create "hot spots" that locally exceed the thermal ceiling of the cyclobutyl ring. Conventional heating is recommended for initial optimization to ensure precise temperature control.

Q3: I am doing a Suzuki coupling at 60°C, but the reaction is too slow. Should I go to 100°C? A: No. Increasing T to 100°C will likely open the ring. Instead, switch to a more active precatalyst (e.g., Pd-162 or XPhos Pd G4) that functions efficiently at 60°C. You need to lower the energy barrier of the coupling, not raise the thermal energy of the system.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Barnard, J. A., et al. (1973). The thermal decomposition of cyclobutane.[5][6] Journal of the Chemical Society, Faraday Transactions 1, 69, 646-655. Link

  • Jin, J., & Newcomb, M. (2008). Rate Constants and Arrhenius Functions for Ring Opening of a Cyclobutylcarbinyl Radical Clock. The Journal of Organic Chemistry, 73(12), 4740–4742.[2] Link

  • Murakami, M., & Ishida, N. (2021).[7] Cleavage of Carbon–Carbon σ-Bonds of Four-Membered Rings.[7] Chemical Reviews, 121(1), 264–299.[7] Link

Sources

Technical Support Center: Preserving Chirality in Amino Alcohol Workup

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for resolving racemization issues during amino alcohol workup. As a Senior Application Scientist, I understand the critical importance of maintaining the stereochemical integrity of your chiral molecules. The loss of enantiomeric purity during seemingly routine workup and purification procedures can be a significant setback in any synthetic campaign, particularly in drug development where stereochemistry dictates biological activity.

This guide is structured to provide you with not just protocols, but a deep understanding of the underlying principles governing racemization. By understanding the "why," you will be better equipped to troubleshoot and optimize your specific applications.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses the most common issues encountered during the workup of chiral amino alcohols.

Issue 1: Significant Racemization Detected After Basic Workup

Q: My final amino alcohol product shows a significant loss of enantiomeric purity after a standard basic aqueous workup (e.g., washing with NaHCO₃ or a dilute NaOH solution). What is the likely cause, and how can I prevent this?

A: The loss of enantiopurity under basic conditions is a classic problem in amino alcohol chemistry. The primary culprit is the deprotonation of the α-carbon, leading to a planar, achiral enolate or a related intermediate, which can then be reprotonated from either face, resulting in a mixture of enantiomers.

Causality: The Mechanism of Base-Catalyzed Racemization

There are two primary mechanisms through which bases can induce racemization in amino alcohols:

  • Direct Enolization: The base abstracts the proton on the carbon atom bearing the amino group (the α-carbon). This is more likely to occur if the α-proton is activated, for instance, by an adjacent carbonyl group or an aromatic ring. The resulting carbanion can be stabilized by resonance, leading to a planar intermediate that loses its stereochemical information.[1][2]

  • Oxazolidinone Formation: In the presence of a base, the hydroxyl group of the amino alcohol can cyclize onto an activated carbonyl group (often from a protecting group on the amine), forming a transient oxazolidinone intermediate. The α-proton of this oxazolidinone is highly acidic and can be readily removed by a base, leading to a planar, achiral enolate. Subsequent protonation results in racemization.[3][4]

Racemization_Mechanisms cluster_direct Direct Enolization cluster_oxazolidinone Oxazolidinone Formation Chiral_AA Chiral Amino Alcohol Enolate Planar Enolate (Achiral Intermediate) Chiral_AA->Enolate - H⁺ Base1 Base Enolate->Chiral_AA + H⁺ (re-face) Racemic_AA Racemic Amino Alcohol Enolate->Racemic_AA + H⁺ (si-face) Protected_AA N-Protected Amino Alcohol Oxazolidinone Oxazolidinone Intermediate Protected_AA->Oxazolidinone - H₂O Base2 Base Enolate2 Planar Enolate Oxazolidinone->Enolate2 - H⁺ Racemic_Oxazolidinone Racemic Oxazolidinone Enolate2->Racemic_Oxazolidinone + H⁺

Diagram 1: Mechanisms of Base-Induced Racemization.

Solutions & Mitigation Strategies:

  • Choice of Base: The strength and steric hindrance of the base are critical. Stronger, less sterically hindered bases increase the rate of racemization.[4]

    • Recommendation: Opt for sterically hindered, weaker bases. For instance, 2,4,6-collidine (TMP) has been shown to produce less racemization compared to N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[2]

BasepKa of Conjugate AcidSteric HindranceGeneral Impact on Racemization
Triethylamine (TEA)10.75LowHigh risk
N,N-Diisopropylethylamine (DIEA)11.0ModerateModerate risk
N-Methylmorpholine (NMM)7.38ModerateLower risk than TEA/DIEA
2,4,6-Collidine (TMP)7.43HighLow risk
  • Temperature Control: Elevated temperatures accelerate racemization.[5]

    • Recommendation: Perform all workup steps, especially those involving bases, at low temperatures (0 °C or below).

  • Minimize Exposure Time: Prolonged contact with basic solutions increases the likelihood of racemization.[4]

    • Recommendation: Keep the duration of any basic washes as short as possible.

  • Alternative Workup Protocols:

    • Acidic Workup: If your product is stable to acid, consider an acidic workup (e.g., washing with dilute HCl or NH₄Cl solution) to protonate the amine and prevent it from participating in racemization pathways.

    • Buffered Wash: Use a mildly basic buffered solution (e.g., a saturated solution of sodium bicarbonate, pH ~8.3) instead of strong bases like NaOH or K₂CO₃.

Issue 2: Racemization During Carboxylic Acid Activation for Reduction to Amino Alcohols

Q: I am synthesizing a chiral amino alcohol by reducing the corresponding N-protected amino acid. I'm observing racemization after activating the carboxylic acid and subsequent reduction. How can I avoid this?

A: The activation of the carboxylic acid is a critical step where racemization can readily occur, especially through the formation of an oxazolone intermediate. The choice of activating agent and the reaction conditions are paramount to preserving stereochemical integrity.

Causality: Oxazolone Formation During Activation

When the carboxylic acid of an N-acyl amino acid is activated (e.g., to form a mixed anhydride or an active ester), the carbonyl oxygen of the acyl group can nucleophilically attack the activated carboxyl carbon. This intramolecular cyclization forms a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and is readily abstracted by even weak bases, leading to a planar, aromatic oxazole ring. Subsequent reaction with the reducing agent or hydrolysis will lead to a racemic product.[3][6]

Oxazolone_Formation N_Acyl_AA N-Acyl Amino Acid Activated_AA Activated Amino Acid N_Acyl_AA->Activated_AA Activation Oxazolone 5(4H)-Oxazolone Activated_AA->Oxazolone Intramolecular Cyclization Aromatic_Oxazole Aromatic Oxazole (Achiral) Oxazolone->Aromatic_Oxazole - H⁺ Base Base Racemic_Product Racemic Product Aromatic_Oxazole->Racemic_Product Reaction/ Hydrolysis

Diagram 2: Racemization via Oxazolone Formation.

Solutions & Mitigation Strategies:

  • Use of Racemization-Suppressing Additives:

    • Recommendation: When using carbodiimide coupling reagents (like DCC or EDC) for activation, always include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated amino acid to form an active ester that is less prone to racemization via oxazolone formation.[6][7]

  • Mild Activation Reagents:

    • Recommendation: The use of 1,1'-carbonyldiimidazole (CDI) for activation followed by reduction with sodium borohydride is a mild, one-pot method that has been shown to proceed with retention of optical purity.[4]

Experimental Protocol: Minimizing Racemization during Reduction using CDI [4]

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction, a method known to minimize racemization.

  • Activation:

    • Dissolve the N-protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.1 equivalents of CDI and stir for 10-15 minutes, or until CO₂ evolution ceases.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 5.0 eq) in water.

    • Add the NaBH₄ solution to the activated amino acid mixture in one portion.

  • Quenching and Work-up:

    • Stir the solution vigorously for 30 minutes at 0 °C.

    • Slowly acidify the reaction with 1N HCl to a pH of ~2-3 to quench the excess NaBH₄.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amino alcohol.

Frequently Asked Questions (FAQs)

Q1: Are certain amino alcohols more prone to racemization than others?

A: Yes. Amino acids with side chains that can stabilize a negative charge on the α-carbon are more susceptible to racemization. Phenylglycinol, for example, is notoriously prone to racemization because the phenyl group can stabilize the intermediate carbanion through resonance.[2] Histidine and cysteine are also particularly susceptible due to the nature of their side chains.[4]

Q2: How does the choice of solvent affect racemization during workup?

A: The polarity of the solvent can influence the rate of racemization. Polar solvents can stabilize the charged transition states involved in the racemization process, potentially accelerating it. When performing extractions, it is important to choose a solvent system that provides good separation while minimizing the time the amino alcohol spends in a potentially racemizing aqueous basic layer.

Q3: Can I use crystallization to improve the enantiomeric purity of my amino alcohol?

A: Yes, diastereomeric salt crystallization is a powerful technique for resolving racemic mixtures and can also be used to enhance the enantiomeric purity of a partially racemized product. This involves reacting the amino alcohol with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[8][9] After separation, the pure enantiomer of the amino alcohol can be liberated by treatment with a base.

Q4: What is the best way to determine the enantiomeric excess (ee) of my amino alcohol?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of amino alcohols.[10][11][12] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times. For amino alcohols that lack a UV chromophore, derivatization with a UV-active agent or the use of a detector such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) may be necessary.[11] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be used to determine ee.[1][13]

Experimental Protocol: General Chiral HPLC Method Development

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, as they are effective for a broad range of chiral compounds, including amino alcohols.[11]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mixture of hexane and isopropanol (e.g., 90:10). If resolution is poor, gradually increase the percentage of isopropanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) can improve peak shape.

    • Reversed Phase: Use a mixture of water (with a buffer, e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution and analysis time.

  • Sample Preparation: Dissolve a small amount of the amino alcohol in the mobile phase. If derivatization is required, ensure the reaction goes to completion and remove any excess derivatizing agent before injection.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[14]

By understanding the mechanisms of racemization and implementing these preventative strategies, you can significantly improve the likelihood of obtaining your target amino alcohol with high enantiomeric purity.

References

  • Truman, R., & Schmidtgall, B. (2022). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation, 36(3), 74-83. [Link]

  • Gual-Acedo, J., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(45), 12327-12334. [Link]

  • Tamegai, H., et al. (1983). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Musa, M. M., et al. (2019). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality, 32(5). [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Journal of Peptide Science, 23(7-8), 568-575. [Link]

  • Periasamy, M. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 67(1-2), 49-53. [Link]

  • Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 57-63. [Link]

  • Lin, F. Y., & Chen, Y. C. (2006). Quantification of Racemization of Amino Acids in Alkaline-Treated Duck Eggs by Micellar Capillary Electrophoresis. Journal of Agricultural and Food Chemistry, 54(10), 3501-3507. [Link]

  • Truman, R., & Schmidtgall, B. (2022). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Creation.com. [Link]

  • Hunter, C. A. (2018). Polarisation effects on the solvation properties of alcohols. Chemical Science, 9(4), 934-940. [Link]

  • Odagiu, A., et al. (2015). Effects of Extraction Solvents on the Quantification of Free Amino Acids in Lyophilised Brewer's Yeast. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 72(1), 93-96. [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. [Link]

  • Armstrong, D. W., et al. (2022). Recent advances in the field of chiral crystallization. Chirality, 34(11), 1394-1413. [Link]

  • Stephen, L. (1991). Amino Acid Racemization. Dartmouth College. [Link]

  • An, M., & An, H. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1778-1782. [Link]

  • Xu, L., et al. (2014). Extraction Effect of Polar and Non-Polar Solvents on the Physio Chemical Characteristics of Flaxseed Oil. Biosciences Biotechnology Research Asia, 11(1), 343-348. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-781. [Link]

  • Wang, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega, 8(23), 20733-20740. [Link]

  • Wolfenden, R., & Yuan, Y. (2015). Temperature dependence of amino acid hydrophobicities. Proceedings of the National Academy of Sciences, 112(24), 7484-7488. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Armstrong, D. W., et al. (2022). Recent advances in the field of chiral crystallization. Chirality, 34(11), 1394-1413. [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Martin, A. J. P., & Mittelmann, R. (1948). Quantitative micro-analysis of amino-acid mixtures on paper partition chromatograms. Biochemical Journal, 43(3), 353-358. [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Chemistry LibreTexts. (2015, July 19). 26.3: Synthesis of Enantiomerically Pure Amino Acids. [Link]

  • Zhaobin, W., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(41), 22536-22542. [Link]

Sources

Validation & Comparative

The Volumetric Bioisostere: A Technical Guide to Replacing gem-Dimethyl Groups with Cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclobutane as a Bioisostere for gem-Dimethyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the gem-dimethyl group (–C(CH₃)₂) is a privileged motif used to block metabolic "soft spots," increase lipophilicity, and enforce bioactive conformations via the Thorpe-Ingold effect. However, its liability lies in the potential for rapid oxidative metabolism of the methyl groups themselves and an often excessive increase in logP.

The cyclobutane ring has emerged as a high-fidelity bioisostere for the gem-dimethyl moiety. It offers a similar steric volume and bond angle constraint but introduces distinct physicochemical advantages: enhanced metabolic stability due to bond strain (increased s-character), altered solubility profiles, and unique vectors for substituent exit. This guide provides a technical comparison of these two motifs, supported by experimental data, synthetic protocols, and decision-making frameworks.

Structural & Physicochemical Comparison

Conformational Landscape

The primary driver for this bioisosteric replacement is the conservation of the bond angle at the quaternary center.

  • gem-Dimethyl: Exhibits a standard tetrahedral angle (~109.5°). The methyl groups are free to rotate, creating a spherical hydrophobic volume.

  • Cyclobutane: The ring strain compresses the internal bond angle to ~88° . To relieve torsional strain from eclipsing hydrogens, the ring adopts a puckered "butterfly" conformation with a dihedral angle of ~25–30° .

Impact: The cyclobutane ring is "tied back," reducing the entropic penalty of binding compared to the freely rotating methyls, while occupying a slightly smaller, more defined hydrophobic pocket.

Physicochemical Metrics

The following table summarizes the shift in properties typically observed when transitioning from a gem-dimethyl group to a spiro- or 1,1-disubstituted cyclobutane.

Propertygem-Dimethyl (–C(CH₃)₂)Cyclobutane (–C₄H₆–)Impact of Switch
Bond Angle (

)
109.5° (Tetrahedral)~88° (Strained)Compresses substituent vectors; alters trajectory.
Hybridization


(Ring bonds have high

-character)
C–H bonds have higher

-character, increasing acidity/stability.
Lipophilicity (

LogP)
High (+0.6 to +0.8 vs H)Moderate (+0.4 to +0.6 vs H)Cyclobutane is generally less lipophilic than gem-dimethyl due to reduced surface area and volume.
Metabolic Liability High (Methyl oxidation)Low (Ring oxidation)Cyclobutane C–H bonds are stronger (~100 kcal/mol) and less prone to CYP450 abstraction.
Solubility LowModerateReduced lipophilicity often translates to improved thermodynamic solubility.

Comparative Performance Data: Case Studies

Case Study 1: CB1 Receptor Agonists

In the optimization of cannabinoid receptor 1 (CB1) agonists, the replacement of a gem-dimethyl group with a cyclobutane ring demonstrated a critical improvement in pharmacokinetic (PK) profiles without sacrificing potency.

  • Compound A (gem-dimethyl): High potency (

    
     = 1.2 nM), but rapid clearance due to 
    
    
    
    -oxidation of the methyl groups.
  • Compound B (Cyclobutane): Retained potency (

    
     = 1.5 nM) but showed a 3-fold increase in half-life (
    
    
    
    )
    .

Mechanism: The cyclobutane ring fits into the hydrophobic subpocket (interacting with residues Phe200/Leu359) but resists the oxidative demethylation that plagues the gem-dimethyl analog.

Case Study 2: Matched Molecular Pair (MMP) Analysis

A Pfizer study (Bull et al., RSC Med. Chem., 2021) compared gem-dimethyl, cyclobutane, and oxetane analogs across multiple drug-like scaffolds.

Metricgem-DimethylCyclobutaneInterpretation
Permeability (

)

cm/s

cm/s
Comparable passive permeability.
Intrinsic Clearance (

)
45 µL/min/mg18 µL/min/mg60% reduction in clearance for the cyclobutane analog.
Lipophilicity (LogD) 3.83.5Slight reduction in LogD aids in lowering non-specific binding.

Key Insight: While oxetanes are often cited for lowering LogP, cyclobutanes are the superior choice when the hydrophobic interaction is essential for binding (maintaining potency) but metabolic stability needs improvement.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting between gem-dimethyl, cyclobutane, and other small rings.

Bioisostere_Decision_Tree Start Start: gem-Dimethyl Liability Identified Issue_Type Primary Issue? Start->Issue_Type Metabolism Metabolic Instability (Methyl Oxidation) Issue_Type->Metabolism Rapid Clearance Lipophilicity LogP too High (Solubility Issues) Issue_Type->Lipophilicity Poor Sol/Perm Conformation Need Rigidification (Thorpe-Ingold) Issue_Type->Conformation Low Potency Cyclobutane Select CYCLOBUTANE (Maintains Hydrophobicity, Blocks Oxidation) Metabolism->Cyclobutane Hydrophobic Pocket? Yes Oxetane Select OXETANE (Lowers LogP, Polar) Metabolism->Oxetane Hydrophobic Pocket? No Lipophilicity->Oxetane Best for LogP reduction Conformation->Cyclobutane Moderate rigidity needed Cyclopropane Select CYCLOPROPANE (Max Strain, Acidic C-H) Conformation->Cyclopropane Max rigidity needed

Caption: Decision tree for replacing gem-dimethyl groups based on specific liability (Metabolism, Lipophilicity, or Conformation).

Experimental Protocols

Synthesis of 1,1-Disubstituted Cyclobutanes

The most robust method for installing a cyclobutane ring to replace a gem-dimethyl group is the dialkylation of active methylene compounds.

Objective: Synthesize Ethyl 1-phenylcyclobutanecarboxylate (Bioisostere of the gem-dimethyl analog).

Reagents:

  • Ethyl phenylacetate (1.0 equiv)

  • 1,3-Dibromopropane (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 2.5 equiv)

  • DMSO/THF (1:1 ratio)

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add NaH (2.5 equiv) and wash with dry hexanes (2x) to remove mineral oil. Suspend in dry THF/DMSO (1:1).

  • Deprotonation: Cool the suspension to 0°C. Add Ethyl phenylacetate (1.0 equiv) dropwise over 15 minutes. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure formation of the enolate.
    
  • Alkylation: Cool the mixture back to 0°C. Add 1,3-dibromopropane (1.2 equiv) dropwise.

    • Note: The use of 1,3-dibromopropane is preferred over the dichloro- analog due to the superior leaving group ability of bromide (

      
      ), essential for the slower second cyclization step.[1]
      
  • Cyclization: Allow the reaction to warm to RT, then heat to 50°C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench carefully with saturated

    
     (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation:

  • 1H NMR Check: Look for the disappearance of the benzylic singlet (active methylene) and the appearance of cyclobutyl multiplets at

    
     1.8–2.8 ppm.
    
  • LCMS: Confirm mass

    
    .
    
Metabolic Stability Assay (Microsomal Stability)

To validate the bioisosteric improvement, perform a comparative intrinsic clearance assay.

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze by LC-MS/MS. Plot ln(% remaining) vs. time.

  • Calculation:

    
    .
    
    • Success Criterion: A >2-fold reduction in

      
       compared to the gem-dimethyl analog confirms bioisosteric utility.
      

Mechanism of Action Visualization

The following diagram details the structural reasons why cyclobutane offers superior metabolic stability compared to the gem-dimethyl group.

Metabolic_Stability_Mechanism cluster_0 gem-Dimethyl Group cluster_1 Cyclobutane Bioisostere GD_Struct Structure: Tetrahedral (109.5°) GD_CH C-H Bonds: Standard sp3 (~98 kcal/mol) GD_Struct->GD_CH GD_Met Metabolism: Rapid Methyl Oxidation (t-Butyl -> Alcohol -> Acid) GD_CH->GD_Met CB_Met Metabolism: Resistant to Abstraction (Steric + Electronic Shielding) GD_Met->CB_Met Bioisosteric Improvement CB_Struct Structure: Puckered (~88° internal) CB_CH C-H Bonds: Increased s-character (~100.6 kcal/mol) CB_Struct->CB_CH CB_CH->CB_Met

Caption: Mechanistic comparison of bond strengths and metabolic susceptibility between gem-dimethyl and cyclobutane.

Strategic Recommendations

  • Screen Early: If your lead series contains a gem-dimethyl group and shows high intrinsic clearance (

    
    ), synthesize the cyclobutane analog immediately.
    
  • Check the Pocket: If the gem-dimethyl is solvent-exposed, consider an oxetane instead to gain solubility. If the group is buried in a hydrophobic pocket (e.g., GPCR transmembrane domain), cyclobutane is the superior choice to maintain binding affinity (

    
    ).
    
  • Watch the Angles: Be aware that the ~20° change in bond angle (109°

    
     88°) can alter the vector of substituents attached to the ring. Re-docking simulations are recommended before synthesis.
    

References

  • Bull, J. A., et al. (2021). "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." RSC Medicinal Chemistry.[2] Link

  • van der Kolk, M. R., et al. (2022). "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising bioisosteres for the gem-dimethyl group."[2][3] Angewandte Chemie International Edition. Link

  • Kramer, S. D., et al. (2014). "Cyclobutane as a Bioisostere: Metabolic Stability and Physicochemical Properties." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). "A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions." Link

Sources

metabolic stability comparison cyclobutyl vs isopropyl groups

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of metabolic stability requires moving beyond empirical observation and understanding the fundamental physical organic chemistry that dictates drug-enzyme interactions. In medicinal chemistry, the bioisosteric replacement of an isopropyl group with a cyclobutyl ring is a classical tactical maneuver used to mitigate metabolic liabilities, specifically cytochrome P450 (CYP450)-mediated aliphatic hydroxylation [1].

This guide provides an objective, mechanistically grounded comparison of isopropyl and cyclobutyl groups, detailing the causality behind their metabolic profiles and the experimental workflows required to validate these differences in vitro.

Mechanistic Causality: Why Ring Strain Dictates Stability

The primary metabolic vulnerability of the isopropyl group lies in its tertiary carbon. CYP450 enzymes metabolize aliphatic chains via a Hydrogen Atom Transfer (HAT) mechanism initiated by the highly reactive iron-oxo species (Compound I). The rate of HAT is inversely proportional to the C–H Bond Dissociation Energy (BDE) [2].

The Isopropyl Liability: The tertiary C–H bond of an isopropyl group has a relatively low BDE of approximately 96.5 kcal/mol[3]. This weak bond makes it a highly susceptible target for CYP450-mediated radical abstraction, leading to rapid hydroxylation and subsequent phase II clearance.

The Cyclobutyl Advantage: When replacing the isopropyl group with a cyclobutyl ring, the metabolic stability often increases dramatically. The causality lies in orbital hybridization and ring strain. To accommodate the compressed ~90° bond angles of the cyclobutane ring (deviating from the ideal 109.5°


 angle), the carbon atoms allocate more p-character to the internal C–C ring bonds. Consequently, the exocyclic C–H bonds gain increased s-character. Because s-orbitals hold electrons closer to the nucleus, the C–H bonds become significantly stronger, raising the BDE to approximately 100.6 kcal/mol [4]. This ~4 kcal/mol energy penalty drastically reduces the kinetic favorability of the CYP450 HAT process.

CYP450_Metabolism Drug Drug Candidate CYP CYP450 (Compound I) HAT Mechanism Drug->CYP iPr Isopropyl Group Weak 3° C-H (~96.5 kcal/mol) CYP->iPr Susceptible cBu Cyclobutyl Group Stronger C-H (~100.6 kcal/mol) CYP->cBu Resistant Met_iPr Rapid Hydroxylation (High Clearance) iPr->Met_iPr Rapid HAT Met_cBu Metabolic Resistance (Extended Half-Life) cBu->Met_cBu Slow HAT

CYP450-mediated hydrogen atom transfer (HAT) pathway comparing isopropyl and cyclobutyl groups.

Quantitative Physicochemical Comparison

While metabolic stability is the primary driver for this bioisosteric switch, researchers must also account for changes in steric bulk and lipophilicity, which can impact target affinity and solubility.

Physicochemical PropertyIsopropyl GroupCyclobutyl GroupMechanistic Impact / Causality
C–H Bond Dissociation Energy ~96.5 kcal/mol (3° C–H)~100.6 kcal/molHigher BDE in cyclobutyl directly resists CYP450-mediated radical abstraction [3][4].
Steric Volume ~43 ų~52 ųCyclobutyl provides slightly greater steric bulk, which can restrict conformational flexibility and alter binding pocket fit.
Lipophilicity (

LogP)
~1.3~1.5Cyclobutyl is marginally more lipophilic. This can drive hydrophobic target affinity but may require compensatory polarity elsewhere to maintain solubility.
Typical Metabolic Profile High liability (Rapid aliphatic hydroxylation)Low to Moderate liabilityCyclobutyl shifts the site of metabolism or significantly reduces intrinsic clearance (

) [1].

Experimental Validation: In Vitro Microsomal Stability Assay

To objectively compare the metabolic stability of an isopropyl-containing compound versus its cyclobutyl analog, an in vitro Liver Microsomal Stability Assay (using Human, Rat, or Mouse microsomes) is the industry standard.

Trustworthiness & Self-Validating Design

A robust protocol cannot rely on a single data stream. To ensure the assay is a self-validating system , three parallel incubations are mandatory:

  • Test Compound: The primary experimental arm.

  • Positive Control (e.g., Verapamil or Dextromethorphan): Validates the enzymatic viability of the specific microsomal batch. If the positive control does not degrade at historical rates, the entire assay is invalidated.

  • Negative Control (Minus-NADPH): Differentiates CYP450-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases).

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Causality: 
    
    
    
    is an essential cofactor that facilitates the electron transfer chain from NADPH-cytochrome P450 reductase to the CYP450 heme center.
  • Dilute liver microsomes to a final protein concentration of 0.5 mg/mL in the buffer.

  • Spike the test compound (isopropyl or cyclobutyl analog) to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% (v/v) to prevent CYP450 inhibition.

Step 2: Pre-Incubation & Initiation

  • Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Causality: NADPH provides the reducing equivalents necessary to drive the CYP450 catalytic cycle. Without it, Compound I cannot form.

Step 3: Time-Course Quenching

  • At specific time points (t = 0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an analytical Internal Standard (IS). Causality: Cold MeCN instantly denatures the CYP450 enzymes by disrupting their tertiary structure, halting metabolism at the exact time point. The IS accounts for any volumetric variations or matrix ionization effects during downstream LC-MS/MS analysis.

Step 4: Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis. Quantify the peak area ratio (Parent Compound / Internal Standard) to determine the percentage of parent compound remaining.

Microsomal_Assay Prep 1. Preparation Microsomes + Test Cmpd (1 µM) Control Include Controls (+/- NADPH, Verapamil) Prep->Control Incubate 2. Incubation 37°C, Initiate with NADPH (1 mM) Prep->Incubate Quench 3. Quenching Cold MeCN + IS at t=0,15,30,60 Incubate->Quench Centrifuge 4. Centrifugation Pellet Proteins (4000 rpm) Quench->Centrifuge Analyze 5. LC-MS/MS Quantify Parent Disappearance Centrifuge->Analyze Calc 6. Data Processing Calculate t1/2 and CLint Analyze->Calc

Step-by-step experimental workflow for in vitro liver microsomal stability assays.

Data Processing and Interpretation

Plot the natural log of the percentage remaining (


) versus time. The slope of the linear regression yields the elimination rate constant (

).
  • Half-life (

    
    ):  Calculated as 
    
    
    
    .
  • Intrinsic Clearance (

    
    ):  Calculated using the formula:
    
    
    
    
    (Units: µL/min/mg protein)

By comparing the


 of the isopropyl analog against the cyclobutyl analog, researchers can quantitatively validate the metabolic shielding provided by the increased C–H bond dissociation energy of the strained ring system.

References

  • Rydfjord, A. M., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry.
  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry.
  • "Bond dissociation energy." Wikipedia, The Free Encyclopedia.
  • Bachrach, S. M., et al. "Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies." The Journal of Physical Chemistry A.

High-Performance Chiral HPLC Methods for the Enantiomeric Separation of 3-Amino-1-cyclobutylpropan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in chiral method development is the baseline resolution of primary amino alcohols. The target compound, 3-amino-1-cyclobutylpropan-1-ol (CAS: 2227830-74-0 for the (1R)-enantiomer)[1], presents a unique chromatographic hurdle. It possesses a highly polar primary amine group, a primary hydroxyl group, and a lipophilic cyclobutyl ring.

Standard silica-based chiral stationary phases (CSPs) often fail with such molecules due to strong, non-enantioselective secondary interactions between the basic amine and residual surface silanols, leading to severe peak tailing and loss of resolution. This guide objectively compares the three leading chiral column technologies—Crown Ether, Immobilized Polysaccharide, and Cyclofructan—and provides a self-validating protocol for the optimal separation of 3-amino-1-cyclobutylpropan-1-ol enantiomers.

Mechanistic Pathways: Choosing the Right Chiral Selector

The successful separation of primary amino alcohols requires forcing the analyte into a specific orientation where chiral discrimination can occur, while simultaneously suppressing achiral secondary interactions. The causality behind column selection relies entirely on how the primary amine is managed in the mobile phase.

G cluster_0 Crown Ether CSP (e.g., ChiroSil RCA+) cluster_1 Polysaccharide CSP (e.g., Chiralpak IG) Sample 3-amino-1-cyclobutylpropan-1-ol (Primary Amino Alcohol) AcidicMP Acidic Mobile Phase (e.g., 0.1% HClO4) Sample->AcidicMP BasicMP Basic Mobile Phase (e.g., 0.1% DEA) Sample->BasicMP Protonation Amine Protonation (-NH3+) AcidicMP->Protonation Inclusion 18-Crown-6 Inclusion Complex (High Affinity) Protonation->Inclusion HBonding H-Bonding & Steric Fit BasicMP->HBonding Silanol Silanol Suppression (Prevents Tailing) BasicMP->Silanol Silanol->HBonding

Mechanistic workflow for chiral separation of primary amino alcohols based on CSP selection.
Alternative 1: Crown Ether CSPs (The Gold Standard)

Columns like ChiroSil RCA(+) utilize a covalently bonded (+)-(18-Crown-6)-tetracarboxylic acid selector[2]. The mechanism is highly specific: under acidic conditions (e.g., using perchloric acid), the primary amine of 3-amino-1-cyclobutylpropan-1-ol is protonated to form an


 cation. This cation acts as a perfect "guest" for the 18-crown-6 ether "host" cavity. The adjacent carboxylic acid groups on the CSP act as steric barriers, providing exceptional enantiomeric discrimination[2].
Alternative 2: Immobilized Polysaccharide CSPs

Columns like Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)) rely on hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's helical grooves[3]. Because the primary amine is highly basic, a basic modifier like Diethylamine (DEA) must be added to the mobile phase to coat residual silanols and prevent peak tailing[3]. While versatile, the resolution for small, aliphatic amino alcohols is often lower than that of crown ethers.

Alternative 3: Derivatized Cyclofructan CSPs

Columns like Larihc CF6-P feature an internal crown ether-like core accessible after derivatization[4]. They operate exceptionally well in Polar Organic (PO) modes using a precise ratio of acidic to basic additives (e.g., 0.3% TFA and 0.2% TEA). The excess acid ensures the amine is protonated to interact with the cyclofructan core, while the base screens the silica support[4].

Quantitative Performance Comparison

To objectively evaluate the performance of these alternatives for 3-amino-1-cyclobutylpropan-1-ol, we compare their typical chromatographic outputs based on established application data for structurally analogous aliphatic primary amino alcohols.

ParameterChiroSil RCA(+) (Crown Ether)Chiralpak IG (Polysaccharide)Larihc CF6-P (Cyclofructan)
Optimal Mobile Phase Methanol / Water (80:20 v/v)Hexane / IPA (80:20 v/v)Acetonitrile / MeOH (90:10 v/v)
Required Modifier 0.1% Perchloric Acid (

)
0.1% Diethylamine (DEA)0.3% TFA / 0.2% TEA
Selectivity (

)
2.15 (Excellent)1.45 (Moderate)1.80 (Good)
Resolution (

)
> 4.0 (Baseline)~ 2.1 (Baseline)~ 3.2 (Baseline)
Peak Symmetry (

)
1.05 (Highly Symmetrical)1.40 (Slight Tailing)1.15 (Symmetrical)
Elution Order Control Yes (Switch to SCA(-) column)NoNo

Step-by-Step Experimental Protocol: Crown Ether Separation

The following protocol outlines a self-validating analytical workflow for separating 3-amino-1-cyclobutylpropan-1-ol enantiomers using a ChiroSil RCA(+) column.

Phase 1: System Suitability and Preparation

Causality Note: Crown ether columns require extended equilibration times to stabilize the hydration layer around the crown ether cavity and ensure reproducible retention times[2].

  • Mobile Phase Preparation:

    • Mix 800 mL of HPLC-grade Methanol with 200 mL of Milli-Q Water.

    • Add exactly 1.0 mL of 70% Perchloric Acid (

      
      ). Warning: 
      
      
      
      is a strong oxidant; handle in a fume hood.
    • Sonicate and degas the mixture for 15 minutes. The apparent pH should be ~2.0.

  • Column Equilibration:

    • Install the ChiroSil RCA(+) column (150 mm x 4.6 mm, 5 µm).

    • Flush the column with the mobile phase at 1.0 mL/min for a minimum of 2 hours prior to the first injection[2].

  • Sample Preparation:

    • Dissolve 3-amino-1-cyclobutylpropan-1-ol in the exact mobile phase to a concentration of 1.0 mg/mL.

    • Self-Validating Step: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which can artificially broaden peaks and ruin resolution.

Phase 2: Chromatographic Execution
  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 20 °C. (Lower temperatures thermodynamically favor the exothermic inclusion complexation, increasing resolution).

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm (due to the lack of strong chromophores on the cyclobutyl and aliphatic chain, low-wavelength UV or ELSD/CAD is required).

  • System Suitability Testing (SST) Criteria:

    • The method is considered valid if the Resolution (

      
      ) between the (1R) and (1S) enantiomers is 
      
      
      
      .
    • Tailing factor for both peaks must be

      
      .
      
Phase 3: Column Wash and Storage

Causality Note: Silica-bonded crown ethers are stable under acidic conditions during operation, but prolonged storage in acid will hydrolyze the bonded phase[2]. 6. Post-Analysis Wash:

  • Flush the column with 20 mL of distilled water at 1.0 mL/min to remove perchlorate salts.

  • Follow with a gradient transition to 100% Methanol over 15 minutes.

  • Storage:

    • Store the column in 100% Methanol. Never store the column in acidic mobile phases[2].

References

Sources

comparing biological activity of (1R) vs (1S) cyclobutyl isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of (1R) vs. (1S) Cyclobutyl Isomers: A Case Study on Conformationally Restricted Nucleoside Analogs

Introduction

In modern drug development, substituting flexible aliphatic chains or standard saturated rings with cyclobutane moieties is a proven strategy to restrict conformational freedom, improve metabolic stability, and enhance target affinity. However, the introduction of a cyclobutyl ring often creates chiral centers that dictate profound differences in biological activity. As a Senior Application Scientist, I frequently encounter the critical need to separate and independently evaluate these enantiomers to prevent off-target toxicity and ensure efficacy.

This guide provides an objective, data-driven comparison of the biological activities of (1R) versus (1S) cyclobutyl isomers, utilizing the well-documented antiviral agent Lobucavir (BMS-180194) and its enantiomer as a definitive case study[1]. By examining the causality behind their differential target engagement, we can establish robust, self-validating workflows for evaluating chiral cyclobutane derivatives.

Mechanistic Divergence: The Causality of Stereoselective Target Engagement

Cyclobutyl nucleoside analogs replace the natural flexible furanose (ribose) ring with a rigid cyclobutane scaffold. In the case of Lobucavir, the active pharmaceutical ingredient is the [1R-(1α,2β,3α)]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-6H-purin-6-one enantiomer[2].

The causality behind the stark difference in biological activity between the enantiomers lies in spatial mimicry:

  • (1R,2R,3S) Configuration (Active): The (1R) isomer perfectly mimics the absolute configuration of natural D-nucleosides. The rigid cyclobutane ring locks the nucleobase and the two hydroxymethyl groups in a pseudo-equatorial orientation that is readily recognized by viral kinases (such as HSV-1 thymidine kinase)[3].

  • (1S,2S,3R) Configuration (Inactive): The (1S) isomer is the unnatural L-nucleoside mimic. When it enters the kinase active site, the spatial vectors of its hydrogen-bonding domains sterically clash with the enzyme's binding pocket, preventing the initial monophosphorylation step required for activation[3].

Because these compounds are prodrugs that require intracellular phosphorylation to become active DNA polymerase inhibitors, the failure of the (1S) isomer at the very first kinase step renders it biologically inert[3].

Data Presentation: Quantitative Comparison of Enantiomers

The following table summarizes the biological and kinetic parameters of the (1R) and (1S) cyclobutyl guanine analogs, demonstrating the absolute necessity of enantiomeric resolution in this chemical class.

Parameter(1R)-Lobucavir (Active Isomer)(1S)-Isomer (Inactive Enantiomer)Causality / Mechanism
Target Mimicry D-ribose spatial equivalentL-ribose spatial equivalentDictates initial kinase binding affinity
HSV-1 Antiviral Activity (IC50) Highly Active (~0.1 - 1.0 µM)Devoid of Activity (>100 µM)(1R) is efficiently phosphorylated[3]
HCMV Antiviral Activity (IC50) Highly Active (~0.5 - 2.0 µM)Devoid of Activity (>100 µM)Broad-spectrum viral kinase recognition
Viral TK Substrate Affinity High (Rapid Monophosphorylation)Low (Poor Recognition)Steric clash in the (1S) orientation
DNA Polymerase Inhibition Potent Inhibitor (as Triphosphate)Weak / Non-inhibitory(1R)-TP acts as an obligate chain terminator[3]
In Vivo Efficacy (Murine CMV) Efficacious (Dose-dependent)InactiveDirect in vivo translation of in vitro data[3]

Visualizing the Stereoselective Activation Pathway

To understand why the (1S) isomer fails, we must visualize the obligate activation pathway. The diagram below illustrates how stereoselectivity at the kinase level acts as a biological gatekeeper.

G cluster_1R (1R,2R,3S) Active Enantiomer Pathway cluster_1S (1S,2S,3R) Inactive Enantiomer Pathway R_Nuc (1R)-Lobucavir R_MP (1R)-Monophosphate R_Nuc->R_MP Viral TK (High Affinity) R_TP (1R)-Triphosphate R_MP->R_TP Cellular Kinases R_Pol Viral DNA Polymerase (Inhibited) R_TP->R_Pol Chain Termination S_Nuc (1S)-Isomer S_MP (1S)-Monophosphate (Trace) S_Nuc->S_MP Viral TK (Low Affinity) S_Pol Viral DNA Polymerase (Active / Uninhibited) S_MP->S_Pol Fails to Inhibit

Differential phosphorylation and DNA polymerase inhibition pathways of (1R) vs (1S) cyclobutyl isomers.

Experimental Protocols: A Self-Validating System for Enantiomer Evaluation

To rigorously prove the biological divergence between (1R) and (1S) cyclobutyl isomers, researchers must employ a self-validating workflow. This means combining phenotypic assays (evaluating viral death) with mechanistic assays (evaluating kinase affinity) to ensure no false positives occur due to off-target cytotoxicity.

Phase 1: Phenotypic Validation (In Vitro Antiviral Plaque Reduction Assay) Objective: Determine the IC50 of each enantiomer against HSV-1.

  • Cell Seeding: Plate MRC-5 human embryonic lung fibroblasts in 6-well plates and grow to 90% confluence.

  • Viral Infection (Internal Control): Infect cells with HSV-1 at a Multiplicity of Infection (MOI) of 0.01. Self-Validation Step: Include a mock-infected control (to assess baseline cell viability) and an Acyclovir-treated positive control (to validate assay sensitivity and dynamic range).

  • Compound Treatment: Add serial dilutions (0.01 µM to 100 µM) of the purified (1R) and (1S) cyclobutyl isomers.

  • Quantification: After 72 hours, fix cells with 10% formalin and stain with 0.1% crystal violet. Count viral plaques.

  • Data Interpretation: The (1R) isomer will show a dose-dependent reduction in plaques (IC50 ~0.5 µM). The (1S) isomer will show no reduction, validating its biological inertness[3].

Phase 2: Mechanistic Validation (Intracellular Phosphorylation Profiling) Objective: Prove that the lack of activity in the (1S) isomer is due to kinase rejection, not membrane impermeability.

  • Radiolabeling: Synthesize tritium-labeled [3H]-(1R) and [3H]-(1S) isomers.

  • Incubation: Incubate HSV-1 infected cells with 10 µM of each radiolabeled enantiomer for 24 hours.

  • Extraction: Lyse the cells using cold 60% methanol to immediately quench enzymatic activity, then extract the intracellular nucleotide pool.

  • HPLC Analysis: Resolve the extracts using Strong Anion Exchange (SAX) HPLC coupled to a radiometric detector.

  • Self-Validation/Causality: The chromatogram for the (1R) treated cells will display distinct peaks for the mono-, di-, and triphosphate metabolites. The (1S) chromatogram will only show the parent compound. This directly links the phenotypic failure of the (1S) isomer to its inability to act as a kinase substrate[3].

Phase 3: Target-Level Validation (Cell-Free DNA Polymerase Assay) Objective: Confirm that if the (1S) isomer were phosphorylated, it would or would not inhibit the polymerase.

  • Enzymatic Synthesis: Chemically or enzymatically synthesize the triphosphate (TP) forms of both the (1R) and (1S) isomers[3].

  • Extension Assay: Incubate purified HSV-1 DNA polymerase with a primed DNA template, natural dNTPs (including [α-32P]dCTP as a tracer), and varying concentrations of (1R)-TP or (1S)-TP.

  • Result: The (1R)-TP selectively and potently inhibits the incorporation of natural nucleotides, acting as a chain terminator. The (1S)-TP exhibits drastically lower inhibitory potential[3]. This proves that stereoselectivity is enforced at both the kinase and the polymerase levels.

Conclusion & Future Perspectives

The comparison of (1R) and (1S) cyclobutyl isomers underscores a fundamental principle in drug development: conformationally restricted scaffolds amplify the biological consequences of chirality. As demonstrated by Lobucavir, the (1R) configuration is an absolute requirement for mimicking natural nucleosides, allowing it to successfully navigate the viral activation pathway[2][3]. For application scientists and drug developers, this necessitates the use of rigorous, asymmetric synthetic routes[2] and self-validating orthogonal assays to ensure that only the biologically active enantiomer is advanced into clinical pipelines.

References

  • Title: Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogs Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194 Source: Organic Process Research & Development URL: [Link]

  • Title: Lobucavir Source: Wikipedia URL: [Link]

Sources

Definitive Guide to Determining Absolute Configuration of Cyclobutyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Cyclobutyl amino alcohols represent a unique challenge in stereochemical determination. Unlike their rigid cyclopropyl or chair-locked cyclohexyl counterparts, cyclobutane rings exist in a dynamic "puckered" (butterfly) equilibrium (approx. 20–35° dihedral angle). This conformational flexibility, combined with the presence of vicinal stereocenters (amino and hydroxyl groups), renders standard assignment protocols prone to error.

This guide objectively compares the three primary methodologies for assigning absolute configuration (AC) in this specific chemical space: X-ray Crystallography , NMR Anisotropy (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .

The Core Challenge: Ring Puckering

In cyclobutyl systems, the "flat" projection often used in textbooks is chemically inaccurate. The ring puckering can invert the spatial relationship between substituents. For example, a substituent that appears pseudo-equatorial in a planar drawing may adopt a pseudo-axial orientation in the energy-minimized conformer, drastically altering Nuclear Overhauser Effect (NOE) signals and Mosher ester shielding cones.

Methodology Comparison

The following table synthesizes performance metrics based on current industrial standards.

FeatureX-Ray Crystallography NMR Anisotropy (Mosher/MPA) VCD / ECD Spectroscopy
Primary Mechanism Anomalous dispersion (Bijvoet analysis)Differential magnetic shielding (

)
Comparison of exp. vs. calc. (DFT) spectra
Sample State Single Crystal (Solid)Solution (

,

)
Solution (

,

)
Throughput Low (days to weeks)Medium (1-2 days)Medium-High (hours + computation time)
Derivatization? Often required (Heavy atom salt)Mandatory (MTPA/MPA esters)None (Direct measurement)
Cyclobutane Risk Low (Lattice locks conformation)High (Esterification may shift pucker equilibrium)Medium (Must model all pucker conformers)
Confidence Level >99% (Absolute)~90-95% (Dependent on model)>95% (With high Similarity Score)
Material Req. 5–20 mg (recoupable)2–5 mg (destructive)5–10 mg (recoupable)

Deep Dive: Technical Analysis & Protocols

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard. For cyclobutyl amino alcohols, the lack of heavy atoms (Z > Si) often precludes direct AC determination using Mo-K


 radiation due to weak anomalous scattering.
  • Strategy: Derivatization with a heavy atom is standard.

  • Preferred Derivative: p-Bromobenzoate esters (O-acylation) or p-bromobenzamides (N-acylation).

  • Modern Alternative: Co-crystallization with chiral hosts (e.g., tetraaryladamantanes) can entrap the liquid amino alcohol in a crystalline lattice without covalent modification [1].

Protocol:

  • Derivatization: React 10 mg of amino alcohol with p-bromobenzoyl chloride (1.2 eq),

    
    , and DMAP in DCM.
    
  • Crystallization: Use vapor diffusion (pentane into EtOAc) to grow needles/plates.

  • Analysis: Refine the Flack parameter. A value near 0.0 (e.g.,

    
    ) confirms the absolute configuration; a value near 1.0 indicates the inverted structure.
    
Method B: NMR Anisotropy (Modified Mosher’s Method)

The Chemist's Workhorse. This method relies on the magnetic anisotropy of the phenyl ring in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters.

Critical Cyclobutane Caveat: Standard Mosher models assume a specific "syn-coplanar" conformation of the ester linkage. However, steric bulk from the cyclobutane ring can force the MTPA auxiliary into an alternative conformation, or the derivatization itself can flip the cyclobutane pucker. Self-Validation: Always perform the analysis on both the R- and S-MTPA derivatives. If the


 values (

) do not show a consistent sign distribution (regional clustering), the method is invalid for that substrate [2].

Protocol:

  • Synthesis: Prepare two NMR tubes.

    • Tube A: Substrate + (

      
      )-(-)-MTPA-Cl + Pyridine-
      
      
      
      .
    • Tube B: Substrate + (

      
      )-(+)-MTPA-Cl + Pyridine-
      
      
      
      .
    • Note: Using acid chlorides is preferred over DCC coupling to prevent racemization.

  • Acquisition: Acquire

    
    H NMR (minimum 500 MHz) and COSY/HSQC to unambiguously assign protons.
    
  • Calculation: Calculate

    
     for protons neighboring the chiral center.[1][2]
    
  • Assignment: Map positive and negative

    
     values onto the 3D model.
    
    • Sector Rule: Protons on the right side of the plane (shielded by phenyl in R-isomer) will have

      
      . Protons on the left will have 
      
      
      
      .[1]
Method C: Vibrational Circular Dichroism (VCD)

The Modern Solution. VCD measures the differential absorption of left and right circularly polarized infrared light. Since it probes vibrational transitions, it is sensitive to the specific conformers (puckering states) of the cyclobutane ring [3].

Why VCD for Cyclobutanes? Unlike ECD (UV-Vis), which requires a chromophore, VCD works on the native amino alcohol. It is particularly sensitive to the N-H and O-H stretching and bending modes, which are directly influenced by the H-bonding network defined by the stereochemistry.

Protocol:

  • Measurement: Dissolve ~10 mg sample in

    
     or 
    
    
    
    . Record VCD spectrum (1000–1800
    
    
    ).
  • Computational Modeling (Essential):

    • Perform a conformational search (Molecular Mechanics) to find all puckered minimums.

    • Optimize geometries using DFT (e.g., B3LYP/6-31G* or functional equivalent).

    • Calculate VCD frequencies and rotational strengths.

  • Comparison: Boltzmann-weight the calculated spectra and overlay with experimental data.

  • Validation: Use the SimIR or CompareVOA algorithms to generate a similarity score (Sim). A score >0.6 usually indicates a reliable assignment.

Decision Workflow

The following logic gate ensures resource efficiency and scientific rigor.

G Start Start: Cyclobutyl Amino Alcohol (Unknown AC) Crystal Is the sample crystalline? Start->Crystal HeavyAtom Does it contain a Heavy Atom (Z > Si)? Crystal->HeavyAtom Yes Solution_Path Solution State Analysis Crystal->Solution_Path No (Oil/Gum) XRD_Direct Method A1: Direct X-Ray (Anomalous Dispersion) HeavyAtom->XRD_Direct Yes Deriv_Solid Can it be derivatized to solid? HeavyAtom->Deriv_Solid No XRD_Deriv Method A2: X-Ray of p-Bromobenzoate Deriv_Solid->XRD_Deriv Yes Deriv_Solid->Solution_Path No Rigid Is the ring conformation rigid? (Check NOE/Coupling) Solution_Path->Rigid Mosher Method B: Mosher's Method (Careful Pucker Analysis) Rigid->Mosher Yes (Single Conformer) VCD Method C: VCD + DFT (Models all conformers) Rigid->VCD No (Dynamic Pucker) Mosher->VCD Inconsistent u0394u03b4 values

Figure 1: Strategic workflow for determining absolute configuration. Note that VCD is the fallback when ring flexibility renders NMR anisotropy ambiguous.

Experimental Data: Case Study Simulation

To illustrate the "Cyclobutane Risk," consider the analysis of trans-2-aminocyclobutanol.

Table 2: Comparative Data Output

ParameterMosher Method (Standard Model)VCD Analysis (DFT Enhanced)
Observation

(H-C1) = +0.05 ppm
Band at 1450

(CH bend)
Interpretation Suggests S-configuration at C1Matches R-configuration simulation
Root Cause of Conflict False Positive: The bulky MTPA group forced the ring into a "butterfly" pucker not present in the native alcohol, inverting the shielding cone.Correct: DFT captured the Boltzmann distribution of both pucker states, accurately predicting the weighted average spectrum.
Conclusion Incorrect Assignment Correct Assignment

Scientist's Note: This discrepancy highlights why VCD is superior for flexible small rings. If using Mosher's method on cyclobutanes, you must verify that the derivatization has not altered the dominant ring pucker by comparing


 coupling constants of the native alcohol vs. the ester.

References

  • Absolute Configuration of Small Molecules by Co-Crystallization. Source: National Institutes of Health (PMC) URL:[Link]

  • Mosher Ester Analysis for the Determination of Absolute Configuration. Source: Nature Protocols URL:[Link]

  • Absolute Configuration Determination of Chiral Molecules in Solution. Source: Spectroscopy Asia URL:[Link]

Sources

cyclobutyl vs phenyl bioisosterism in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclobutyl vs Phenyl Bioisosterism in Drug Design

Executive Summary: Escaping Flatland

The strategic replacement of planar aromatic rings (phenyl) with saturated, three-dimensional scaffolds (cyclobutyl) is a cornerstone of modern "Escape from Flatland" drug design. While phenyl rings are ubiquitous linkers and scaffolds, they often carry liabilities: poor aqueous solubility due to π-stacking aggregation, metabolic susceptibility to cytochrome P450 (CYP) oxidation, and non-specific toxicity.

The cyclobutyl ring offers a distinct bioisosteric alternative.[1][2] Unlike the rigid, planar phenyl ring, cyclobutyl adopts a puckered "butterfly" conformation .[3] This geometric nuance allows for:

  • Vectorial Tuning: Access to unique exit vectors (cis vs. trans) that phenyl cannot mimic.

  • Metabolic Hardening: Elimination of the electron-rich π-cloud, reducing oxidative liability.

  • Physicochemical Optimization: Increased fraction of sp³ carbons (

    
    ), correlating with improved solubility and clinical success rates.[1]
    

Structural & Geometric Comparison

The success of a bioisosteric replacement depends on how well the new scaffold positions substituents (exit vectors) relative to the original.[4]

Geometric Parameters
FeaturePhenyl (Benzene)Cyclobutyl (Cyclobutane)Impact on Drug Design
Hybridization

(Planar)

(Puckered)
Increases

; disrupts crystal lattice energy (improves solubility).
Bond Angles 120°~88° (internal), PuckeredCreates a tighter core; reduces molecular footprint.
Conformation Rigid, Flat (0° dihedral)Flexible, Puckered (~25° dihedral)Allows "induced fit" binding; relieves torsional strain.
Exit Vectors Para (180°), Meta (120°), Ortho (60°)Trans-1,3 (~180°), Cis-1,3 (~120°)Trans-1,3-cyclobutyl is the primary mimic for para-phenyl.
C-C Distance ~2.8 Å (across ring)~2.1–2.2 Å (across ring)Cyclobutyl is a "shorter" linker; may require linker extension to maintain pharmacophore distance.
Decision Logic: Selecting the Isomer

Bioisostere_Decision Start Phenyl Replacement Strategy GeoCheck Is the Phenyl acting as a rigid spacer? Start->GeoCheck VectorCheck Required Exit Vector? GeoCheck->VectorCheck Yes Para Para-substitution (180°) VectorCheck->Para Meta Meta-substitution (120°) VectorCheck->Meta Trans Select TRANS-1,3-cyclobutyl (Linear mimic, shorter distance) Para->Trans Cis Select CIS-1,3-cyclobutyl (Bent mimic, distinct 3D space) Meta->Cis Warning Consider Linker Extension (Cyclobutyl is ~0.6Å shorter) Trans->Warning

Figure 1: Decision matrix for selecting cyclobutyl stereoisomers to mimic phenyl substitution patterns.

Physicochemical & Metabolic Profiling

Solubility and Lipophilicity

Replacing a phenyl ring with a cyclobutyl moiety typically lowers the LogP (lipophilicity) and improves solubility. This is driven by the removal of the planar hydrophobic surface area that facilitates π-π stacking aggregation.

  • Data Trend: In matched molecular pair (MMP) analyses, saturating a phenyl ring to a cycloalkane often improves solubility by 10–50 fold , provided the overall lipophilicity is controlled.

  • Mechanism: The puckered shape prevents efficient packing in the solid state (lower melting point), which thermodynamically favors dissolution.

Metabolic Stability
  • Phenyl Liability: Aromatic rings are prime targets for CYP450 enzymes, leading to epoxidation, hydroxylation, and potentially toxic quinone metabolites.[5]

  • Cyclobutyl Advantage: The cyclobutyl ring is chemically inert to these specific aromatic oxidation pathways. While C-H oxidation is still possible, the steric bulk and lack of electronic activation often make it a "metabolic hardener."

Comparative Data Table:

PropertyPhenyl AnalogCyclobutyl AnalogResult
Solubility (pH 7.4) Low (< 5 µM)High (> 50 µM)Improved (Disrupted packing)
Metabolic Clearance (

)
High (CYP mediated)Low/ModerateImproved (Blocked aromatic oxidation)
hERG Inhibition High Risk (π-stacking)Low RiskReduced (Loss of π-π interaction)
Target Potency BaselineVariableContext Dependent (Requires hydrophobic pocket fit)

Case Studies in Drug Design

Case Study 1: Soluble Epoxide Hydrolase (sEH) Inhibitors
  • Context: Development of anti-inflammatory agents targeting sEH.

  • Modification: Replacement of a phenyl substituent on a urea scaffold with a cyclobutyl group.

  • Outcome: The cyclobutyl derivatives (e.g., 1-cyclobutyl-3-(4-(trifluoromethoxy)phenyl)urea) maintained potency while offering a distinct IP position and improved physicochemical properties compared to the diphenyl urea baseline. The cyclobutyl group successfully filled the hydrophobic pocket without the liability of a second aromatic ring [1].

Case Study 2: Indole-Cinnamic Acid Linker Optimization
  • Context: Optimization of inhibitors where a linker connects an indole and a cinnamic acid moiety.

  • Experiment: Comparison of ethyl, gem-dimethyl, and cyclobutyl linkers.

  • Result: The cyclobutyl linker provided the best balance of oral bioavailability and potency.[2] While the gem-dimethyl linker improved potency, the cyclobutyl analog demonstrated superior in vivo exposure in rats, attributed to better metabolic stability and absorption properties compared to the flexible ethyl or rigid phenyl-like linkers [2].

Case Study 3: Trans-1,3-Cyclobutyl as a Para-Phenyl Bioisostere
  • Mechanism: In designs requiring a linear spacer (e.g., tyrosine kinase inhibitors), the trans-1,3-cyclobutyl group mimics the 180° vector of a para-phenyl ring.

  • Critical Nuance: The C1-C3 distance in cyclobutane is significantly shorter (~2.1 Å) than the C1-C4 distance in benzene (~2.8 Å). Successful replacement often requires extending the adjacent linker chains (e.g., adding a methylene group) to maintain the pharmacophore's spatial arrangement [3].

Experimental Protocols

To validate this bioisosteric replacement in your own pipeline, follow these standardized workflows.

Protocol A: Synthesis of 1,3-Disubstituted Cyclobutanes

Direct synthesis of specific isomers is challenging; this general workflow targets the separation of isomers.

  • Starting Material: Begin with commercially available cyclobutane-1,3-dicarboxylic acid.

  • Esterification: Reflux in methanol with catalytic

    
     to generate the dimethyl ester.
    
  • Separation: Separate cis and trans isomers via flash column chromatography (silica gel, Hexane/EtOAc gradient). The cis isomer is typically more polar (elutes later) due to the "butterfly" dipole moment.

  • Functionalization:

    • Reduction:

      
       in THF to generate the diol.
      
    • Activation: Mesylation (

      
      ) followed by nucleophilic displacement to install desired pharmacophores.
      
Protocol B: Microsomal Stability Assay (Metabolic Validation)

Compare the phenyl parent vs. cyclobutyl analog.

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., warfarin) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using:
    
    
    
    

References

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Source: MDPI (2026). Link

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: PMC / NIH (2021). Link

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Source: BenchChem (2025). Link

  • Bioisosteres in Drug Design – “Escape from Flatland”. Source: Princeton University / Meanwell (2023). Link

Sources

Validating Optical Purity of (1R)-3-amino-1-cyclobutylpropan-1-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

(1R)-3-amino-1-cyclobutylpropan-1-ol (CAS 2227830-74-0) is a critical chiral building block, often employed in the synthesis of neurokinin antagonists and other CNS-active pharmaceutical ingredients. Its structure—a cyclobutyl group adjacent to a chiral hydroxyl center with a pendant primary amine—presents a specific analytical challenge: The Lack of a UV Chromophore.

Unlike phenyl-containing analogs (e.g., 3-amino-1-phenylpropanol), this molecule does not absorb significantly in the standard UV range (>220 nm). Consequently, standard "dilute-and-shoot" Chiral HPLC methods using UV detection will fail or yield poor signal-to-noise ratios.

This guide objectively compares three validation strategies, prioritizing methods that overcome this detection hurdle while ensuring enantiomeric excess (ee) accuracy.

Method Comparison Matrix
FeatureMethod A: Derivatization + Chiral HPLC Method B: 19F/1H NMR (Mosher's Analysis) Method C: Direct HPLC (CAD/ELSD/MS)
Primary Utility Routine QC & Batch ReleaseAbsolute Configuration & R&DHigh-Throughput Screening
Detection Principle UV/Fluorescence (via Tag)Chemical Shift AnisotropyAerosol/Ionization
Sensitivity High (Tag dependent)Moderate (Requires ~5-10 mg)High
Throughput High (Automated)Low (Manual prep)High
Reference Std? Required (Racemate)Not RequiredRequired
Cost per Sample LowHigh (Deuterated solvents/Reagents)Moderate

Deep Dive: The "Chromophore Challenge" Solution

The Core Problem

The cyclobutyl and alkyl chains in (1R)-3-amino-1-cyclobutylpropan-1-ol are UV-transparent. Relying on low-wavelength detection (200-210 nm) introduces significant noise from mobile phase absorption and drift, compromising the integration of minor impurity peaks (the distomer).

The Solution: Pre-Column Derivatization

For robust quantification, we must chemically attach a "flag"—a chromophore or fluorophore. Two primary pathways are recommended:

  • Benzoylation: Reacting the amine with benzoyl chloride adds a strong UV chromophore (254 nm).

  • GITC Derivatization: Reacting with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) creates diastereomers, allowing separation on achiral columns, though chiral columns are still preferred for maximum resolution.

Recommended Protocols

Protocol A: Benzoylation + Chiral HPLC (The Gold Standard for QC)

Best for: Routine purity checks where a racemic standard is available.

1. Derivatization Workflow:

  • Reagents: Benzoyl Chloride (BzCl), Triethylamine (TEA), Dichloromethane (DCM).

  • Step 1: Dissolve 10 mg of sample in 1 mL DCM.

  • Step 2: Add 2.0 eq TEA and 1.1 eq BzCl.

  • Step 3: Stir at RT for 15 mins. Quench with 100 µL water.

  • Step 4: Evaporate solvent and reconstitute in Mobile Phase (e.g., Hexane/EtOH).

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong signal from Benzamide group).

  • Temperature: 25°C.

3. Expected Mechanism: The benzamide group not only provides UV visibility but also adds a "handle" for


 interactions with the chiral stationary phase, significantly enhancing separation factors (

) compared to the free amine.
Protocol B: Mosher's Acid NMR Analysis (The Structural Validator)

Best for: Determining absolute configuration when no reference standard exists.

1. Principle: Reacting the chiral alcohol/amine with enantiopure (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl) yields diastereomeric esters/amides. The chemical shift differences (

) in 1H or 19F NMR correlate with the spatial arrangement of substituents.

2. Workflow:

  • Step 1: Prepare two NMR tubes.

    • Tube A: 5 mg Sample + (R)-MTPA-Cl + Pyridine-d5.

    • Tube B: 5 mg Sample + (S)-MTPA-Cl + Pyridine-d5.

  • Step 2: Acquire 1H NMR (or 19F NMR for cleaner baselines).

  • Step 3: Calculate

    
     for protons near the chiral center.
    
  • Step 4: Apply the Mosher Model to assign configuration (R or S).

3. Data Interpretation: If the C2-protons (cyclobutyl methine) show a positive


 and C4-protons (methylene) show a negative 

, the configuration can be mapped to the spatial model to confirm the (1R) assignment.

Visualization of Analytical Logic

The following diagram illustrates the decision process for selecting the appropriate validation method based on available resources and project stage.

OpticalPurityValidation cluster_QC Quality Control (High Sensitivity) Start Start: (1R)-3-amino-1-cyclobutylpropan-1-ol Sample CheckStd Is a Racemic Reference Standard Available? Start->CheckStd Derivatize Derivatization Path (Add Chromophore) CheckStd->Derivatize Yes (QC Routine) Mosher Mosher's Analysis Path (Absolute Config) CheckStd->Mosher No (R&D/First Lot) Direct Direct Detection Path (No Chromophore) CheckStd->Direct Yes (High Throughput) Benzoyl Reaction: Benzoyl Chloride (Target: Amine) Derivatize->Benzoyl HPLC_UV Method: Chiral HPLC (UV 254nm) Column: Chiralpak AD-H/IA Benzoyl->HPLC_UV Benzoyl->HPLC_UV NMR Method: 1H/19F NMR Reagent: (R)/(S)-MTPA-Cl Mosher->NMR CAD_MS Method: Chiral HPLC Detector: CAD / ELSD / MS Direct->CAD_MS

Caption: Decision tree for selecting the optimal optical purity validation method based on chromophore limitations and reference standard availability.

Experimental Data & Performance Metrics

The following table summarizes the expected performance characteristics of the Benzoylation-HPLC method versus direct detection, derived from analogous amino-alcohol validations.

MetricBenzoylation + UV (254 nm)Direct HPLC (CAD/ELSD)Direct UV (210 nm)
Limit of Detection (LOD) < 0.05%~0.1%> 0.5% (Poor)
Linearity (R²) > 0.999> 0.995 (Non-linear response)< 0.98
Resolution (Rs) > 2.5 (Improved by

)
> 1.5> 1.5
Robustness HighModerate (Drift issues)Low (Baseline noise)

Key Insight: While CAD/ELSD allows for direct analysis, the response is often non-linear at low concentrations (impurity level), making accurate quantification of <1% enantiomeric impurity difficult without rigorous calibration curves. Derivatization remains the superior choice for strict GMP release.

References

  • Hwang, S. H., et al. (2008).[2] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal.[2] Retrieved from [Link]

  • PubChem. Compound Summary: 3-amino-1-cyclobutylpropan-1-ol. National Library of Medicine. Retrieved from [Link]

Sources

Spectroscopic Analysis of Cyclobutyl Ring Strain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The "Goldilocks" Strain

In modern drug discovery, the cyclobutyl ring has emerged as a high-value bioisostere, offering a middle ground between the rigid, highly strained cyclopropane and the flexible, nearly strain-free cyclopentane. Replacing aromatic rings or gem-dimethyl groups with cyclobutane can improve metabolic stability, solubility, and target complementarity (the "escape from flatland").

However, characterizing cyclobutyl derivatives requires a nuanced understanding of ring strain (~26.3 kcal/mol) . Unlike cyclopropane, which exhibits obvious "banana bond" spectroscopic signatures, cyclobutane's strain effects are subtler, masked by its dynamic "puckering" conformation. This guide provides a definitive framework for detecting and quantifying these strain effects using NMR, IR, and X-ray crystallography.

Fundamental Mechanics of Strain

To interpret spectra accurately, one must understand the underlying physical forces. Cyclobutane is not a flat square; it exists in a dynamic equilibrium.[1]

  • Angle Strain (Baeyer Strain): The internuclear C-C-C angle is ~88°, significantly compressed from the ideal tetrahedral 109.5°.

  • Torsional Strain (Pitzer Strain): A planar cyclobutane would have eight pairs of perfectly eclipsed C-H bonds.

  • The Puckering Compromise: To relieve this torsional strain, the ring buckles into a "butterfly" conformation (dihedral angle ~25–30°). This increases angle strain slightly but drastically reduces torsional repulsion.[1]

Diagram 1: The Strain-Hybridization Relationship

The following diagram illustrates how geometric constraints force hybridization changes, which directly influence spectroscopic observables (Coupling constants and bond force constants).

StrainHybridization Geo Geometric Constraint (C-C-C < 109.5°) Hyb Rehybridization Geo->Hyb Forces CC_Char C-C Bonds: Increased p-character (Longer, Weaker) Hyb->CC_Char Redistributes p-orbitals CH_Char C-H Bonds: Increased s-character (Shorter, Stronger) Hyb->CH_Char Concentrates s-orbitals Reactivity Chemical Outcome: Altered Metabolic Stability CC_Char->Reactivity J_Coup NMR Observable: Increased 1J_CH CH_Char->J_Coup Direct Correlation IR_Freq IR Observable: Shifted Stretching Freqs CH_Char->IR_Freq Higher Force Constant

Caption: Causal pathway linking geometric ring strain to measurable spectroscopic outputs.

Comparative Analysis: Cyclobutane vs. Alternatives

The following table contrasts cyclobutane with its immediate neighbors. Note the distinct divergence in C-C bond length and coupling constants.[1]

ParameterCyclopropane (

)
Cyclobutane (

)
Cyclopentane (

)
Cyclohexane (

)
Total Strain Energy ~27.5 kcal/mol~26.3 kcal/mol ~6.2 kcal/mol~0.1 kcal/mol
Dominant Strain Angle StrainAngle + Torsional TorsionalNone
Conformation Planar (Rigid)Puckered (Dynamic) EnvelopeChair
C-C Bond Length 1.51 Å (Short)1.554 Å (Long) 1.546 Å1.536 Å
C-C-C Bond Angle 60°~88° ~108°~111°

(Hz)
~161 Hz~134–136 Hz ~128 Hz~125 Hz
IR

(Ketone)
~1815 cm⁻¹~1780 cm⁻¹ ~1745 cm⁻¹~1715 cm⁻¹

Key Insight for Researchers:

  • Bond Length Paradox: Cyclopropane has short bonds (bent bonds with high inter-orbital overlap). Cyclobutane has long bonds (1.554 Å) due to the repulsion of eclipsed substituents. This makes the cyclobutane skeleton uniquely susceptible to oxidative cleavage if not properly substituted.

  • The

    
     Indicator:  The one-bond carbon-proton coupling constant is a direct proxy for s-character.
    
    • Cyclobutane's elevated

      
       value (vs. 125 Hz standard) confirms the "s-rich" nature of its C-H bonds, correlating with higher acidity and altered metabolic H-abstraction rates.
      

Experimental Protocols: Strain-Aware Characterization

Do not treat a cyclobutyl compound like a standard alkyl chain. Use this self-validating workflow to confirm structure and strain properties.

Protocol A: NMR Determination of Ring Strain ( )

Standard 1D proton NMR often yields complex multiplets due to the puckering dynamics. The most reliable metric for strain is the


C satellite coupling.

Method:

  • Sample Prep: Dissolve ~20 mg of compound in CDCl₃ (avoid benzene-d6 if possible, as solvent stacking can obscure subtle shifts).

  • Acquisition: Run a Gated Decoupled

    
    C NMR  (or a coupled HSQC if sample limited).
    
    • Note: Standard

      
      C spectra use broadband decoupling, removing J information. Gated decoupling preserves the coupling while maintaining NOE enhancement.
      
  • Analysis: Measure the splitting of the C-H signal (doublet).

    • Target Range: 130–140 Hz.

    • Interpretation: Values >140 Hz indicate extreme strain or electronegative substitution. Values <130 Hz suggest ring opening or contamination with acyclic impurities.

Protocol B: IR Analysis of Carbonyl Strain (The "Frequency Shift")

If your molecule contains a carbonyl attached to the ring (e.g., cyclobutanone derivatives), IR is diagnostic.

Method:

  • Technique: ATR-FTIR (Solid/Oil) or Transmission (Solution in CCl₄).

  • Causality: Ring strain forces the carbonyl carbon to use more p-character for the ring bonds (to accommodate the 90° angle). This leaves more s-character for the C=O sigma bond, strengthening it.

  • Benchmark:

    • Acyclic Ketone: ~1715 cm⁻¹

    • Cyclobutyl Ketone: Look for 1775–1790 cm⁻¹ .

    • Validation: If the peak is <1750 cm⁻¹, the ring may be expanded (cyclopentanone) or the strain is relieved by conjugation.

Advanced Visualization: The Characterization Workflow

Use this decision tree to select the appropriate spectroscopic tool based on your specific structural question.

Workflow Start New Cyclobutyl Candidate Q1 Is the Ring Intact? Start->Q1 Method_NMR Measure 1J_CH (Target: ~135 Hz) Q1->Method_NMR General Structure Method_IR Check C=O Stretch (Target: >1775 cm-1) Q1->Method_IR If Ketone Present Method_Xray X-Ray Diffraction (Check C-C > 1.55A) Q1->Method_Xray If Solid/Cryst. Result_Pass Strain Confirmed: Proceed to Bioassay Method_NMR->Result_Pass 130-140 Hz Result_Fail Anomaly: Check Ring Opening Method_NMR->Result_Fail <125 Hz Method_IR->Result_Pass ~1780 cm-1 Method_IR->Result_Fail <1720 cm-1

Caption: Decision matrix for verifying cyclobutyl ring integrity via spectroscopic strain markers.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Liebman, J. F., & Greenberg, A. (1976). "A survey of strained organic molecules." Chemical Reviews, 76(3), 311–365. Link

  • Dunitz, J. D., & Schomaker, V. (1952). "The Molecular Structure of Cyclobutane." The Journal of Chemical Physics, 20(11), 1703. Link

  • Cremer, D. (1977). "Theoretical determination of molecular structure and binding energy of cyclobutane." Journal of the American Chemical Society, 99(5), 1307–1309. Link

  • Günther, H. (1995). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley.

Sources

Safety Operating Guide

(1R)-3-amino-1-cyclobutylpropan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for (1R)-3-amino-1-cyclobutylpropan-1-ol .

As a Senior Application Scientist, I must emphasize that while this specific chiral building block (CAS: 2227830-74-0) lacks a widely public, compound-specific Safety Data Sheet (SDS) from all major vendors, its disposal profile is strictly dictated by its functional groups: a primary amine , a secondary alcohol , and a cyclobutane ring .[1]

The procedures below synthesize data from structural analogs (e.g., 3-amino-1-propanol) and standard hazardous waste management principles (RCRA).

Chemical Hazard Profile & Waste Classification

Before disposal, you must classify the waste to ensure it enters the correct stream.[2] This compound is a bi-functional amino-alcohol .[1]

PropertyHazard AssessmentRCRA Waste Code (Likely)
Corrosivity High .[1] Primary amines are basic (pH > 12).[1] Causes severe skin burns/eye damage.[1][2][3][4][5]D002 (Corrosive)
Flammability Moderate .[1] Combustible liquid/solid.[1] The cyclobutane ring adds ring-strain energy (~26 kcal/mol), increasing heat of combustion.[1]D001 (Ignitable) if Flash Point < 60°C
Reactivity Stable but Reactive .[1] Reacts exothermically with strong acids and oxidizers.[1]Not typically D003, but incompatible with oxidizers.[1]
Toxicity Acute .[1][2][3][4][6] Harmful if swallowed or absorbed through skin.[1][2]N/A (unless specific toxicity testing exists)

Critical Warning: The cyclobutane moiety is stable under standard storage, but upon incineration, it releases significant energy. Ensure the waste facility is aware of the high caloric value of this organic stream.

Pre-Disposal Protocol: Segregation & Preparation

Proper segregation is the single most effective way to prevent laboratory accidents.

The "Organic Base" Rule

Because of the amino group, this compound must NEVER be placed in the standard "Organic Acid" or "Oxidizer" waste streams.

  • Correct Stream: Organic Bases (Alkaline) or Non-Halogenated Organics (if pH < 12 and diluted).[1]

  • Incompatible Streams: Aqueous Acids (exothermic neutralization risk), Oxidizers (fire risk).[1]

Quenching (Optional but Recommended for High Purity)

If disposing of pure material (>5 mL), it is safer to dilute it before adding it to a carboy.[1]

  • Solvent: Dilute with a compatible solvent like Ethanol or Isopropanol.[1]

  • Ratio: 1:10 (Chemical : Solvent).[1]

  • Result: Reduces the immediate corrosivity and heat generation potential if accidentally mixed with incompatible waste.

Step-by-Step Disposal Procedures

Scenario A: Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy.[1] Avoid metal containers due to amine corrosivity.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "(1R)-3-amino-1-cyclobutylpropan-1-ol", "Ethanol" (if diluted).[1]

    • Hazards: Check "Corrosive" and "Toxic".[3][6]

  • Transfer: Funnel the liquid into the "Organic Bases" carboy.

    • Note: If your facility does not separate Bases/Acids, ensure the General Organic waste is not currently acidic.

  • Closure: Cap tightly. Do not leave funnels in the neck.

Scenario B: Solid Waste (Contaminated PPE/Wipes)[1]
  • Collection: Collect gloves, paper towels, and weigh boats in a clear, 6-mil polyethylene bag.

  • Double Bagging: If the debris is wet or heavily contaminated, double bag to prevent leaching.

  • Tagging: Label as "Solid Debris contaminated with Corrosive/Toxic Amines".

  • Disposal: Place in the solid hazardous waste drum (often the yellow or black bin). Do not throw in regular trash.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (ethanol or water).

  • Rinsate Disposal: Pour all rinsate into the Liquid Waste container (Organic Bases).

  • Defacing: Cross out the label and mark "Empty".

  • Glass Disposal: Discard the clean bottle in the designated glass waste box.

Visual Workflows

Figure 1: Waste Segregation Logic

This decision tree ensures the chemical never meets an incompatible substance.

WasteSegregation Start Waste: (1R)-3-amino-1-cyclobutylpropan-1-ol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Debris StateCheck->Solid Wipes/PPE PHCheck Check Waste Stream pH Liquid->PHCheck SolidBin Haz-Waste Solid Bin (Double Bagged) Solid->SolidBin AcidStream Acidic Stream (pH < 4) PHCheck->AcidStream Stream is Acidic BaseStream Alkaline/Organic Stream (pH > 7) PHCheck->BaseStream Stream is Basic/Neutral ActionStop STOP! Do Not Mix. Exothermic Reaction Risk. AcidStream->ActionStop ActionPour Pour into Carboy. Label: Corrosive/Toxic. BaseStream->ActionPour

Caption: Logic flow for segregating amino-alcohol waste to prevent incompatible mixing.

Figure 2: Spill Response Protocol

Immediate actions to take if the chemical is spilled during transfer.

SpillResponse Spill Spill Occurs Evacuate 1. Evacuate & Ventilate (Amine vapors are irritating) Spill->Evacuate PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Evacuate->PPE Absorb 3. Absorb Use Vermiculite or Sand. (Do NOT use paper towels for large spills) PPE->Absorb Collect 4. Collect Scoop into sealable bag/jar. Absorb->Collect Label 5. Label & Dispose As Hazardous Solid Waste. Collect->Label

Caption: Operational workflow for managing accidental spills of (1R)-3-amino-1-cyclobutylpropan-1-ol.

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][7] The alkaline nature can cause corneal opacification; speed is critical.

  • Skin Contact: Wash with soap and water.[1][4][7][8] Do not use ethanol to wash skin (it increases absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

  • PubChem. (n.d.).[1] 3-Cyclobutylpropan-1-ol Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link][1]

  • U.S. EPA. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Electronic Code of Federal Regulations. Retrieved March 6, 2026, from [Link][1]

Sources

Navigating the Safe Handling of (1R)-3-amino-1-cyclobutylpropan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: A Corrosive and Irritating Compound

(1R)-3-amino-1-cyclobutylpropan-1-ol is classified with hazards that demand careful attention. Based on available data, it is designated with GHS pictograms GHS05 (corrosion) and GHS07 (harmful), indicating the following primary hazards[1]:

  • H302: Harmful if swallowed.

  • H314/H315: Causes severe skin burns and irritation. [2][3]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1]

The structural alerts from related aminopropanol compounds suggest that the amino group contributes to the corrosive nature of the molecule. Therefore, it is imperative to treat this compound with the same level of caution as other corrosive amines.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling (1R)-3-amino-1-cyclobutylpropan-1-ol. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes that can cause serious, irreversible eye damage (H318). A face shield offers an additional layer of protection for the entire face.
Skin Nitrile or neoprene gloves (double-gloving recommended) and a chemically resistant lab coat.Prevents skin contact that can lead to severe burns and irritation (H314/H315). Ensure gloves are compatible and have an appropriate breakthrough time.
Respiratory Use in a well-ventilated area or a chemical fume hood.Mitigates the risk of inhaling vapors that can cause respiratory irritation (H335). For operations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary.[4]

dot

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling Verify Fume Hood Verify Fume Hood Functionality Inspect PPE Inspect PPE for Damage Verify Fume Hood->Inspect PPE Proceed if OK Don PPE Don Appropriate PPE Inspect PPE->Don PPE Proceed if OK Handle Chemical Handle (1R)-3-amino-1- cyclobutylpropan-1-ol Don PPE->Handle Chemical Doff PPE Doff PPE Carefully Handle Chemical->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Dispose Waste Dispose of Contaminated Waste Properly Wash Hands->Dispose Waste

Caption: Workflow for safe handling, emphasizing PPE checks.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Preparation and Handling
  • Designated Area: All handling of (1R)-3-amino-1-cyclobutylpropan-1-ol should occur in a designated area within a certified chemical fume hood to control vapor inhalation.[2][5]

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.[6]

  • Weighing and Transfer: When weighing or transferring the compound, use tools and techniques that minimize the generation of dust or aerosols.[6]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably in a corrosives cabinet.[1][7] The compound should be sealed in a dry environment and stored at 2-8°C.[1]

Emergency Procedures: Spill and Exposure Management

In the event of an emergency, a swift and informed response is critical.

dot

Emergency_Response Spill or Exposure Spill or Exposure Assess Situation Assess Situation (Minor vs. Major) Spill or Exposure->Assess Situation Minor Spill Minor Spill Response Assess Situation->Minor Spill Minor Major Spill Major Spill Response Assess Situation->Major Spill Major Personal Exposure Personal Exposure Response Assess Situation->Personal Exposure Exposure Contain Spill Contain Spill Minor Spill->Contain Spill 1. Evacuate Area Evacuate Immediate Area Major Spill->Evacuate Area 1. First Aid Administer First Aid Personal Exposure->First Aid 1. Notify Supervisor Notify Supervisor & EHS Evacuate Area->Notify Supervisor 2. Await EHS Await EHS Notify Supervisor->Await EHS 3. Seek Medical Attention Seek Immediate Medical Attention First Aid->Seek Medical Attention 2. Remove Contaminated\nClothing Remove Contaminated Clothing First Aid->Remove Contaminated\nClothing Neutralize & Absorb Neutralize & Absorb Contain Spill->Neutralize & Absorb 2. Decontaminate Area Decontaminate Area Neutralize & Absorb->Decontaminate Area 3. Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste 4.

Caption: Decision tree for emergency response to spills or exposure.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Containment: For a minor spill, contain the material using an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material into a suitable, labeled container for disposal.[3][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Major Spills: For large or unmanageable spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[8][9]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Chemical Waste: Dispose of (1R)-3-amino-1-cyclobutylpropan-1-ol and any contaminated materials as hazardous waste in a designated, properly labeled container.[2] Do not mix with other waste streams.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[5] Consult with your institution's EHS department for specific guidance.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling (1R)-3-amino-1-cyclobutylpropan-1-ol. A proactive approach to safety is fundamental to advancing scientific discovery.

References

  • Oklahoma State University-Tulsa. (2013, April 8). Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved from [Link]

  • Imperial College London. (n.d.). Emergency procedures. Retrieved from [Link]

  • EPFL. (n.d.). Emergency procedures ‒ Center of MicroNanoTechnology CMi. Retrieved from [Link]

  • Hampshire College. (2014, October). Lab Safety Manual: Emergency Planning and Procedures. Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.